molecular formula C7H13NO3 B564958 N-Formyl-L-leucine-d3

N-Formyl-L-leucine-d3

Katalognummer: B564958
Molekulargewicht: 162.20 g/mol
InChI-Schlüssel: HFBHOAHFRNLZGN-PIRDCUBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formyl-L-leucine-d3, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 162.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-PIRDCUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of three deuterium (B1214612) atoms provides a stable, non-radioactive isotopic label, rendering it a valuable tool in analytical and research settings. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry and as a potential tracer in metabolic studies. Detailed methodologies for relevant experimental procedures are provided, alongside a discussion of its potential role in the context of N-formylated peptide signaling pathways.

Core Properties and Data

This compound is primarily utilized in research applications that benefit from its increased mass due to isotopic labeling. Below is a summary of its key quantitative data, presented alongside its non-labeled counterpart for comparative purposes.

PropertyThis compoundN-Formyl-L-leucine
Molecular Formula C₇H₁₀D₃NO₃C₇H₁₃NO₃[1]
Molecular Weight 162.20 g/mol 159.19 g/mol [1]
CAS Number 1356930-28-3[2]6113-61-7[1]
Appearance White to Off-White Solid (presumed)White to Off-White Solid[3]
Solubility No data availableDMSO: 100 mg/mL (628.22 mM)[3]
Storage Conditions Store at -20°C for long-term stability.[4]Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Synthesis and Purification: Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process involving the preparation of L-leucine-d3 followed by its formylation.

Step 1: Synthesis of L-leucine-d3

The synthesis of L-leucine selectively labeled with deuterium can be achieved through various methods, including enzymatic synthesis or chemical synthesis using deuterated precursors. One common approach involves the use of a deuterated starting material in a stereocontrolled reaction.

Step 2: N-Formylation of L-leucine-d3

This procedure is adapted from a general method for the N-formylation of peptides on a solid phase, which can be modified for a solution-phase reaction with the free amino acid.

Materials:

  • L-leucine-d3

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve formic acid (1.2 equivalents) and DCC (1.1 equivalents) in anhydrous DCM.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the formic acid.

  • In a separate flask, dissolve L-leucine-d3 (1.0 equivalent) in anhydrous DCM.

  • Slowly add the L-leucine-d3 solution to the activated formic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it at 4°C to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

G cluster_synthesis Synthesis cluster_purification Purification Leucine_d3 L-leucine-d3 Formylation N-Formylation (Formic Acid, DCC) Leucine_d3->Formylation Crude_Product Crude This compound Formylation->Crude_Product Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Recrystallization Pure_Product Pure This compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Applications and Experimental Protocols

Use as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of endogenous N-Formyl-L-leucine in biological matrices due to its similar physicochemical properties and distinct mass.

Protocol for Quantification in Human Plasma:

Materials:

  • Human plasma sample

  • This compound (internal standard) stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (ACN) containing 0.1% formic acid (protein precipitation solvent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL).

    • Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable gradient elution.

    • Detect and quantify using multiple reaction monitoring (MRM) mode. The MRM transitions would be specific for the parent and fragment ions of both N-Formyl-L-leucine and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of N-Formyl-L-leucine in the sample using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: Workflow for the quantification of N-Formyl-L-leucine using this compound as an internal standard.

Potential Use in Metabolic Tracing

Stable isotope tracing is a powerful technique to study the metabolic fate of molecules in vivo or in vitro.[5][6] While no studies have been published specifically using this compound, it could be employed to investigate the metabolism of N-formylated amino acids.

Hypothetical Experimental Design for a Cell Culture Tracing Study:

  • Culture cells of interest (e.g., immune cells like neutrophils) in a standard medium.

  • Replace the medium with one containing a known concentration of this compound.

  • Incubate the cells for various time points.

  • At each time point, harvest the cells and the culture medium separately.

  • Extract metabolites from both the cell pellets and the medium.

  • Analyze the extracts by high-resolution mass spectrometry to identify and quantify this compound and any potential deuterated metabolites.

This approach could provide insights into the uptake, breakdown, and potential modification of N-Formyl-L-leucine by cells.

Relevance to Signaling Pathways

N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8] These peptides are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).

The binding of N-formylated peptides to FPRs, particularly FPR1, on neutrophils triggers a cascade of intracellular signaling events.[9] This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]

While N-Formyl-L-leucine itself is not a classical fMLP-like potent agonist, its structural similarity suggests it could potentially interact with FPRs, although likely with much lower affinity. The use of this compound in competitive binding assays or cellular signaling studies could help to elucidate any such interactions and their downstream consequences.

G cluster_ligand_receptor Ligand-Receptor Interaction cluster_downstream Downstream Signaling NFL N-Formylated Peptide (e.g., N-Formyl-L-leucine) FPR1 FPR1 Receptor NFL->FPR1 G_Protein G-protein Activation FPR1->G_Protein PI3K PI3K Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK PLC PLC Pathway G_Protein->PLC Cellular_Response Cellular Response (Chemotaxis, ROS production) PI3K->Cellular_Response MAPK->Cellular_Response PLC->Cellular_Response

Caption: Simplified signaling pathway of N-formylated peptides via the FPR1 receptor.

Conclusion

This compound is a specialized chemical tool with significant potential in analytical chemistry and biomedical research. Its primary and most well-defined application is as an internal standard for the accurate quantification of its non-labeled counterpart by mass spectrometry. While its use as a metabolic tracer and a probe for signaling pathways is less established, the methodologies and concepts outlined in this guide provide a framework for its application in these areas. As the fields of metabolomics and proteomics continue to advance, the demand for high-purity, well-characterized stable isotope-labeled compounds like this compound is expected to grow.

References

An In-depth Technical Guide to the Chemical Properties of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-Formyl-L-leucine-d3. This deuterated analog of N-Formyl-L-leucine is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses.

Core Chemical Properties

This compound is a stable isotope-labeled form of N-Formyl-L-leucine, where three hydrogen atoms on the terminal methyl groups of the leucine (B10760876) side chain are replaced with deuterium. This labeling provides a distinct mass shift, making it readily distinguishable from its endogenous, non-labeled counterpart in mass spectrometric analyses.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name This compound-
Synonyms N-Formyl-S-leucine-d3, N-Formylleucine-d3[1]
CAS Number 1356930-28-3[1][2]
Molecular Formula C₇H₁₀D₃NO₃[1][3]
Molecular Weight 162.20 g/mol [3]
Appearance White to off-white solid (inferred from non-deuterated form)[4]
Isotopic Purity Typically >98 atom % DVendor Specific

Table 2: Physical and Chemical Properties (Data primarily for non-deuterated N-Formyl-L-leucine)

PropertyValueSource
Melting Point 141-144 °C
Optical Rotation -38.0 to -41.0 deg (c=1 in H₂O)
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the N-formylation of amino acids involves the use of formic acid in the presence of a coupling agent or by using a formylating agent. The synthesis of this compound can be adapted from established protocols for the formylation of amino acids. A plausible synthetic route starts with commercially available L-Leucine-d3.

Materials:

  • L-Leucine-d3

  • Formic acid (≥95%)

  • Acetic anhydride (B1165640)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Formylation Reaction: In a round-bottom flask, suspend L-Leucine-d3 (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water or an appropriate solvent system (e.g., ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum over anhydrous sodium sulfate.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The isotopic purity can be confirmed by mass spectrometry.

Analytical Methods

The analysis of this compound and its non-deuterated counterpart is typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a typical mobile phase system.

  • Detection: Electrospray ionization (ESI) in either positive or negative ion mode can be used. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for N-Formyl-L-leucine (e.g., [M+H]⁺ at m/z 160.1) and this compound (e.g., [M+H]⁺ at m/z 163.1).

Method Validation:

Analytical methods for the quantification of N-Formyl-L-leucine should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[5][6]

Signaling Pathway and Biological Relevance

N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[7] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).[8][9] The binding of an N-formylated peptide to FPR1 initiates a signaling cascade that leads to various cellular responses crucial for the innate immune response to bacterial infections and tissue damage.[7][10] While the direct signaling role of N-Formyl-L-leucine itself is not as extensively studied as that of fMLP, its structural similarity suggests it could potentially interact with FPRs.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The binding of an N-formylated ligand to FPR1 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, leading to a cascade of intracellular events.

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand This compound FPR1 FPR1 Ligand->FPR1 G_protein Gαiβγ FPR1->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_betagamma Gβγ PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 Generates G_betagamma->PLC G_betagamma->PI3K Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis MAPK MAPK (ERK, p38) PKC->MAPK Degranulation Degranulation PKC->Degranulation Akt Akt PIP3->Akt Phagocytosis Phagocytosis Akt->Phagocytosis ROS ROS Production MAPK->ROS

Caption: FPR1 Signaling Pathway

Experimental Workflow for Studying FPR1 Activation

A typical workflow to investigate the activation of FPR1 by this compound would involve cell-based assays using cells expressing FPR1, such as neutrophils or engineered cell lines.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture FPR1-expressing cells (e.g., neutrophils, HL-60) Stimulation Stimulate cells with ligand at various concentrations and time points Cell_Culture->Stimulation Ligand_Prep Prepare this compound and control solutions Ligand_Prep->Stimulation Calcium_Assay Calcium Mobilization Assay (e.g., Fura-2 AM) Stimulation->Calcium_Assay MAPK_Assay MAPK Activation Assay (Western Blot for p-ERK, p-p38) Stimulation->MAPK_Assay Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Stimulation->Chemotaxis_Assay ROS_Assay ROS Production Assay (e.g., DCF-DA) Stimulation->ROS_Assay Data_Analysis Quantify results and determine dose-response curves Calcium_Assay->Data_Analysis MAPK_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental Workflow for FPR1 Activation

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation and optimization of experimental conditions are recommended.

References

Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Formyl-L-leucine-d3, a deuterated derivative of the N-formylated essential amino acid L-leucine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and as an internal standard in mass spectrometry-based bioanalysis.

Synthesis of this compound

The synthesis of this compound is achieved through the formylation of the commercially available L-leucine-d3. A common and effective method for this transformation is the use of a mixture of formic acid and acetic anhydride (B1165640), which generates the reactive formylating agent, acetic formic anhydride, in situ.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

  • L-leucine-d3

  • Formic acid (≥95%)

  • Acetic anhydride (≥98%)

  • Deionized water

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a clean, dry round-bottom flask, suspend L-leucine-d3 (1.0 eq) in formic acid (approximately 3-5 mL per gram of L-leucine-d3).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the cooled suspension. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

  • The resulting residue is then subjected to a work-up procedure. This typically involves partitioning the residue between ethyl acetate and water. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo to yield the crude this compound.

Purification of this compound

The crude product is purified by recrystallization to obtain this compound of high purity. A mixture of ethanol and water is a commonly used solvent system for the recrystallization of N-acyl amino acids.

Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a pre-mixed ethanol/water solution (e.g., in a 2:3 or 1:1 volume ratio) to the flask.[1]

  • Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more of the solvent mixture dropwise to achieve complete dissolution.

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified this compound in a desiccator under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterExpected Value
Synthesis
Starting MaterialL-leucine-d3
Molecular Weight ( g/mol )134.21
ProductThis compound
Molecular Weight ( g/mol )162.20
Theoretical Yield (%)~100
Typical Crude Yield (%)85 - 95
Purification
MethodRecrystallization
Solvent SystemEthanol/Water
Typical Purity after Recrystallization (%)>98

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known spectral data of N-Formyl-L-leucine and assume that the deuterium (B1214612) at the d3 position will lead to the disappearance of the corresponding proton signal and a slight upfield shift in the adjacent carbon signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton AssignmentPredicted Chemical Shift (δ)Multiplicity
H-α4.4 - 4.6dd
H-β1.6 - 1.8m
H-γ1.4 - 1.6m
δ-CH₃ (d3)Signal absent-
Formyl-H8.1 - 8.3s
Carboxyl-H12.0 - 13.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AssignmentPredicted Chemical Shift (δ)
C=O (Carboxyl)175 - 177
C=O (Formyl)162 - 164
C-α50 - 52
C-β40 - 42
C-γ24 - 26
δ-CH₃ (d3)21 - 23 (may be broadened or show a triplet in 2H-decoupled spectrum)
Predicted Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₁₀D₃NO₃
Molecular Weight162.20
Ionization ModeElectrospray Ionization (ESI)
Expected [M+H]⁺ ionm/z 163.1
Expected [M-H]⁻ ionm/z 161.1

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start L-leucine-d3 reaction N-Formylation Reaction start->reaction reagents Formic Acid Acetic Anhydride reagents->reaction workup Work-up (Extraction & Drying) reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization Proceed to Purification filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

References

A Comprehensive Technical Guide to N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-leucine-d3 (CAS Number: 1356930-28-3) is a deuterated, stable isotope-labeled derivative of N-Formyl-L-leucine. This technical guide provides an in-depth overview of its chemical properties, probable synthesis, and primary application as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, this document explores the potential biological relevance of N-Formyl-L-leucine in the context of the well-established L-leucine-mediated mTOR signaling pathway, a critical regulator of protein synthesis and cell growth. Detailed experimental protocols for its use in stable isotope dilution assays and information on related analytical methods are also presented.

Introduction

This compound is a specialized chemical compound primarily utilized in advanced analytical techniques, particularly in pharmacokinetic and metabolic studies. As a stable isotope-labeled analog of N-Formyl-L-leucine, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.

While the primary application of this compound is analytical, the biological significance of N-formylated amino acids and the role of L-leucine in cellular signaling pathways warrant a discussion of its potential bioactivity. L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. The structural similarity of N-Formyl-L-leucine to L-leucine suggests a potential for interaction with these signaling cascades.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analog are summarized in the table below.

PropertyThis compoundN-Formyl-L-leucine
CAS Number 1356930-28-36113-61-7
Molecular Formula C₇H₁₀D₃NO₃C₇H₁₃NO₃
Molecular Weight 162.20 g/mol 159.19 g/mol
IUPAC Name (2S)-2-formamido-4-methylpentanoic-d3 acid(2S)-2-formamido-4-methylpentanoic acid
Appearance White to off-white solidWhite to off-white crystalline powder
Solubility Soluble in DMSO and MethanolSoluble in water, DMSO

Synthesis

A likely two-step synthesis process is outlined below:

cluster_0 Step 1: Deuteration of L-leucine cluster_1 Step 2: N-formylation L-leucine L-leucine Deuterated L-leucine (L-leucine-d3) Deuterated L-leucine (L-leucine-d3) L-leucine->Deuterated L-leucine (L-leucine-d3) Deuterium source (e.g., D₂O) Catalyst (e.g., Pd/C) This compound This compound Deuterated L-leucine (L-leucine-d3)->this compound Formylating agent (e.g., formic acid, acetic anhydride)

Figure 1: Proposed synthesis workflow for this compound.

Step 1: Deuteration of L-leucine. L-leucine can be deuterated at the methyl groups of the isobutyl side chain using various methods, such as acid- or base-catalyzed exchange with deuterium oxide (D₂O) or through catalytic hydrogenation with deuterium gas in the presence of a palladium catalyst.

Step 2: N-formylation. The resulting L-leucine-d3 can then be N-formylated. A common method for N-formylation of amino acids involves reacting the amino acid with a mixture of formic acid and acetic anhydride. The reaction is typically carried out at a controlled temperature to prevent side reactions. The final product, this compound, would then be purified using techniques such as recrystallization or chromatography.

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in stable isotope dilution (SID) analysis coupled with LC-MS/MS. This technique is the gold standard for quantitative analysis in complex matrices due to its high accuracy and precision.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS

The following protocol outlines a general procedure for the quantification of N-Formyl-L-leucine in a biological sample, such as plasma, using this compound as an internal standard.

Sample_Collection 1. Biological Sample (e.g., Plasma) Spiking 2. Spike with This compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with cold acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Evaporation 6. Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: Workflow for sample preparation for LC-MS/MS analysis.

Materials and Reagents:

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • This compound (internal standard)

  • N-Formyl-L-leucine (analytical standard for calibration curve)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards of N-Formyl-L-leucine at known concentrations in a surrogate matrix. Prepare a stock solution of this compound at a fixed concentration.

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample, add a known amount of the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

    • The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both N-Formyl-L-leucine and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Quantify the concentration of N-Formyl-L-leucine in the biological samples by interpolating their peak area ratios from the calibration curve.

Biological Context: The mTOR Signaling Pathway

While this compound is primarily an analytical tool, its structural similarity to L-leucine, a key regulator of the mTOR signaling pathway, suggests potential biological activity. N-formylation is a modification that can alter the biological properties of peptides and amino acids. For instance, N-formylmethionine is a potent chemoattractant for neutrophils.[1]

L-leucine directly activates mTOR complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation.[2][3] This activation is crucial for muscle growth and other anabolic processes.

Leucine (B10760876) Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth NFL N-Formyl-L-leucine (Potential Modulator) NFL->mTORC1 Potential Inhibition?

Figure 3: L-leucine mediated mTORC1 signaling pathway and the potential modulatory role of N-Formyl-L-leucine.

Given that some leucine derivatives, such as N-acetylleucine amide, have been shown to inhibit mTOR signaling, it is plausible that N-Formyl-L-leucine could act as a competitive inhibitor or modulator of L-leucine's effect on mTORC1.[4] This would have significant implications in research areas where mTOR signaling is a therapeutic target, such as in cancer and metabolic diseases. Further research is required to elucidate the precise biological role of N-Formyl-L-leucine.

Conclusion

This compound is a valuable tool for researchers in the fields of pharmacology, toxicology, and metabolomics. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of N-Formyl-L-leucine in biological systems. While its own biological activity is yet to be fully characterized, its structural relationship to L-leucine and other bioactive N-formylated molecules suggests a potential role in modulating key cellular signaling pathways such as the mTOR pathway. This technical guide provides a foundational understanding of this compound, its synthesis, and its application in modern analytical and biomedical research.

References

physical and chemical characteristics of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Physical and Chemical Characteristics

This compound is a stable isotope-labeled analog of N-Formyl-L-leucine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies. The physical and chemical properties of this compound are summarized below, with data for the non-deuterated form provided for comparison.

Table 1: Physical and Chemical Properties of this compound and N-Formyl-L-leucine

PropertyThis compoundN-Formyl-L-leucine
Molecular Formula C₇H₁₀D₃NO₃C₇H₁₃NO₃
Molecular Weight 162.20 g/mol 159.18 g/mol
CAS Number 1356930-28-36113-61-7
Appearance White to off-white solid/powderWhite to almost white powder/crystal
Melting Point Not available141.0 to 144.0 °C
Optical Rotation Not available-38.0 to -41.0° (c=1, H₂O)
Storage Conditions Store at room temperature, protected from light and moisture. For long-term stability, cold storage (2-8°C or -20°C) is recommended.Store at room temperature or refrigerated.

Table 2: Computed Physicochemical Properties of N-Formyl-L-leucine

PropertyValue
Topological Polar Surface Area 66.4 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 159.08954328 Da

Experimental Protocols

General Synthesis of this compound

A precise, publicly available synthesis protocol for this compound is not readily found. However, it can be synthesized by the formylation of L-leucine-d3. The following is a general and representative protocol for the N-formylation of an amino acid.

Objective: To synthesize this compound from L-leucine-d3.

Materials:

  • L-leucine-d3

  • Formic acid (≥95%)

  • Acetic anhydride (B1165640)

  • Anhydrous diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-leucine-d3 in formic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield this compound.

  • Dry the final product under vacuum.

Quantitative Analysis using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of N-Formyl-L-leucine in biological samples by LC-MS/MS.

Objective: To quantify the concentration of N-Formyl-L-leucine in a plasma sample.

Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with known concentration of This compound sample->spike extract Protein Precipitation & Analyte Extraction spike->extract lcms Inject sample into LC-MS/MS extract->lcms Analysis separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM mode) separation->detection peak_integration Peak Area Integration for both analytes detection->peak_integration Data Processing ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio quantification Quantify Analyte Concentration using a Calibration Curve ratio->quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Formyl-L-leucine into a blank matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • To a known volume of the biological sample and each calibration standard, add a fixed amount of this compound solution (the internal standard).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an LC-MS/MS system.

    • Develop a chromatographic method to separate N-Formyl-L-leucine from other matrix components.

    • Use Multiple Reaction Monitoring (MRM) mode for detection. Set up MRM transitions for both N-Formyl-L-leucine and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of N-Formyl-L-leucine in the biological samples by interpolating their peak area ratios on the calibration curve.

Biological Context: The mTOR Signaling Pathway

N-Formyl-L-leucine, and more broadly the amino acid L-leucine, is a critical regulator of cellular growth and protein synthesis through its activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability.

mTOR_Pathway Leucine (B10760876) Leucine LRS Leucyl-tRNA Synthetase (LRS) (Leucine Sensor) Leucine->LRS activates Insulin (B600854) Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Rag_GTPases Rag GTPases LRS->Rag_GTPases acts as GEF for RagD Ragulator Ragulator Ragulator->Rag_GTPases anchors to lysosome mTORC1 mTORC1 (Active) Rag_GTPases->mTORC1 recruits to lysosome PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits (GAP activity) Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Caption: The mTORC1 signaling pathway is activated by leucine and insulin.

Leucyl-tRNA synthetase (LRS) has been identified as a key sensor of intracellular leucine concentrations. When leucine levels are high, LRS interacts with the Rag GTPases, promoting the localization of mTORC1 to the lysosomal surface, where it is activated by Rheb. Concurrently, growth factors like insulin activate the PI3K-Akt pathway, which inhibits the TSC1/TSC2 complex, a negative regulator of Rheb. The convergence of these two pathways leads to robust mTORC1 activation, which then phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth.

An In-depth Technical Guide to N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties, synthesis, and biological context of N-Formyl-L-leucine-d3. It is intended for researchers, scientists, and professionals in the field of drug development and proteomics.

Molecular Properties

This compound is a deuterated form of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in various analytical techniques, particularly in mass spectrometry-based proteomics and metabolomics, where it can be used as an internal standard for accurate quantification.[1] Below is a summary of the key molecular properties for both the deuterated and non-deuterated forms.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₇H₁₀D₃NO₃162.201356930-28-3
N-Formyl-L-leucineC₇H₁₃NO₃159.186113-61-7

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general methodology can be derived from standard organic chemistry procedures for the N-formylation of amino acids. Similarly, the application of N-formyl peptides in biological assays is well-established, particularly in studying chemotaxis.

Representative Synthesis of N-Formyl-L-leucine

The following is a representative protocol for the N-formylation of L-leucine. To synthesize this compound, one would start with the appropriately deuterated L-leucine.

Objective: To synthesize N-Formyl-L-leucine by the formylation of L-leucine using formic acid and acetic anhydride (B1165640).

Materials:

  • L-leucine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Solvent (e.g., ethyl acetate)

  • Water (deionized)

  • Sodium bicarbonate (or other suitable base)

  • Hydrochloric acid (for acidification)

  • Magnesium sulfate (B86663) (or other drying agent)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, suspend L-leucine in a suitable solvent.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the suspension with continuous stirring.

  • Subsequently, add formic acid dropwise to the reaction mixture, maintaining the temperature below a specified point (e.g., 35°C) to control the reaction rate.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours (e.g., 48-60 hours) until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching with water and neutralization with a base like sodium bicarbonate.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the N-formyl-L-leucine product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system to yield the final, pure N-Formyl-L-leucine.

Application: Neutrophil Chemotaxis Assay

N-formyl peptides are potent chemoattractants for neutrophils.[2] The following is a representative protocol for a transwell chemotaxis assay using an N-formyl peptide like N-Formyl-L-leucine to assess neutrophil migration.

Objective: To measure the chemotactic response of isolated human neutrophils to a gradient of N-Formyl-L-leucine.

Materials:

  • Isolated human neutrophils

  • N-Formyl-L-leucine (or other N-formyl peptide like fMLP)

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

  • Transwell inserts (with a pore size suitable for neutrophils, e.g., 3-5 µm)

  • 24-well plate

  • Calcein-AM (or other fluorescent dye for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using a standard method such as density gradient centrifugation. Resuspend the purified neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL. If fluorescence-based detection is used, label the cells with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup:

    • In the lower wells of a 24-well plate, add the chemotaxis medium containing different concentrations of N-Formyl-L-leucine (e.g., ranging from 1 nM to 1 µM). Include a negative control with medium only and a positive control with a known potent chemoattractant.

    • Place the transwell inserts into the wells.

    • Add the neutrophil cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. If the cells are fluorescently labeled, this can be done by measuring the fluorescence in the bottom well using a plate reader.

    • Alternatively, the cells on the bottom of the insert membrane can be fixed, stained, and counted under a microscope.

  • Data Analysis: Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the negative control. Plot the chemotactic response as a function of the N-Formyl-L-leucine concentration.

Signaling Pathway

N-formyl peptides, including N-Formyl-L-leucine, exert their biological effects by binding to N-formyl peptide receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs).[3][4] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[3] Upon ligand binding, these receptors activate intracellular signaling cascades that lead to various cellular responses, primarily related to inflammation and the innate immune response, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][5]

The binding of an N-formyl peptide to FPR1 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[6] Both subunits then activate downstream effector molecules, including phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and mitogen-activated protein kinases (MAPK), leading to the cellular responses mentioned above.[6]

FPR1_Signaling_Pathway Ligand N-Formyl-L-leucine FPR1 FPR1 (G-Protein Coupled Receptor) Ligand->FPR1 G_Protein Gαiβγ FPR1->G_Protein activates G_alpha Gαi-GTP G_Protein->G_alpha GTP/GDP exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K activates PLC PLC G_beta_gamma->PLC activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_pathway activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Response Cellular Responses (Chemotaxis, ROS production, Degranulation) Akt->Cell_Response IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Ca_release->Cell_Response PKC->MAPK_pathway activates PKC->Cell_Response MAPK_pathway->Cell_Response

Caption: FPR1 signaling pathway initiated by N-Formyl-L-leucine.

References

An In-depth Technical Guide to N-Formyl-L-leucine-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool for Precise Quantification in Proteomics and Drug Discovery

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a molecule of significant interest in immunological and cancer research due to its interaction with N-formyl peptide receptors (FPRs). This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, and its application in research and drug development.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. While specific product details may vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to always consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.[1][2]

ParameterTypical SpecificationSupplier Examples
Chemical Formula C₇H₁₀D₃NO₃Santa Cruz Biotechnology, LGC Standards, Clinivex, Toronto Research Chemicals
Molecular Weight ~162.2 g/mol Santa Cruz Biotechnology, LGC Standards, Clinivex, Toronto Research Chemicals
CAS Number 1356930-28-3Santa Cruz Biotechnology, LGC Standards, Clinivex
Purity (by HPLC/NMR) ≥98%Information derived from related product CoAs[1]
Isotopic Enrichment (d3) ≥99 atom % DInformation derived from related product CoAs[1]
Appearance White to off-white solidInformation derived from related product CoAs[1]
Storage Conditions -20°C, protect from light and moistureClinivex[1]

Physicochemical Properties and Characterization

This compound is structurally identical to its endogenous counterpart, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the leucine (B10760876) side chain. This mass shift of +3 Da allows for its clear differentiation in mass spectrometry without significantly altering its chemical and physical behavior.

Key Physicochemical Data:

PropertyValue
Monoisotopic Mass 162.1077 Da
Solubility Soluble in DMSO and Methanol (B129727)
Stability Stable under recommended storage conditions

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability in sample preparation, injection volume, and ionization efficiency, thereby ensuring accurate and precise quantification of N-Formyl-L-leucine in biological samples.

Experimental Workflow: Quantification of N-Formyl-L-leucine in Biological Samples using LC-MS/MS

The following diagram outlines a typical workflow for the quantification of N-Formyl-L-leucine using its deuterated analog as an internal standard.

experimental_workflow sample Biological Sample (e.g., plasma, cell lysate) add_is Add this compound (Internal Standard) sample->add_is extraction Protein Precipitation & Sample Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quantification Data Analysis & Quantification lc_ms->quantification

Figure 1: General workflow for sample preparation and LC-MS/MS analysis.
Detailed Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of N-Formyl-L-leucine from a biological matrix. Optimization may be required for specific sample types and instrumentation.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell culture supernatant) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (or another suitable organic solvent) to precipitate proteins.

  • Vortexing and Incubation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Role in Signaling Pathways: N-Formyl Peptide Receptors

N-formyl peptides, including N-Formyl-L-leucine, are recognized by a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[3][4][5] These receptors are primarily expressed on immune cells, such as neutrophils and monocytes, and play a crucial role in the innate immune response to bacterial infections and tissue damage.[5] The binding of N-formyl peptides to FPRs initiates a cascade of intracellular signaling events.

The following diagram illustrates a simplified signaling pathway initiated by the activation of FPR1, the most studied member of the FPR family.[5]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates cellular_response Cellular Responses (Chemotaxis, Phagocytosis, Cytokine Production) Ca_release->cellular_response MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activates MAPK_cascade->cellular_response ligand N-Formyl-L-leucine ligand->FPR1 Binding

Figure 2: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying the roles of N-formyl peptides in health and disease. Its use as an internal standard enables the reliable and accurate quantification of endogenous N-Formyl-L-leucine, facilitating a deeper understanding of its biological functions and its potential as a therapeutic target. The information and protocols provided in this guide serve as a valuable resource for the effective application of this critical research chemical.

References

In-Depth Technical Guide on the Isotopic Purity of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine. This document outlines the expected isotopic purity based on commercially available analogous compounds, details the standard analytical methodologies for its determination, and places the parent compound in a relevant biological context.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for this compound detailing its isotopic purity was not publicly available at the time of this report, an analysis of commercially available, closely related deuterated leucine (B10760876) derivatives provides a strong basis for estimating its expected purity. Suppliers of stable isotope-labeled compounds consistently offer high levels of deuterium (B1214612) enrichment.

The following table summarizes the isotopic purity of analogous deuterated leucine compounds, which suggests that this compound can be expected to have a similar high level of isotopic enrichment.

CompoundSupplierIsotopic Purity/Enrichment
L-Leucine-5,5,5-d3Sigma-Aldrich99 atom % D
L-Leucine-d3-N-FMOC (methyl-d3)CDN Isotopes99 atom % D[1]
L-Leucine (5,5,5-D₃, 99%)Cambridge Isotope Laboratories99%[2]
L-Leucine-d10Cayman Chemical≥99% deuterated forms[3]

Note: "atom % D" refers to the percentage of deuterium at a specific labeled position within the molecule.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for distinguishing between deuterated and non-deuterated isotopologues.

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the deuterated (d3) species compared to the non-deuterated (d0) and partially deuterated (d1, d2) species.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Prepare a corresponding solution of non-deuterated N-Formyl-L-leucine as a reference standard.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of N-Formyl-L-leucine.

    • The expected monoisotopic mass for C7H13NO3 (non-deuterated) is approximately 159.09 g/mol , and for C7H10D3NO3 (d3) is approximately 162.11 g/mol .

  • Data Analysis:

    • Identify the ion peaks corresponding to the M+H+ adducts of the d0, d1, d2, and d3 isotopologues.

    • Calculate the relative abundance of each isotopologue from the integrated peak areas.

    • The isotopic enrichment is calculated as: Isotopic Enrichment (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful non-destructive technique for determining the location and extent of deuteration.

Objective: To confirm the positions of deuterium incorporation and quantify the level of deuteration in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the positions expected for the deuterated protons will indicate successful labeling.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions will confirm the location of the deuterium atoms.

  • Data Analysis:

    • In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule or the internal standard.

    • The percentage of deuteration can be calculated from this ratio.

    • The ²H NMR spectrum provides qualitative confirmation of the labeling positions.

Biological Context and Signaling Pathway

N-Formyl-L-leucine belongs to a class of molecules known as N-formylated peptides. These peptides are potent signaling molecules in the innate immune system. In prokaryotes, proteins are initiated with N-formylmethionine. Consequently, N-formylated peptides are released by bacteria and are also present in mitochondria, which have prokaryotic origins. These molecules act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

The primary receptors for N-formylated peptides in mammals are the Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages. The binding of an N-formylated peptide like N-formylmethionyl-leucyl-phenylalanine (fMLP), a well-studied analog, to its receptor (primarily FPR1) initiates a signaling cascade that leads to a variety of cellular responses critical for the inflammatory response.

N-Formylated Peptide Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the binding of an N-formylated peptide to FPR1.

FPR1_Signaling_Pathway N-Formylated Peptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Formyl_Peptide N-Formylated Peptide (e.g., N-Formyl-L-leucine containing peptides) FPR1 FPR1 (G-Protein Coupled Receptor) N_Formyl_Peptide->FPR1 Binds to G_Protein Heterotrimeric G-Protein (Gαi, Gβγ) FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gβγ activates PI3K PI3K G_Protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses Ca_release->Cellular_Response MAPK_Cascade MAPK Cascade (e.g., ERK, p38) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Chemotaxis Chemotaxis Cellular_Response->Chemotaxis Degranulation Degranulation Cellular_Response->Degranulation ROS_Production ROS Production Cellular_Response->ROS_Production

Caption: N-Formylated Peptide Signaling via FPR1.

Experimental Workflow for Isotopic Purity Determination

The logical flow for assessing the isotopic purity of this compound is outlined in the diagram below.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol for MS, DMSO-d6 for NMR) Sample->Dissolution MS_Analysis Mass Spectrometry (MS) Analysis Dissolution->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis Dissolution->NMR_Analysis MS_Data Analyze Mass Spectrum: - Identify isotopologue peaks - Integrate peak areas MS_Analysis->MS_Data NMR_Data Analyze NMR Spectra: - Confirm deuteration sites (²H NMR) - Quantify residual protons (¹H NMR) NMR_Analysis->NMR_Data Purity_Calc Calculate Isotopic Purity/ Enrichment MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Final Report Purity_Calc->Report

Caption: Experimental Workflow for Isotopic Purity.

References

N-Formyl-L-leucine-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to furnish researchers, scientists, and professionals in drug development with the necessary information for the proper handling, storage, and analysis of this isotopically labeled compound. The information presented herein is a synthesis of data from publicly available sources and scientific literature on related compounds.

Overview of this compound

This compound is a deuterated analog of N-Formyl-L-leucine, an intermediate in the synthesis of various pharmaceutical compounds. The incorporation of deuterium (B1214612) isotopes can be advantageous for metabolic studies and as an internal standard in mass spectrometry-based bioanalysis due to the kinetic isotope effect, which can slow down metabolic processes. Understanding the stability of this molecule is paramount to ensure its integrity and the accuracy of experimental results.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms, based on data for the non-deuterated analog and general guidelines for deuterated compounds.

Form Storage Temperature Duration Atmosphere Container Notes
Solid (Powder) -20°CUp to 3 yearsInert gas (e.g., Argon, Nitrogen) recommended for long-term storageTightly sealed, light-resistant containerProtect from moisture and light.[1]
Solution in DMSO -80°CUp to 6 monthsTightly sealed vialsAvoid repeated freeze-thaw cycles.[1]
Solution in DMSO -20°CUp to 1 monthTightly sealed vialsFor short-term use.[1]
General Guideline Room TemperatureShort-termTightly closed containersProtected from light and moisture.[1]

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the N-formyl group. A secondary, less likely pathway under normal conditions is deuterium exchange.

Hydrolysis of the N-Formyl Group

The amide bond of the N-formyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, and at elevated temperatures. This reaction would yield L-leucine-d3 and formic acid. The stability of the related compound aspartame, which also contains an amide linkage, is highly pH-dependent, with a much shorter half-life at neutral pH compared to acidic pH.[2]

This compound This compound L-leucine-d3 L-leucine-d3 This compound->L-leucine-d3 Hydrolysis (H₂O, H⁺ or OH⁻) Formic Acid Formic Acid This compound->Formic Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Primary degradation pathway of this compound.
Deuterium Exchange

While the carbon-deuterium bond is generally more stable than the carbon-hydrogen bond, exchange of deuterium for hydrogen is a theoretical possibility, especially at the α-carbon position under strongly basic conditions. However, for typical storage and handling, this is not considered a major stability concern.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended. The following protocol outlines a general approach.

Objective

To determine the degradation kinetics of this compound under various storage conditions and identify the primary degradation products.

Materials
  • This compound (of known purity)

  • HPLC grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • High-purity water

  • Analytical standards of potential degradants (e.g., L-leucine-d3)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometric (MS) detector

  • Environmental chambers or incubators for controlled temperature and humidity

  • Calibrated analytical balance

  • pH meter

Experimental Workflow

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep1 Prepare stock solution of This compound prep2 Aliquot into vials for each condition and time point prep1->prep2 cond1 Temperature: -20°C, 4°C, 25°C, 40°C cond2 Humidity: Ambient, 75% RH cond3 Light: Protected, Exposed to UV time_points Pull samples at T=0, 1, 3, 6, 12 months cond1->time_points cond2->time_points cond3->time_points hplc_ms Analyze by HPLC-UV/MS time_points->hplc_ms quant Quantify parent compound and degradants hplc_ms->quant kinetics Determine degradation kinetics quant->kinetics shelf_life Establish shelf-life kinetics->shelf_life

Workflow for a stability study of this compound.
Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS for selective detection and identification of the parent compound and its degradation products.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.

Summary and Recommendations

This compound is expected to be a stable compound when stored under appropriate conditions. The primary stability concern is the hydrolysis of the N-formyl group. To ensure the integrity of the compound, it is recommended to:

  • Store the solid material at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere for long-term storage.

  • For solutions, store at -80°C for long-term use and at -20°C for short-term use. Minimize freeze-thaw cycles.

  • Avoid exposure to high temperatures, extreme pH conditions, and moisture.

  • When using in quantitative applications, it is advisable to verify the purity of the material, especially if it has been stored for an extended period.

For critical applications, conducting a formal stability study using a validated analytical method is the most reliable way to determine the shelf-life of this compound under specific storage and experimental conditions.

References

Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Formyl-L-leucine-d3. Due to the limited availability of direct solubility data for the deuterated form, this document utilizes data for the non-deuterated analogue, N-Formyl-L-leucine, as a close proxy. This substitution is generally considered acceptable for solubility purposes as the isotopic labeling is unlikely to significantly alter the physicochemical properties in this context.

Quantitative Solubility Data

The solubility of N-Formyl-L-leucine has been determined in various common laboratory solvents. The data presented below has been compiled from multiple sources to provide a comparative overview.

SolventSolubility (mg/mL)Molarity (M)Notes
Dimethyl Sulfoxide (DMSO)1000.628Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended.[1][2][3]
Water29.450.185Temperature not specified.[4] Also reported to be soluble in hot water.
Ethanol~30~0.188Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5]
MethanolNot explicitly found--
N,N-Dimethylformamide (DMF)~30~0.188Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5]

Note on Deuterated Form: The solubility of this compound is expected to be highly comparable to that of N-Formyl-L-leucine. The three deuterium (B1214612) atoms add minimally to the molecular weight and are not anticipated to significantly affect the intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure for verifying the solubility of this compound in various solvents.[6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, DMF) of high purity

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6] The exact time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet the remaining undissolved solid.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the experimental sample by interpolating its signal on the calibration curve.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of a moderately hydrophobic compound like N-Formyl-L-leucine.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Quantify concentration via HPLC/LC-MS E->F G Report solubility F->G

Experimental Workflow for Solubility Determination.

G cluster_0 Solvent Polarity Spectrum cluster_1 Expected Solubility of N-Formyl-L-leucine Nonpolar Nonpolar (e.g., Hexane) Moderately_Polar Moderately Polar (e.g., Ethanol, Methanol) Low_Sol Low Nonpolar->Low_Sol 'Like dissolves like' principle Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Moderate_Sol Moderate Moderately_Polar->Moderate_Sol Polar_Protic Polar Protic (e.g., Water) High_Sol High Polar_Aprotic->High_Sol Moderate_High_Sol Moderate to High Polar_Protic->Moderate_High_Sol

Solubility Relationship to Solvent Polarity.

References

An In-depth Technical Guide to the Safety Data of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for N-Formyl-L-leucine-d3, compiled for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, this document leverages data from the non-deuterated parent compound, N-Formyl-L-leucine, a standard practice for isotopically labeled compounds.

Chemical and Physical Properties

This compound is a deuterated derivative of N-Formyl-L-leucine. The primary physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C7H10D3NO3Calculated
Molecular Weight 162.20 g/mol Calculated
CAS Number 1356930-28-3[1]
Appearance White to almost white powder or crystals[2][3]
Melting Point 137-145 °C[2]
Optical Rotation -32° to -40° (c=1 in water)[2]
Solubility Soluble in water[4]
Hazard Identification and Classification

Based on available data for N-Formyl-L-leucine, the compound is generally not classified as a hazardous substance according to GHS criteria.[5][6] However, some suppliers indicate potential hazards.

Hazard StatementGHS ClassificationSource
Causes serious eye irritationEye Irrit. 2 (H319)[5][7]
Harmful to aquatic life with long lasting effectsAquatic Chronic 3 (H412)[5][7]

Signal Word: Warning[5]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[5]

  • P273: Avoid release to the environment.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure.

Exposure RouteFirst-Aid MeasureSource
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.[9]
Handling and Storage

Proper laboratory practices should be employed when handling this compound.

AspectRecommendationSource
Handling Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.[9][10]
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage at -20°C for long-term stability.[1][11]
Incompatible Materials Strong oxidizing agents.[10]
Toxicological Information

Detailed toxicological studies for this compound are not available. The information below is based on the parent compound and general principles of toxicology.

Toxicological EndpointDataSource
Acute Toxicity Not classified as acutely toxic.[4]
Skin Corrosion/Irritation Not classified as a skin irritant.[4][12]
Serious Eye Damage/Irritation May cause serious eye irritation.[5][7]
Respiratory or Skin Sensitization No sensitizing effects known.[12]
Germ Cell Mutagenicity Not classified.[4]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP.[6][9]
Reproductive Toxicity Not classified.[4]

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, this section outlines the standard methodologies that would be employed to assess the key potential hazards identified.

Protocol 1: In Vitro Eye Irritation Test (Bovine Corneal Opacity and Permeability - BCOP)

This protocol is based on the OECD Guideline 437 for determining the eye irritation potential of a test chemical.

  • Objective: To assess the potential of this compound to cause serious eye damage.

  • Test System: Bovine corneas obtained from freshly slaughtered cattle.

  • Procedure:

    • Corneas are mounted in a specialized holder.

    • The test substance (this compound) is applied to the epithelial surface of the cornea.

    • After a defined exposure period, the substance is washed off.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is determined by measuring the amount of fluorescein (B123965) dye that passes through the cornea.

  • Data Analysis: The in vitro irritancy score is calculated based on the opacity and permeability measurements. This score is then used to classify the substance's eye irritation potential.

Protocol 2: Acute Toxicity Test for Aquatic Invertebrates (Daphnia magna)

This protocol follows the OECD Guideline 202 for assessing the acute immobilization of Daphnia magna.

  • Objective: To determine the acute toxicity of this compound to an aquatic invertebrate species.

  • Test Organism: Daphnia magna.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.

    • The exposure is carried out for a period of 48 hours.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated. This value is used to classify the substance's acute aquatic toxicity.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical compound like this compound.

A Compound Synthesis (this compound) B Physicochemical Characterization (e.g., Melting Point, Solubility) A->B C In Silico Toxicity Prediction B->C E Aquatic Toxicity Testing (e.g., Daphnia magna) B->E D In Vitro Safety Testing (e.g., Eye Irritation, Genotoxicity) C->D F Hazard Identification D->F E->F G Dose-Response Assessment F->G I Risk Characterization G->I H Exposure Assessment H->I J Safety Data Sheet (SDS) Generation I->J

Caption: A generalized workflow for the safety assessment of a chemical substance.

Logical Relationship for Hazard Identification and Risk Assessment

This diagram shows the logical progression from data collection to risk assessment.

Data Data Collection PhysChem Physicochemical Data Data->PhysChem ToxData Toxicological Data Data->ToxData EcoToxData Ecotoxicological Data Data->EcoToxData HazardID Hazard Identification PhysChem->HazardID ToxData->HazardID EcoToxData->HazardID RiskAssess Risk Assessment HazardID->RiskAssess RiskManage Risk Management RiskAssess->RiskManage

Caption: The relationship between data collection, hazard identification, and risk assessment.

References

The Role of N-Formyl-L-leucine-d3 in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome and its metabolic byproducts are increasingly recognized as critical modulators of host metabolism. Among these byproducts, N-formylated peptides, which are produced by bacteria and released from damaged mitochondria, have emerged as key signaling molecules. These peptides, including N-Formyl-L-leucine, interact with formyl peptide receptors (FPRs) to initiate a cascade of intracellular events that can influence inflammatory and metabolic pathways. This technical guide explores the pivotal role of N-formylated peptides in metabolic studies, with a special focus on the application of N-Formyl-L-leucine-d3 as a tool for precise quantification and metabolic tracing. We will delve into the signaling mechanisms, provide detailed experimental protocols, and present quantitative data to illuminate the connection between these microbial and mitochondrial-derived molecules and metabolic diseases such as obesity and type 2 diabetes.

Introduction: N-Formylated Peptides as Metabolic Signals

N-formylated peptides are a class of molecules characterized by an N-terminal methionine residue that is post-translationally formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, making N-formylated peptides abundant microbial products.[1] Eukaryotic mitochondria, owing to their bacterial ancestry, also produce and can release N-formylated peptides upon cellular stress or damage.[2] These peptides act as potent chemoattractants for immune cells, guiding them to sites of infection or injury by activating a specific family of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs).[2][3]

Recent research has unveiled a significant role for N-formylated peptides beyond classical immunology, extending into the realm of metabolic regulation. Studies have demonstrated that elevated levels of the microbiota-produced N-formyl peptide, formyl-methionyl-leucyl-phenylalanine (fMLF), are observed in high-fat diet-induced obese mice.[4][5] This increase is associated with impaired glucose tolerance, suggesting a direct link between gut dysbiosis, N-formylated peptide production, and metabolic dysfunction.[4][5][6]

This compound is a deuterated, stable isotope-labeled form of N-Formyl-L-leucine. In metabolic research, such labeled compounds are invaluable tools. They are primarily used as internal standards in mass spectrometry-based analytical methods for the accurate and precise quantification of their unlabeled counterparts in complex biological matrices like plasma and tissue extracts. Furthermore, stable isotope tracers can be used in metabolic flux studies to track the absorption, distribution, metabolism, and excretion (ADME) of N-formylated peptides in vivo.

The N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway in Metabolism

The biological effects of N-formylated peptides in the context of metabolism are primarily mediated by the Formyl Peptide Receptor 1 (FPR1), a high-affinity receptor for fMLF and other N-formylated peptides.[2][7] FPR1 is expressed on various cell types, including immune cells, intestinal epithelial cells, and enteroendocrine L-cells.[4][7]

Activation of FPR1 by N-formylated peptides initiates a signaling cascade that can modulate key metabolic processes:

  • Inhibition of GLP-1 Secretion: Studies have shown that activation of FPR1 on enteroendocrine L-cells can suppress the secretion of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

  • Impaired Glucose Tolerance: By reducing GLP-1 secretion, elevated levels of N-formylated peptides can lead to lower insulin levels and consequently, impaired glucose tolerance.[4][5] Genetic or pharmacological inhibition of FPR1 has been shown to improve glucose tolerance and increase insulin levels in obese mice, a phenomenon dependent on GLP-1 signaling.[4][5]

  • Inflammatory Response: The activation of FPR1 on immune cells triggers pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[1][2] Chronic low-grade inflammation is a well-established contributor to insulin resistance and the pathogenesis of type 2 diabetes.

Below is a diagram illustrating the signaling pathway of FPR1 in the context of metabolic regulation.

FPR1_Signaling_Pathway FPR1 Signaling Pathway in Metabolic Regulation Gut Microbiota Gut Microbiota N-Formylated Peptides N-Formylated Peptides Gut Microbiota->N-Formylated Peptides FPR1 FPR1 G_protein G Protein FPR1->G_protein activates Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade initiates GLP1_Vesicles GLP-1 Vesicles Signaling_Cascade->GLP1_Vesicles inhibits exocytosis GLP1_Circulation GLP-1 GLP1_Vesicles->GLP1_Circulation reduced secretion Pancreatic_Beta_Cell Pancreatic β-Cell GLP1_Circulation->Pancreatic_Beta_Cell stimulates Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion promotes N-Formylated Peptides->FPR1 binds & activates

Caption: FPR1 Signaling in Enteroendocrine L-Cells.

Data Presentation: Quantitative Insights into N-Formylated Peptides and Metabolism

The following tables summarize key quantitative data from studies investigating the role of N-formylated peptides in metabolic dysregulation.

Table 1: fMLF Levels in Lean vs. Obese Mice

ConditionPlasma fMLF Concentration (pg/mL)Reference
Lean (Normal Chow Diet)~50[4][5]
Obese (High-Fat Diet)~200-250[4][5]

Table 2: Effect of FPR1 Inhibition on Glucose Metabolism in High-Fat Diet-Fed Mice

TreatmentGlucose Tolerance (AUC)Plasma GLP-1 (pM)Plasma Insulin (ng/mL)Reference
VehicleIncreasedDecreasedUnchanged/Slightly Decreased[4]
FPR1 AntagonistSignificantly ImprovedIncreasedIncreased[4]
FPR1 KnockoutSignificantly ImprovedIncreasedIncreased[4][5]

AUC: Area Under the Curve in an oral glucose tolerance test. A lower AUC indicates improved glucose tolerance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of N-formylated peptides in metabolism. The use of this compound as an internal standard is highlighted in the mass spectrometry protocol.

Quantification of N-Formyl-L-leucine in Plasma using LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (this compound) for the accurate quantification of endogenous N-Formyl-L-leucine.

Materials:

  • Plasma samples

  • This compound (internal standard)

  • Acetonitrile (ACN) with 0.1% formic acid (precipitation solution)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

    • Add 200 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both N-Formyl-L-leucine and this compound.

  • Data Analysis:

    • Quantify the amount of N-Formyl-L-leucine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled N-Formyl-L-leucine.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose tolerance in response to an oral glucose challenge.[4][6]

Materials:

  • Mice (fasted for 6 hours)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needle

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a 2 g/kg bolus of glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Primary Intestinal L-Cell Culture and GLP-1 Secretion Assay

This protocol describes the isolation and culture of primary intestinal epithelial cells enriched for L-cells to study GLP-1 secretion in response to N-formylated peptides.[3]

Materials:

  • Mouse intestinal tissue (colon and ileum)

  • Collagenase Type I

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • N-Formyl-L-leucine or fMLF

  • GLP-1 ELISA kit

Procedure:

  • Cell Isolation:

    • Isolate the colon and ileum from mice.

    • Wash the tissue with sterile PBS containing antibiotics.

    • Mince the tissue and digest with Collagenase Type I to release intestinal crypts.

    • Plate the isolated crypts on collagen-coated plates in a specialized growth medium.

  • Cell Culture and Stimulation:

    • Culture the cells until they form a confluent monolayer.

    • Differentiate the cells into various intestinal cell lineages, including L-cells.

    • Wash the cells and incubate with a buffer containing different concentrations of N-Formyl-L-leucine or fMLF for a specified time (e.g., 2 hours).

  • GLP-1 Measurement:

    • Collect the supernatant from the cell cultures.

    • Measure the concentration of secreted GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the impact of N-formylated peptides on glucose metabolism, incorporating the use of this compound.

Experimental_Workflow Experimental Workflow for Investigating N-Formyl-L-leucine in Metabolism Diet_Intervention Dietary Intervention (Normal Chow vs. High-Fat Diet) OGTT Oral Glucose Tolerance Test (OGTT) Diet_Intervention->OGTT Plasma_Collection Plasma & Tissue Collection Diet_Intervention->Plasma_Collection OGTT->Plasma_Collection LC_MSMS LC-MS/MS Quantification of N-Formyl-L-leucine (using this compound) Plasma_Collection->LC_MSMS Cell_Culture Primary Intestinal L-Cell Culture Plasma_Collection->Cell_Culture Stimulation Stimulation with N-Formyl-L-leucine Cell_Culture->Stimulation GLP1_Assay GLP-1 Secretion Assay (ELISA) Stimulation->GLP1_Assay

Caption: A workflow for metabolic studies of N-Formyl-L-leucine.

Conclusion

The study of N-formylated peptides has opened a new frontier in understanding the intricate communication between the gut microbiota, the immune system, and host metabolism. The evidence strongly suggests that these bacterially and mitochondrially derived molecules can significantly impact glucose homeostasis through the activation of FPR1. This compound serves as an essential tool for researchers in this field, enabling the accurate quantification and tracing of its endogenous counterpart, thereby facilitating a deeper understanding of its physiological and pathophysiological roles. For drug development professionals, the FPR1 signaling pathway presents a novel and promising target for therapeutic interventions aimed at mitigating metabolic disorders such as obesity and type 2 diabetes. Further research utilizing the methodologies outlined in this guide will be crucial in translating these fundamental discoveries into clinical applications.

References

An In-depth Technical Guide to N-Formyl-L-leucine Derivatives: Synthesis, Biological Activity, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-leucine and its derivatives represent a significant class of molecules, primarily recognized for their role as potent agonists of formyl peptide receptors (FPRs). These G protein-coupled receptors are key players in the innate immune system, recognizing N-formylated peptides of bacterial and mitochondrial origin and initiating a cascade of inflammatory and host defense responses. The prototypical and most extensively studied member of this class is N-formyl-methionyl-leucyl-phenylalanine (fMLF), a powerful chemoattractant for neutrophils.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and signaling pathways associated with N-Formyl-L-leucine derivatives, with a focus on their interaction with FPRs.

Core Concepts: Formyl Peptide Receptors (FPRs)

In humans, the formyl peptide receptor family consists of three subtypes: FPR1, FPR2, and FPR3.[4][5]

  • FPR1: Binds to N-formylated peptides, such as fMLF, with high affinity. Its activation is a critical step in the initiation of the inflammatory response to bacterial infections.[1][6]

  • FPR2: Also known as the lipoxin A4 receptor (ALX/FPR2), this receptor is more promiscuous, binding to a wide variety of ligands including N-formylated peptides (with lower affinity than FPR1), non-formylated peptides, and lipid mediators like lipoxin A4.[5][7] FPR2 is implicated in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, depending on the activating ligand.[7]

  • FPR3: The least characterized of the three, its physiological role is still under extensive investigation.

The interaction of N-Formyl-L-leucine derivatives with these receptors can trigger a range of cellular responses, including chemotaxis, degranulation, superoxide (B77818) production, and the release of inflammatory mediators.[1]

Quantitative Data on N-Formyl-L-leucine Derivatives

The biological activity of N-Formyl-L-leucine derivatives is typically quantified by their binding affinity (Ki) and their potency in functional assays (EC50 or IC50). The following table summarizes key quantitative data for the well-characterized derivative, N-formyl-methionyl-leucyl-phenylalanine (fMLF). Data for a broader range of specific N-Formyl-L-leucine derivatives with systematic structural variations is less consolidated in publicly available literature, highlighting an area for further research.

Derivative NameReceptor TargetAssay TypeMeasured ValueReference
N-Formyl-methionyl-leucyl-phenylalanine (fMLF)FPR1Binding Affinity (Ki)38 nM
N-Formyl-methionyl-leucyl-phenylalanine (fMLF)FPR2Binding Affinity>400-fold lower than FPR1[5]
N-Formyl-methionyl-leucyl-phenylalanine (fMLF)FPR2Calcium Mobilization~2000-fold lower potency than for FPR1[5]

Experimental Protocols

Synthesis of N-Formyl-L-leucine Derivatives (Example: N-Formyl-methionyl-leucyl-phenylalanine)

The synthesis of N-formyl peptide derivatives like fMLF is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. Below is a generalized protocol based on common peptide synthesis strategies.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Acetic anhydride (B1165640)

  • Formic acid

  • Pyridine (B92270)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from phenylalanine. Wash the resin thoroughly with DMF and DCM.

  • Leucine Coupling: In a separate vessel, activate Fmoc-Leu-OH with DIC and HOBt in DMF for 10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Methionine Coupling: Repeat the deprotection and coupling steps with Fmoc-Met-OH.

  • N-terminal Formylation: After the final Fmoc deprotection, wash the resin with DCM. Treat the resin with a solution of acetic anhydride and formic acid in pyridine to formylate the N-terminus of methionine.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Biological Evaluation

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Materials:

  • HEK293T cells transiently or stably expressing the human FPR of interest (e.g., FPR1 or FPR2).

  • A promiscuous Gα protein (e.g., Gα16) is often co-expressed to couple the receptor to the calcium signaling pathway.[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (N-Formyl-L-leucine derivatives) and a reference agonist (e.g., fMLF).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).[9]

Procedure:

  • Cell Plating: Plate the FPR-expressing cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 1 hour at 37°C.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence.

  • Compound Addition and Signal Reading: The instrument automatically adds the compounds to the wells while continuously recording the fluorescence signal. The activation of FPRs leads to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence.[10]

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.[8]

This assay determines the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of FPR activation.[11]

Materials:

  • Neutrophils or other cells expressing the target FPR.

  • Test compounds and a positive control (e.g., fMLF).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Stimulation: Treat the cells with different concentrations of the test compounds for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control. Quantify the band intensities to determine the level of ERK phosphorylation relative to the total ERK.

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • Cell line engineered to co-express the target FPR tagged with a protein fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme acceptor (EA) fragment (e.g., PathHunter cells).[12]

  • Test compounds and a reference agonist.

  • Detection reagents containing the substrate for the complemented enzyme.[12]

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in a white-walled, clear-bottom assay plate.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[12]

  • Detection: Add the detection reagents to the wells and incubate at room temperature to allow for signal development.

  • Luminescence Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of β-arrestin recruited to the receptor. Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

Upon binding of an N-Formyl-L-leucine derivative, FPRs, which are coupled to Gi proteins, initiate a cascade of intracellular signaling events.[13]

G Protein-Dependent Signaling Pathway

The canonical signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand N-Formyl-L-leucine Derivative FPR FPR Ligand->FPR Binds G_protein Gi/o FPR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts G_alpha->AC Inhibits G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates Cell_Response Chemotaxis, Degranulation, Superoxide Prod. Ca_ER->Cell_Response Leads to cAMP cAMP ATP->cAMP MAPK_cascade->Cell_Response Leads to

Caption: Canonical G protein-dependent signaling pathway of FPRs.

Pathway Description:

  • Ligand Binding: An N-Formyl-L-leucine derivative binds to and activates the FPR.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to its dissociation into Gαi and Gβγ subunits.

  • Effector Modulation:

    • The Gβγ subunit activates Phospholipase Cβ (PLCβ).

    • PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[14]

    • DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

    • The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Signaling: The activation of PKC and the increase in intracellular calcium lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2), ultimately resulting in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[11][15]

β-Arrestin-Mediated Signaling and Receptor Regulation

Following activation, FPRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. This process is crucial for receptor desensitization and can also initiate G protein-independent signaling.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand N-Formyl-L-leucine Derivative FPR_active Active FPR Ligand->FPR_active Activates FPR_P Phosphorylated FPR GRK GRK FPR_active->GRK Recruits Beta_Arrestin β-Arrestin FPR_P->Beta_Arrestin GRK->FPR_active Phosphorylates Clathrin Clathrin-coated pit Beta_Arrestin->Clathrin Promotes Internalization via MAPK_scaffold MAPK Signaling (Scaffold) Beta_Arrestin->MAPK_scaffold Acts as a Scaffold for Desensitization Desensitization (G protein uncoupling) Beta_Arrestin->Desensitization Mediates Endosome Endosome Clathrin->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: β-Arrestin-mediated regulation and signaling of FPRs.

Pathway Description:

  • Receptor Phosphorylation: Upon activation by a ligand, the intracellular domains of the FPR are phosphorylated by GRKs.

  • β-Arrestin Recruitment: Phosphorylated FPRs serve as a binding site for β-arrestins.

  • Desensitization: The binding of β-arrestin sterically hinders the interaction of the receptor with G proteins, leading to the termination of G protein-mediated signaling (desensitization).

  • Internalization: β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.

  • Receptor Fate: Once internalized into endosomes, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for lysosomal degradation.

  • G Protein-Independent Signaling: β-arrestin can also function as a scaffold for various signaling proteins, including components of the MAPK cascade, thereby initiating a wave of G protein-independent signaling.

Conclusion

N-Formyl-L-leucine derivatives are pivotal tools for probing the function of formyl peptide receptors and hold therapeutic potential in modulating inflammatory and immune responses. A thorough understanding of their synthesis, structure-activity relationships, and the intricate signaling pathways they activate is crucial for the rational design of novel drug candidates targeting the FPR family. This guide provides a foundational framework for researchers and drug development professionals, highlighting the key methodologies and conceptual underpinnings in this dynamic field of study. Further research into a wider array of N-Formyl-L-leucine analogs is warranted to build a more comprehensive quantitative understanding of their therapeutic potential.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, the accuracy of LC-MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust and reliable quantitative analysis, with deuterium-labeled compounds being the most widely adopted.[1][2]

This technical guide provides a comprehensive overview of the principles, applications, advantages, and critical considerations for using deuterated internal standards to ensure the highest data integrity in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the deuterated standard) is added to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[1] This "spiked" standard is chemically and physically almost identical to the analyte.[3] Consequently, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[1]

Quantification is not based on the absolute signal of the analyte but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variables.[1]

Advantages of Deuterated Standards

Deuterated standards are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for quantitative bioanalysis.[4][5] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects.[4]

The primary advantages include:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[6][7]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution. Because the deuterated standard is added at the beginning, it experiences the same losses as the analyte, ensuring that the ratio of analyte to standard remains constant.[8][9]

  • Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of a bioanalytical method.[4] This is evident when comparing the performance of an assay with a deuterated IS to the same assay using a structural analog IS or no IS at all.[4]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards is demonstrated in the following tables, which summarize experimental data from studies comparing different internal standard strategies.

Table 1: Comparison of Accuracy and Precision with Different Internal Standards

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated IS 5 (LLOQ)98.74.2
50101.22.8
50099.51.9
Structural Analog IS 5 (LLOQ)92.311.5
50105.87.3
500103.15.6
No IS 5 (LLOQ)78.421.8
50115.218.9
500110.715.4

Data synthesized from a study on the LC-MS/MS analysis of a novel anticancer drug. The deuterated IS clearly demonstrates superior accuracy and precision across the concentration range.[4]

Table 2: Matrix Effect Comparison

Internal Standard TypeLow Concentration Matrix Factor (%CV)High Concentration Matrix Factor (%CV)
Deuterated IS 3.12.5
Structural Analog IS 12.89.7

The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. The deuterated IS shows significantly less variability, indicating more effective compensation for matrix effects.[2]

Experimental Protocols

The successful implementation of deuterated standards requires meticulous experimental design and validation.

A detailed methodology for preparing solutions for a typical quantitative LC-MS/MS analysis is as follows:

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.[1]

  • Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[10]

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust and stable signal in the mass spectrometer. This concentration must be kept consistent across all samples, calibrators, and quality controls.[1][10]

Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the IS Spiking Solution.[1]

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[10]

  • Vortexing: Vigorously vortex each tube for 30 seconds.[3][10]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3][10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][10]

  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18) is commonly used.[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]

    • Gradient: A gradient elution should be optimized to achieve good separation of the analyte from matrix components and ensure co-elution of the analyte and the deuterated standard.[7][10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3][10]

    • MRM Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.[10]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Unknown Sample, Calibrator, or QC Spike Spike with Known Amount of Deuterated IS Sample->Spike Extract Protein Precipitation or other extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify

Caption: General workflow for quantitative analysis using a deuterated internal standard.

G cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_In Analyte IonSource_NoIS Ion Source Analyte_In->IonSource_NoIS Matrix Matrix Components Matrix->IonSource_NoIS Ion Suppression Signal_NoIS Inaccurate Signal (Suppressed) IonSource_NoIS->Signal_NoIS Analyte_IS_In Analyte + Deuterated IS IonSource_WithIS Ion Source Analyte_IS_In->IonSource_WithIS Matrix_WithIS Matrix Components Matrix_WithIS->IonSource_WithIS Both Suppressed Equally Signal_WithIS Accurate Ratio (Analyte/IS) IonSource_WithIS->Signal_WithIS

Caption: How a co-eluting deuterated IS mitigates matrix effects.

Critical Considerations and Potential Pitfalls

While deuterated standards are the preferred choice, their use requires careful consideration of potential issues.

  • Isotopic Purity: The deuterated standard should have high isotopic purity (ideally >98%) to minimize the contribution of any unlabeled analyte to the analyte signal.[5][11]

  • Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond, which can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[11][12] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier.[11] While often negligible, this effect should be assessed during method development to ensure it does not compromise the correction for matrix effects.[3][11]

  • Stability of Deuterium (B1214612) Labels: Deuterium atoms should be placed on stable positions within the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[5] Labeling on hydroxyl (-OH) or amine (-NH) groups should be avoided.[2][5]

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms should be incorporated to provide a mass shift that avoids isotopic overlap from the natural abundance of heavy isotopes (like ¹³C) in the analyte. A minimum mass shift of +3 Da is generally recommended.[11]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research.[3] By effectively compensating for a wide range of analytical variabilities, most notably matrix effects, they enable researchers to generate data of the highest integrity.[1] A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation to account for potential isotope effects and label stability, empowers researchers to have the utmost confidence in their analytical results.[1][3]

References

N-Formyl-L-leucine-d3: A Technical Guide for Advanced Protein and Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Formyl-L-leucine-d3 in the nuanced fields of protein and peptide research. As a stable isotope-labeled compound, this compound offers a powerful tool for precise quantification and metabolic tracing, enabling deeper insights into complex biological systems. This document provides a comprehensive overview of its chemical properties, its role in studying N-formyl peptide receptors, and detailed protocols for its use in mass spectrometry, nuclear magnetic resonance spectroscopy, and cell-based assays.

Introduction to N-Formyl Peptides and Their Receptors

N-formyl peptides are biologically significant molecules that are recognized by the innate immune system as potent chemoattractants. These peptides are typically initiated with N-formylmethionine and are produced by bacteria and mitochondria. The recognition of these peptides by host cells is mediated by a specific class of G protein-coupled receptors (GPCRs) known as the N-formyl peptide receptors (FPRs).

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3. These receptors are primarily expressed on the surface of immune cells, such as neutrophils and macrophages, and play a critical role in orchestrating the inflammatory response to infection and tissue damage. The binding of N-formyl peptides to FPRs triggers a cascade of intracellular signaling events, leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species.

Physicochemical Properties of this compound

This compound is a deuterated analog of N-Formyl-L-leucine. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry and a tracer for metabolic studies.

PropertyValueSource
Molecular Formula C₇H₁₀D₃NO₃[1]
Molecular Weight 162.20 g/mol [1]
CAS Number 1356930-28-3[1]
Isotopic Purity Typically ≥98 atom % D[2]
Mass Shift M+3
Appearance White to off-white solid[3]

Note: The isotopic purity and mass shift are based on data for L-leucine-d3 and are expected to be comparable for this compound.

Applications in Protein and Peptide Research

The unique properties of this compound make it a valuable tool for a range of applications in protein and peptide research.

Quantitative Mass Spectrometry

In quantitative proteomics, stable isotope-labeled peptides are used as internal standards to accurately determine the concentration of their endogenous, unlabeled counterparts.[4] The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the labeled standard to a sample.[5] Because the labeled and unlabeled peptides have nearly identical physicochemical properties, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer.[5] By measuring the ratio of the signal intensities of the two species, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[5]

Metabolic Labeling and Tracing

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for comparative proteomics. While this compound is not a standard amino acid used in SILAC, its principle as a tracer is applicable to metabolic studies. By introducing this compound into a biological system, researchers can trace its incorporation into proteins and peptides, providing insights into protein synthesis, turnover, and metabolic pathways.[6]

N-Formyl Peptide Receptor (FPR) Signaling Studies

N-formyl peptides are key ligands for studying FPR-mediated signaling pathways. N-Formyl-L-leucine can be used as an agonist to stimulate these receptors and investigate downstream cellular responses. The deuterated form can be particularly useful in binding assays and uptake studies where it can be distinguished from its non-labeled counterpart.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and related N-formyl peptides.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of an unlabeled N-formyl peptide in a biological matrix using this compound as an internal standard.

Materials:

  • This compound

  • Unlabeled N-formyl peptide analyte

  • Biological matrix (e.g., plasma, cell lysate)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of the unlabeled analyte in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the unlabeled analyte stock solution to prepare a series of calibration standards at different concentrations.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 100 µL of the biological matrix (calibration standards, QCs, and unknown samples), add 10 µL of the this compound internal standard working solution at a fixed concentration.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[7]

    • Vortex the samples for 1 minute and centrifuge at high speed to pellet the precipitated proteins.[7]

    • Load the supernatant onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with a low organic solvent concentration to remove salts and other interferences.

    • Elute the analyte and internal standard with a high organic solvent concentration.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a C18 analytical column.

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and this compound in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction Precipitate->Extract Reconstitute Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Workflow for quantitative analysis using this compound.

NMR Spectroscopy of Isotopically Labeled Peptides

This protocol provides a general framework for the NMR analysis of a peptide synthesized with this compound.

Materials:

  • Peptide containing this compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of the chosen deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum to assess sample purity and concentration.

    • Acquire 2D correlation spectra, such as COSY and TOCSY, to assign proton resonances.

    • Acquire a 2D HSQC spectrum to correlate proton and carbon (or nitrogen) resonances. The deuterium label at the leucine (B10760876) side chain will result in the absence of corresponding signals in the ¹H-¹³C HSQC spectrum.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of the peptide resonances.

    • Analyze the spectra to confirm the incorporation of the deuterated leucine and to study the structure and dynamics of the peptide.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis Peptide Labeled Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire NMR Spectra (1D, 2D) Transfer->Acquire Process Process Data Acquire->Process Analyze Analyze Spectra Process->Analyze

Caption: General workflow for NMR analysis of an isotopically labeled peptide.

Cell-Based Assays for FPR Activation

The following are representative protocols for studying the activation of FPRs using N-formyl peptides like N-Formyl-L-leucine.

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

Materials:

  • Neutrophils or other FPR-expressing cells

  • N-Formyl-L-leucine or other N-formyl peptide

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Cell culture medium

Procedure:

  • Isolate neutrophils from fresh blood.

  • Place a solution of N-Formyl-L-leucine at a specific concentration in the lower chamber of the chemotaxis apparatus.[8]

  • Place a cell suspension of neutrophils in the upper chamber, separated from the lower chamber by a porous membrane.[8]

  • Incubate the chamber at 37°C for a defined period (e.g., 60-90 minutes).

  • Remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells under a microscope.

This assay measures the increase in intracellular calcium concentration upon GPCR activation.[9][10]

Materials:

  • FPR-expressing cells (e.g., HEK293 cells transfected with FPR1)

  • N-Formyl-L-leucine or other N-formyl peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[11]

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the FPR-expressing cells in a 96-well plate and culture overnight.[11]

  • Load the cells with Fluo-4 AM dye by incubating them with a dye-loading solution for 1 hour at 37°C.[11]

  • Prepare a solution of N-Formyl-L-leucine at various concentrations.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the N-Formyl-L-leucine solution into the wells and immediately record the change in fluorescence intensity over time.[11]

  • The increase in fluorescence corresponds to the mobilization of intracellular calcium.

Signaling Pathways of N-Formyl Peptide Receptors

Upon ligand binding, FPRs activate intracellular signaling cascades that are crucial for the cellular response. The canonical pathway involves the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activation G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K Akt Akt PI3K->Akt Activates G_betagamma->PLC Activates G_betagamma->PI3K Activates Ca2_plus Ca²⁺ IP3->Ca2_plus Release from ER PKC PKC DAG->PKC Activates Ca2_plus->PKC Activates Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Chemotaxis Chemotaxis Akt->Chemotaxis Ligand N-Formyl Peptide Ligand->FPR

Caption: Simplified signaling pathway of N-formyl peptide receptors.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of protein and peptide science, immunology, and drug discovery. Its application as an internal standard in mass spectrometry enables highly accurate and precise quantification of N-formyl peptides, while its use as a metabolic tracer can provide valuable insights into protein dynamics. Furthermore, its role as a ligand for N-formyl peptide receptors allows for the detailed investigation of inflammatory and immune responses. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research settings.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the precise and accurate measurement of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards, which are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium (B1214612), are considered the gold standard.[1] This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior enable accurate correction for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the reliability and reproducibility of quantitative data.[1]

N-Formyl-L-leucine is a derivative of the essential amino acid leucine (B10760876) and is structurally related to N-formyl peptides, which are known to play a significant role in the innate immune system. N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and are recognized by a specific class of G protein-coupled receptors called N-formyl peptide receptors (FPRs).[4][5] The activation of FPRs triggers a cascade of intracellular signaling events, leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial for host defense against bacterial infections.[6] Given the biological importance of N-formyl peptides, the ability to accurately quantify related molecules like N-Formyl-L-leucine in biological samples is of significant interest for research in immunology, inflammation, and drug discovery.

This document provides detailed application notes and a comprehensive protocol for the use of N-Formyl-L-leucine-d3 as an internal standard for the quantitative analysis of N-Formyl-L-leucine in human plasma by LC-MS/MS.

Chemical Properties

PropertyN-Formyl-L-leucineThis compound
Molecular Formula C₇H₁₃NO₃C₇H₁₀D₃NO₃
Molecular Weight 159.18 g/mol 162.20 g/mol
Structure (Structure is identical to N-Formyl-L-leucine with three deuterium atoms at a stable position)

Application: Quantitative Analysis of N-Formyl-L-leucine in Human Plasma

This protocol describes a method for the quantitative determination of N-Formyl-L-leucine in human plasma using this compound as an internal standard. The method utilizes protein precipitation for sample cleanup followed by analysis using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Protocol

1. Materials and Reagents

  • N-Formyl-L-leucine (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl-L-leucine and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Formyl-L-leucine by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N-Formyl-L-leucine 160.1 114.1 15

    | this compound | 163.1 | 117.1 | 15 |

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The concentrations of the QC and unknown samples are then calculated from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of N-Formyl-L-leucine using this compound as an internal standard. This data is representative of a validated bioanalytical method.[7][8][9]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Within-Run Precision (CV%) < 10%
Between-Run Precision (CV%) < 12%
Within-Run Accuracy (%) 90 - 110%
Between-Run Accuracy (%) 92 - 108%
Recovery (%) > 85%
Matrix Effect (%) 95 - 105%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with this compound (10 µL) Plasma->Spike_IS PPT Protein Precipitation with Acetonitrile (200 µL) Spike_IS->PPT Vortex Vortex (30s) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular N-Formyl-Peptide N-Formyl-Peptide FPR FPR (G Protein-Coupled Receptor) N-Formyl-Peptide->FPR G_Protein G Protein (αβγ) FPR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Application Notes and Protocols for the LC-MS/MS Analysis of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-leucine is a derivative of the essential branched-chain amino acid, L-leucine. In drug development and metabolic research, it can serve as a synthetic intermediate or a potential pro-drug for L-leucine. Accurate quantification of N-Formyl-L-leucine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. N-Formyl-L-leucine-d3 is the stable isotope-labeled counterpart of N-Formyl-L-leucine and is the ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of N-Formyl-L-leucine using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

Table 1: Predicted LC-MS/MS Parameters for N-Formyl-L-leucine and this compound

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
N-Formyl-L-leucine160.1114.110015
This compound163.1117.110015

Note: These are predicted transitions. Optimal values should be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.

Table 2: Hypothetical Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity
Calibration Curve Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Accuracy & Precision
LLOQ (1 ng/mL)Accuracy: 80-120%, Precision (CV): ≤ 20%Accuracy: 98.5%, Precision: 12.3%
Low QC (3 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 102.1%, Precision: 8.7%
Mid QC (100 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 99.2%, Precision: 6.5%
High QC (800 ng/mL)Accuracy: 85-115%, Precision (CV): ≤ 15%Accuracy: 101.5%, Precision: 7.1%
Matrix Effect
IS Normalized Matrix FactorCV ≤ 15%9.8%
Recovery
Extraction RecoveryConsistent and reproducible~85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-Formyl-L-leucine from plasma samples.

Materials:

  • Human plasma samples

  • N-Formyl-L-leucine standard solutions

  • This compound internal standard (IS) working solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (re-equilibration)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM) (refer to Table 1 for transitions).

Signaling Pathway and Biological Relevance

L-leucine, the parent amino acid of N-Formyl-L-leucine, is a key regulator of protein synthesis through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. It is hypothesized that N-Formyl-L-leucine may act as a pro-drug, being converted to L-leucine in vivo. This conversion would be mediated by deformylases, enzymes capable of cleaving the N-formyl group. Upon release, L-leucine can then exert its biological effects, including the stimulation of the mTORC1 complex, which leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth. The study of N-formylated amino acids is also relevant in the context of bacterial metabolism and host-pathogen interactions, as N-formylated peptides are known to be potent chemoattractants for neutrophils.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile + 0.1% FA) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results mtor_pathway NFL N-Formyl-L-leucine (Pro-drug) Deformylase Deformylase NFL->Deformylase Metabolism Leucine L-Leucine Deformylase->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibition removed

Application Notes and Protocols for Quantitative Proteomics using N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune system. These peptides, often originating from bacteria or damaged mitochondria, act as chemoattractants for leukocytes by binding to N-formyl peptide receptors (FPRs).[1][2][3][4][5] The quantification of specific N-formylated peptides in biological samples can provide valuable insights into inflammatory processes, bacterial infections, and a range of associated diseases.

N-Formyl-L-leucine-d3 is a stable isotope-labeled analog of the corresponding unlabeled N-formylated dipeptide. Due to its chemical identity and mass shift, it is an ideal internal standard for the accurate and precise quantification of endogenous N-Formyl-L-leucine in complex biological matrices using mass spectrometry-based targeted proteomics.[6] This document provides detailed application notes and protocols for the use of this compound as an internal standard for quantitative proteomics.

Application: Monitoring Inflammatory Responses

The primary application for quantitative analysis of N-Formyl-L-leucine is in the study of inflammatory and immune responses. N-formylated peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[1][2][3][4][5]

Binding of N-formylated peptides to FPRs initiates a downstream signaling cascade, leading to a variety of cellular responses, including:

  • Chemotaxis: Directed migration of immune cells to the site of infection or injury.[2]

  • Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.

  • Phagocytosis: Engulfment of pathogens and cellular debris.[2]

  • Production of Reactive Oxygen Species (ROS): Generation of microbicidal oxidants in a process known as the respiratory burst.[1][7]

Dysregulation of FPR signaling has been implicated in a variety of inflammatory diseases, making the quantification of their ligands, such as N-Formyl-L-leucine, a valuable tool for researchers in immunology, infectious diseases, and drug development.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-formylated Peptide N-formylated Peptide FPR FPR N-formylated Peptide->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, Phagocytosis, ROS Production) Ca2_release->Cellular_Response MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

Experimental Protocols

The following protocols describe a general workflow for the quantification of N-Formyl-L-leucine in biological samples using this compound as an internal standard. This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method will depend on the biological matrix (e.g., plasma, serum, cell culture supernatant, tissue homogenate). The goal is to extract the analyte of interest while removing interfering substances.

Materials:

  • Biological sample

  • This compound internal standard solution (of known concentration)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) with 1% formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, add a defined volume of the sample (e.g., 100 µL).

  • Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.

  • Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard.

  • (Optional) For cleaner samples, the supernatant can be further purified using solid-phase extraction (SPE).

  • Dry the supernatant under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).

LC-MS/MS Analysis

This protocol assumes the use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Instrumentation and Parameters:

  • LC System:

    • Column: A C18 reversed-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous (light) N-Formyl-L-leucine and the stable isotope-labeled (heavy) this compound need to be determined empirically.

      • Example (hypothetical):

        • N-Formyl-L-leucine (Light): Q1: m/z 174.1 -> Q3: m/z 86.1 (Leucine immonium ion)

        • This compound (Heavy): Q1: m/z 177.1 -> Q3: m/z 89.1

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Experimental Workflow for Targeted Quantification

Targeted_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with This compound (Internal Standard) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM or PRM) Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification (Ratio of Light/Heavy) Data_Processing->Quantification

Caption: Workflow for targeted quantification using a stable isotope-labeled internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Representative Quantitative Data for N-Formyl-L-leucine in Plasma Samples
Sample IDConditionPeak Area (Endogenous)Peak Area (Internal Standard)Ratio (Endogenous/IS)Concentration (ng/mL)
CTRL-01Control1.25E+052.50E+060.0505.0
CTRL-02Control1.35E+052.55E+060.0535.3
CTRL-03Control1.18E+052.48E+060.0484.8
TRT-01LPS Treatment5.80E+052.45E+060.23723.7
TRT-02LPS Treatment6.20E+052.52E+060.24624.6
TRT-03LPS Treatment5.95E+052.49E+060.23923.9

Concentration is calculated based on a standard curve of known concentrations of the unlabeled analyte spiked with the same amount of internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of endogenous N-Formyl-L-leucine in biological samples. This approach is highly valuable for researchers investigating inflammatory processes, host-pathogen interactions, and for the development of novel therapeutics targeting inflammatory diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation of this quantitative proteomics strategy.

References

Application Notes and Protocols for N-Formyl-L-leucine-d3 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl peptides, such as N-Formyl-L-leucine, are recognized as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) that are released from bacteria or damaged mitochondria.[1][2][3] These molecules are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response by activating Formyl Peptide Receptors (FPRs).[1][3][4][5] The quantification of specific N-formyl peptides in biological matrices is critical for understanding their role in inflammatory processes and for the development of therapeutics targeting these pathways.

N-Formyl-L-leucine-d3 is the deuterated stable isotope-labeled analog of N-Formyl-L-leucine. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring that they co-elute chromatographically and experience similar ionization effects, which corrects for variations during sample preparation and analysis, leading to high accuracy and precision.

This document provides detailed protocols for the preparation of samples for the quantitative analysis of N-Formyl-L-leucine using this compound as an internal standard from common biological matrices such as plasma and cell culture supernatant.

Signaling Pathway

N-Formyl-L-leucine exerts its biological effects by binding to Formyl Peptide Receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs).[4][5] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[4][6] The binding of N-formyl peptides to these receptors initiates a downstream signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][7]

The activation of FPRs by a ligand like N-Formyl-L-leucine leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[1] The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][4] These events, along with the activation of other pathways like the MAPK cascade by the Gα subunit, culminate in the physiological responses of the immune cell.[1]

FPR_Signaling_Pathway NFL N-Formyl-L-leucine FPR Formyl Peptide Receptor (FPR) NFL->FPR Binds to G_protein Gαβγ FPR->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Pathway (e.g., ERK1/2, p38) G_alpha->MAPK Activates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, ROS production, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of leucine (B10760876) isomers in human plasma using a deuterated internal standard and LC-MS/MS. While this data is for D- and L-leucine, it provides a strong indication of the expected performance for an assay quantifying N-Formyl-L-leucine with its deuterated internal standard.

ParameterD-leucineL-leucine
Matrix Human PlasmaHuman Plasma
Internal Standard DL-leucine-d7DL-leucine-d7
Calibration Range 0.001 - 1 µg/mL1 - 1000 µg/mL
Intra-day Precision (%CV) ≤ 15%≤ 15%
Inter-day Precision (%CV) ≤ 15%≤ 15%
Accuracy (% Bias) Within ±15%Within ±15%

Data adapted from a study on the determination of D- and L-isomers of leucine in human plasma.[8][9]

Experimental Protocols

Protocol 1: Quantification of N-Formyl-L-leucine from Plasma

This protocol details the extraction of N-Formyl-L-leucine from plasma samples for quantification by LC-MS/MS. The use of this compound as an internal standard is crucial for accurate quantification.

Materials:

  • Plasma samples (stored at -80°C)

  • N-Formyl-L-leucine analytical standard

  • This compound internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and 4°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare a stock solution of N-Formyl-L-leucine in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

    • Prepare a working solution of the this compound internal standard in methanol at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

    • Add 10 µL of the internal standard working solution to each tube.

    • Add 400 µL of ice-cold methanol to each tube to precipitate proteins.

    • Vortex each tube for 30 seconds.

    • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube or an autosampler vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient should be optimized to ensure separation from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for N-Formyl-L-leucine and this compound must be determined by direct infusion of the standards.

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of N-Formyl-L-leucine in the unknown samples from the calibration curve.

Plasma_Sample_Prep_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Add Ice-Cold Methanol (Protein Precipitation) add_is->protein_precip vortex_incubate Vortex and Incubate (-20°C) protein_precip->vortex_incubate centrifuge Centrifuge (12,000 x g, 4°C) vortex_incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for Plasma Sample Preparation.

Protocol 2: Quantification of N-Formyl-L-leucine from Cell Culture Supernatant

This protocol is designed for the extraction of N-Formyl-L-leucine from cell culture supernatant, a cleaner matrix compared to plasma.

Materials:

  • Cell culture supernatant samples (stored at -80°C)

  • N-Formyl-L-leucine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and 4°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Follow the same procedure as in Protocol 1.

  • Sample Preparation:

    • Thaw cell culture supernatant samples on ice.

    • Centrifuge the supernatant at 3000 x g for 10 minutes at 4°C to remove any remaining cells or debris.

    • Pipette 200 µL of the clarified supernatant, calibration standards, and QC samples into separate microcentrifuge tubes.

    • Add 10 µL of the internal standard working solution to each tube.

    • Add 600 µL of acetonitrile to each tube.

    • Vortex each tube for 30 seconds.

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube or an autosampler vial for LC-MS/MS analysis. Depending on the expected concentration and instrument sensitivity, a drying and reconstitution step as in Protocol 1 may be beneficial.

LC-MS/MS Analysis and Data Analysis:

  • Follow the same procedures as outlined in Protocol 1.

Cell_Culture_Supernatant_Prep_Workflow start Start: Cell Culture Supernatant clarify Centrifuge to Clarify (3000 x g, 4°C) start->clarify add_is Add this compound (Internal Standard) clarify->add_is add_acetonitrile Add Acetonitrile add_is->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge (12,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Caption: Workflow for Cell Culture Supernatant Sample Preparation.

References

Application Notes and Protocols for N-Formyl-L-leucine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-leucine is a member of the N-formyl peptide family, which are known to be potent chemoattractants for leukocytes and play a significant role in inflammatory and immune responses.[1] These peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[1] The activation of FPRs by N-formyl peptides triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species. Given their involvement in various physiological and pathological processes, including host defense, inflammation, and neurodegenerative diseases, there is a growing interest in understanding the pharmacokinetics of N-formyl peptides.

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine. The introduction of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby compensating for variability during sample preparation and analysis.[2][3] This application note provides detailed protocols for the use of this compound in pharmacokinetic studies, including sample preparation, LC-MS/MS analysis, and illustrative pharmacokinetic data.

Signaling Pathway of N-Formyl Peptides

N-formyl peptides, upon binding to Formyl Peptide Receptors (FPRs), initiate a signaling cascade that is crucial for the innate immune response. This pathway involves the activation of G-proteins, leading to downstream signaling through various effector molecules.

NFL N-Formyl-L-leucine FPR Formyl Peptide Receptor (FPR) NFL->FPR Binding G_protein G-protein (Gi/o) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: N-Formyl Peptide Receptor Signaling Pathway.

Application: Pharmacokinetic Analysis of N-Formyl-L-leucine

A key application of this compound is to serve as an internal standard in pharmacokinetic (PK) studies of its non-deuterated counterpart. This involves the administration of N-Formyl-L-leucine to a subject, followed by the collection of biological samples (e.g., plasma) at various time points. The concentration of N-Formyl-L-leucine in these samples is then accurately quantified using an LC-MS/MS method, with this compound added to each sample to correct for analytical variability.

Illustrative Pharmacokinetic Data

The following table presents a hypothetical, yet representative, set of pharmacokinetic parameters for N-Formyl-L-leucine in mouse plasma following a single intravenous (IV) administration. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Pharmacokinetic ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL550 ± 75
Tmax (Time to Cmax)h0.25 ± 0.1
AUC(0-t) (Area Under the Curve)ng·h/mL1200 ± 150
t1/2 (Half-life)h2.5 ± 0.5
CL (Clearance)mL/h/kg85 ± 12
Vd (Volume of Distribution)L/kg0.3 ± 0.05

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical in vivo study design for determining the pharmacokinetic profile of N-Formyl-L-leucine in a mouse model.

Workflow for In Vivo Pharmacokinetic Study

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Administer N-Formyl-L-leucine (e.g., IV or Oral) Fasting->Dosing Blood_Collection Blood Collection at Predetermined Timepoints Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation IS_Spiking Spike with This compound Plasma_Separation->IS_Spiking Storage Store at -80°C IS_Spiking->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.

  • Dosing Formulation: Prepare a sterile solution of N-Formyl-L-leucine in saline at a concentration of 1 mg/mL.

  • Administration: Administer a single dose of N-Formyl-L-leucine (e.g., 5 mg/kg) via intravenous (IV) injection into the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Internal Standard Spiking: To 20 µL of each plasma sample, add 5 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical LC-MS/MS Protocol

This protocol details the sample preparation and LC-MS/MS parameters for the quantification of N-Formyl-L-leucine in plasma samples.

Workflow for LC-MS/MS Sample Preparation and Analysis

Thaw_Sample Thaw Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Thaw_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Injection Inject into LC-MS/MS System Reconstitution->LC_MS_Injection

Caption: Sample preparation and analysis workflow.

Sample Preparation: Protein Precipitation

  • To the 25 µL of plasma sample containing the internal standard, add 100 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for the LC-MS/MS method development. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Formyl-L-leucine: 160.1 > 114.1 (Quantifier), 160.1 > 72.1 (Qualifier) This compound: 163.1 > 117.1 (Quantifier)
Collision Energy To be optimized for the specific instrument
Source Temperature 500°C

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software. The use of this compound as an internal standard ensures the accuracy and precision of the concentration measurements, which is crucial for the reliable determination of these parameters.[2]

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-Formyl-L-leucine in biological matrices for pharmacokinetic studies. The detailed protocols provided in this application note offer a robust framework for researchers in drug discovery and development to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of signaling molecules. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS analysis provides the high sensitivity and selectivity required for modern bioanalytical research.

References

Application Notes and Protocols for N-Formyl-L-leucine-d3 in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl peptides are potent chemoattractants that play a crucial role in the innate immune response to bacterial infections and tissue damage.[1][2] These peptides, characterized by an N-terminal formyl group, are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[1][3] The activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.

Mitochondria, due to their evolutionary origin from bacteria, also produce N-formylated peptides.[2] In instances of severe tissue injury or cellular stress, these mitochondrial N-formyl peptides (mtNFPs) can be released into the circulation, acting as Damage-Associated Molecular Patterns (DAMPs).[2] Elevated levels of circulating mtNFPs have been implicated in the pathophysiology of various inflammatory conditions, including sepsis and rheumatoid arthritis, making them promising biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.[3][4][5]

N-Formyl-L-leucine is one such N-formylated amino acid that can be indicative of these pathological processes. Its deuterated form, N-Formyl-L-leucine-d3, serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods. This document provides detailed application notes on the role of N-formyl peptides in signaling pathways and protocols for the quantification of N-formyl peptides using this compound as an internal standard for biomarker discovery.

Signaling Pathway

The binding of N-formyl peptides to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The Gα subunit dissociates and activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. The PI3K pathway activates Akt and downstream signaling molecules, including MAP kinases (ERK, p38, JNK) and the transcription factor NF-κB. These pathways culminate in various cellular responses, including chemotaxis, phagocytosis, and the production of inflammatory mediators.

FPR1_Signaling_Pathway FPR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 Ca2 Ca²⁺ IP3->Ca2 Mobilizes DAG DAG PKC PKC DAG->PKC Activates Ca2->PKC Activates Chemotaxis Chemotaxis PKC->Chemotaxis Phagocytosis Phagocytosis PKC->Phagocytosis ROS ROS Production PKC->ROS PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates MAPK MAPK (ERK, p38, JNK) Akt->MAPK Activates NFkB NF-κB Akt->NFkB Activates MAPK->NFkB Activates Gene_Expression Gene Expression (Inflammatory Mediators) MAPK->Gene_Expression MAPK->Chemotaxis NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Gene_Expression Induces NFP N-Formyl Peptide NFP->FPR1 Binding

Caption: FPR1 Signaling Pathway upon N-formyl peptide binding.

Data Presentation

The following tables summarize quantitative data on N-formyl peptides as biomarkers in inflammatory diseases. While specific data for N-Formyl-L-leucine is not yet widely available in the literature, the data for related N-formyl peptides, such as mitochondrial N-formyl peptide ND6 and total N-formyl methionine (fMet), provide a strong rationale for its investigation as a potential biomarker.

Table 1: Plasma Mitochondrial N-formyl Peptide (ND6) Levels in Septic Shock Patients

Patient GroupnPlasma ND6 (pg/mL)Cutoff for Predicting Secondary Infection (pg/mL)Sensitivity (%)Specificity (%)Reference
Septic Shock97Median values not specified, but used for ROC analysis2,25593.3380.49[3][6][7][8]

Table 2: Plasma Total N-formyl Methionine (fMet) Levels in Rheumatoid Arthritis Patients

Patient GroupnMedian Plasma fMet (ng/mL)p-value (vs. Healthy Controls)Reference
Healthy Controls134Not specified, but significantly lower than RA cohorts-[5]
RA Cohort 1-94.69< 0.0001[5]
RA Cohort 2-69.11< 0.0001[5]
RA Cohort 3-71.47< 0.0001[5]
RA Cohort 4 (low disease activity)-23.40< 0.0001[5]

Experimental Protocols

Protocol 1: Quantification of N-Formyl-L-leucine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of N-Formyl-L-leucine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents

  • N-Formyl-L-leucine standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (LGC Standards, Toronto Research Chemicals, or equivalent)[9]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (from healthy donors and patients)

  • Microcentrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (this compound) Plasma->IS Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) IS->Precipitation Centrifugation1 4. Centrifuge Precipitation->Centrifugation1 Supernatant1 5. Collect Supernatant Centrifugation1->Supernatant1 SPE 6. Solid Phase Extraction (SPE) (for cleanup and concentration) Supernatant1->SPE Evaporation 7. Evaporate to Dryness SPE->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for preparing plasma samples for LC-MS/MS analysis.

Detailed Steps:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Perform Solid Phase Extraction (SPE) for further cleanup and concentration. A cation exchange SPE cartridge can be used.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with an appropriate solvent (e.g., 0.1% formic acid in water).

    • Elute the analyte with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

Table 3: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
LC SystemUHPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with low %B, ramp up to elute the analyte, then re-equilibrate. A typical gradient might be 5-95% B over 5 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
N-Formyl-L-leucinePrecursor ion (m/z): 160.1 -> Product ion (m/z): 86.1 (Leucine immonium ion)
This compoundPrecursor ion (m/z): 163.1 -> Product ion (m/z): 89.1 (Leucine-d3 immonium ion)
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

4. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of N-Formyl-L-leucine standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte (N-Formyl-L-leucine) to the internal standard (this compound).

  • Quantify the concentration of N-Formyl-L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The quantification of N-formyl peptides, such as N-Formyl-L-leucine, holds significant promise for the discovery and validation of biomarkers for a range of inflammatory diseases. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the accuracy and precision required for clinical research and potential diagnostic applications. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to explore the potential of N-Formyl-L-leucine as a biomarker in their respective fields of study. Further studies are warranted to establish the clinical utility of N-Formyl-L-leucine across different disease states and patient populations.

References

Application Note: Development of a Calibration Curve for the Quantification of N-Formyl-L-leucine using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-L-leucine is a formylated amino acid that belongs to a class of molecules known as N-formyl peptides. These peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), primarily through their interaction with G protein-coupled receptors like the N-formyl peptide receptor 1 (FPR1). This interaction triggers a signaling cascade that leads to chemotaxis, phagocytosis, and the release of inflammatory mediators. Accurate quantification of N-formyl-L-leucine in biological matrices is crucial for studying its role in inflammation, immune responses, and various disease states.

This application note provides a detailed protocol for developing a robust and accurate calibration curve for the quantification of N-Formyl-L-leucine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Formyl-L-leucine-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high precision and accuracy.

Data Presentation

A summary of the quantitative data for a typical calibration curve is presented in the table below. The calibration curve was constructed by plotting the peak area ratio of N-Formyl-L-leucine to this compound against the concentration of N-Formyl-L-leucine.

Calibration LevelN-Formyl-L-leucine Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11.00.0121.0100.0
22.50.0302.5100.0
35.00.0615.1102.0
410.00.12310.2102.0
525.00.30525.4101.6
650.00.61551.2102.4
7100.01.22099.899.8
8250.03.050249.599.8
Linearity (R²) \multicolumn{4}{c}{0.9995 }
Lower Limit of Quantification (LLOQ) \multicolumn{4}{c}{1.0 ng/mL }
Upper Limit of Quantification (ULOQ) \multicolumn{4}{c}{250.0 ng/mL }

Experimental Protocols

Materials and Reagents
  • N-Formyl-L-leucine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • N-Formyl-L-leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • N-Formyl-L-leucine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each calibration standard, quality control sample, and unknown sample.

  • Add 50 µL of the appropriate N-Formyl-L-leucine working solution (for calibration standards) or blank matrix (for blank samples) to the corresponding tubes.

  • Add 50 µL of the biological matrix (e.g., human plasma) to each tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix samples.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    N-Formyl-L-leucine 160.1 114.1
    This compound 163.1 117.1

    Note: These MRM transitions are predicted based on the molecular structure. The precursor ion represents the [M+H]⁺ adduct, and the product ion corresponds to the neutral loss of formic acid. Optimal transitions should be confirmed by direct infusion of the analytical standards.

Visualizations

experimental_workflow Experimental Workflow for N-Formyl-L-leucine Quantification cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) working_standards Working Calibration Standards stock_analyte->working_standards stock_is IS Stock (1 mg/mL) working_is Working IS (100 ng/mL) stock_is->working_is add_matrix Add Biological Matrix (50 µL) working_standards->add_matrix add_is Spike with IS (10 µL) add_matrix->add_is ppt Protein Precipitation (200 µL Acetonitrile) add_is->ppt centrifuge Centrifugation (14,000 rpm, 10 min) ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute injection Inject 5 µL reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Workflow for N-Formyl-L-leucine quantification.

fpr1_signaling_pathway N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Heterotrimeric G-protein (Gαi, Gβγ) FPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt Activation PI3K->Akt ligand N-Formyl-L-leucine ligand->FPR1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Phagocytosis Phagocytosis PKC->Phagocytosis MAPK MAPK Pathway (ERK, p38) Akt->MAPK ROS ROS Production MAPK->ROS

Caption: FPR1 signaling cascade upon ligand binding.

Application Notes and Protocols for N-Formyl-L-leucine-d3 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics. It enables the accurate determination of relative protein abundance changes between different cell populations. This document provides detailed application notes and protocols for a specialized SILAC-based workflow utilizing N-Formyl-L-leucine-d3 as a labeled stimulant to investigate cellular signaling pathways, particularly those mediated by N-formyl peptide receptors (FPRs).

This compound, a deuterated analog of the potent chemoattractant N-formyl-L-leucine, is not incorporated into proteins during synthesis. Instead, it serves as a specific, labeled agonist for FPRs. This allows for the precise quantitative analysis of the cellular proteome and phosphoproteome in response to receptor activation, providing critical insights into the downstream signaling cascades. This approach is particularly valuable for studying inflammatory responses, immune cell migration, and the effects of drug candidates targeting these pathways.

Application: Quantitative Analysis of N-Formyl Peptide Receptor (FPR) Signaling

The primary application of this compound in a SILAC workflow is to quantitatively profile the dynamic changes in the proteome and phosphoproteome upon activation of N-formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) crucial in the innate immune system.[1] By stimulating SILAC-labeled cells with this compound, researchers can elucidate the intricate signaling networks downstream of FPR activation.

This methodology is particularly suited for:

  • Mapping Signaling Pathways: Identifying and quantifying changes in protein phosphorylation and abundance to map the signaling cascades initiated by FPR activation.[2][3][4][5]

  • Drug Discovery and Development: Assessing the on-target and off-target effects of novel agonists or antagonists of FPRs by quantifying their impact on downstream signaling events.

  • Biomarker Discovery: Identifying proteins and phosphorylation events that are significantly altered upon FPR stimulation, which may serve as biomarkers for inflammatory diseases or drug response.

  • Understanding Disease Mechanisms: Investigating how FPR signaling is altered in various disease states, such as chronic inflammation, autoimmune disorders, and cancer.

Experimental Workflow

The overall experimental workflow involves three main stages:

  • SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., L-lysine and L-arginine) to achieve full metabolic incorporation.

  • Stimulation and Cell Lysis: The "heavy" labeled cell population is stimulated with this compound, while the "light" labeled population serves as the unstimulated control. After stimulation, the two cell populations are mixed.

  • Proteomic Analysis: The combined cell lysate is processed for mass spectrometry analysis. This typically involves protein digestion, peptide fractionation, and LC-MS/MS analysis to identify and quantify thousands of proteins and their post-translational modifications.

G cluster_0 SILAC Labeling cluster_1 Stimulation cluster_2 Sample Processing & Analysis light_cells Light Cells (e.g., 12C6-Lys, 12C6-Arg) unstimulated Unstimulated Control light_cells->unstimulated heavy_cells Heavy Cells (e.g., 13C6-Lys, 13C6-Arg) stimulated Stimulated with This compound heavy_cells->stimulated mix Mix Cell Populations (1:1) unstimulated->mix stimulated->mix lysis Cell Lysis mix->lysis digestion Protein Digestion lysis->digestion fractionation Peptide Fractionation digestion->fractionation lcms LC-MS/MS Analysis fractionation->lcms data Data Analysis lcms->data

Figure 1: Experimental workflow for SILAC-based quantitative proteomics using this compound stimulation.

Detailed Experimental Protocol

This protocol provides a general framework for a SILAC experiment to analyze the phosphoproteome of human neutrophils upon stimulation with this compound.

1. SILAC Labeling of Cells

  • Cell Culture: Culture human neutrophil-like cells (e.g., differentiated HL-60 cells) in RPMI 1640 medium specifically designed for SILAC, lacking L-lysine and L-arginine.

  • Media Preparation: Prepare two types of media:

    • "Light" Medium: Supplement the SILAC medium with normal L-lysine and L-arginine.

    • "Heavy" Medium: Supplement the SILAC medium with stable isotope-labeled L-lysine (e.g., ¹³C₆-¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆-¹⁵N₄-L-arginine).

    • Both media should also be supplemented with 10% dialyzed fetal bovine serum to prevent the introduction of unlabeled amino acids.

  • Cell Adaptation: Culture the cells for at least six cell doublings in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids. The incorporation efficiency should be checked by mass spectrometry before proceeding with the main experiment.

2. Cell Stimulation and Lysis

  • Starvation: Prior to stimulation, starve the cells in serum-free SILAC media for 4-6 hours to reduce basal signaling activity.

  • Stimulation:

    • Stimulate the "heavy" labeled cells with a final concentration of 100 nM this compound for a short duration (e.g., 1, 2, or 5 minutes) to capture early signaling events.

    • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Harvesting and Mixing: Immediately stop the stimulation by placing the cells on ice and washing with ice-cold phosphate-buffered saline (PBS). Combine the "light" and "heavy" cell populations at a 1:1 ratio.

  • Lysis: Lyse the mixed cell pellet in a urea-based lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

3. Protein Digestion and Phosphopeptide Enrichment

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide (B48618) (IAA).

  • Digestion: Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.

  • Phosphopeptide Enrichment: For phosphoproteomic analysis, enrich the phosphopeptides from the total peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis and Data Processing

  • LC-MS/MS: Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap mass spectrometer).

  • Data Analysis: Process the raw mass spectrometry data using a software package capable of SILAC-based quantification, such as MaxQuant. The software will identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The "heavy/light" ratio indicates the change in phosphorylation upon stimulation with this compound.

Quantitative Data Presentation

The following table presents a selection of phosphoproteins identified and quantified in human neutrophils following stimulation with fMLP, a close analog of N-Formyl-L-leucine. The data is illustrative of the type of quantitative results that can be obtained from a SILAC experiment.

ProteinGenePhosphorylation SiteFold Change (Stimulated/Unstimulated)Biological Process
Myosin-9MYH9S19432.5Cytoskeletal Regulation
VimentinVIMS723.1Intermediate Filament Organization
Talin-1TLN1S4461.8Cell Adhesion
Protein kinase C deltaPRKCDT5054.2Signal Transduction
MAP kinase-activated protein kinase 2MAPKAPK2S2725.6Stress Response Signaling
Ras-related C3 botulinum toxin substrate 1RAC1S712.1Rho GTPase Signaling
p38 mitogen-activated protein kinaseMAPK14T180, Y1823.9Inflammatory Response

This table is a representative example based on published data and is intended for illustrative purposes.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

Activation of FPR1 by N-formyl peptides like this compound initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily of the Gi family. This leads to the activation of multiple downstream effector pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) cascades (ERK, p38, and JNK). These pathways collectively regulate a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

G cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Cellular Response ligand This compound receptor FPR1 (GPCR) ligand->receptor g_protein Gi/o receptor->g_protein plc PLC g_protein->plc pi3k PI3K g_protein->pi3k ras Ras g_protein->ras rac Rac g_protein->rac pip2 PIP2 plc->pip2 akt Akt pi3k->akt dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca2 Ca2+ Mobilization ip3->ca2 nadph NADPH Oxidase pkc->nadph degranulation Degranulation pkc->degranulation ca2->degranulation gene_expression Gene Expression akt->gene_expression raf Raf ras->raf p38 p38 MAPK rac->p38 jnk JNK rac->jnk rac->nadph chemotaxis Chemotaxis rac->chemotaxis mek MEK raf->mek erk ERK mek->erk erk->gene_expression p38->gene_expression jnk->gene_expression ros ROS Production nadph->ros

References

Application Note: Quantitative Analysis of N-Formyl-L-leucine using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the sensitive and selective quantification of N-Formyl-L-leucine in biological matrices, such as plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs N-Formyl-L-leucine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation via protein precipitation, optimized chromatographic conditions using Hydrophilic Interaction Liquid Chromatography (HILIC), and mass spectrometry parameters for Multiple Reaction Monitoring (MRM). This robust method is suitable for various research applications requiring precise measurement of this N-formylated amino acid.

Introduction

N-formylated peptides, such as N-Formyl-L-leucine, are recognized as important signaling molecules, primarily acting as potent chemoattractants for immune cells.[1][2] These molecules are typically released by bacteria or from damaged mitochondria and are detected by a specific class of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs) on the surface of phagocytic leukocytes.[3][4] The activation of FPRs initiates a signaling cascade that leads to critical immune responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][4]

Given their role in inflammation and host defense, the accurate quantification of N-formylated peptides in biological systems is crucial for understanding disease pathogenesis and for the development of novel therapeutics. LC-MS/MS offers the high sensitivity and selectivity required for this task.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[6]

This document details a complete workflow for the analysis of N-Formyl-L-leucine from sample preparation to data acquisition.

Experimental Protocols

Materials and Reagents
  • N-Formyl-L-leucine (Analytical Standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (or other biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • LC Autosampler Vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl-L-leucine and this compound by dissolving the neat compounds in methanol.

  • Working Standard Solutions: Create a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the N-Formyl-L-leucine primary stock with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation from Plasma)

This protocol is designed for the extraction of the analyte from a plasma matrix. Modifications may be required for other biological samples.[7][8]

  • Aliquoting: Thaw frozen plasma samples on ice. In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

LC-MS/MS Method and Parameters

Analysis of underivatized amino acids and their derivatives can be challenging on standard reversed-phase columns due to their polar nature. A HILIC column is recommended for better retention and peak shape.[9]

Liquid Chromatography Parameters
ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Water:Acetonitrile
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
6.0
6.1
8.0
Mass Spectrometry Parameters
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

Note: These parameters are starting points and should be optimized for the specific instrument used.[10][11]

MRM Transitions (Proposed)

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the molecular weights and common fragmentation patterns of amino acid derivatives. Empirical optimization of precursor/product ions and collision energies is mandatory for achieving the highest sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Formyl-L-leucine160.1114.15015
N-Formyl-L-leucine160.186.15020
This compound (IS) 163.1 117.1 50 15
This compound (IS) 163.1 89.1 50 20

Rationale: The precursor ion corresponds to [M+H]+. The primary product ions correspond to the neutral loss of formic acid (HCOOH, 46 Da) and the subsequent loss of the isobutyl group from leucine.

Diagrams and Workflows

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample / Standard Spike Spike with IS (this compound) Sample->Spike Precipitate Protein Precipitation (ice-cold Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge (14,000 x g) Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Transfer to Vial for Injection Centrifuge2->Inject LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Inject->LCMS Process Peak Integration & Calibration LCMS->Process Quantify Quantify Analyte Concentration Process->Quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis.

N-Formyl Peptide Receptor Signaling Pathway

N-Formyl-L-leucine acts as a ligand for Formyl Peptide Receptors (FPRs), initiating downstream signaling cascades that mediate inflammatory responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gi Protein (α, β, γ) G_alpha Gαi G_protein->G_alpha Activates & Dissociates G_betagamma Gβγ G_protein->G_betagamma Activates & Dissociates PI3K PI3K G_betagamma->PI3K MAPK MAPK (ERK1/2) G_betagamma->MAPK AKT Akt PI3K->AKT Response Cellular Responses: • Chemotaxis • Degranulation • ROS Production AKT->Response MAPK->Response Ligand N-Formyl-L-leucine Ligand->FPR1 Binds

Caption: N-Formyl Peptide Receptor (FPR1) signaling pathway.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal / Sensitivity Inefficient ionization.Optimize ESI source parameters (capillary voltage, gas flows, temperatures). Ensure mobile phase pH is appropriate (e.g., contains formic acid).
Poor sample recovery.Check protein precipitation and reconstitution steps. Ensure complete evaporation without analyte loss.
Poor Peak Shape Inappropriate chromatography.Ensure column is properly equilibrated. Use a HILIC column for better retention of polar analytes. Adjust mobile phase composition.
Column degradation.Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects.Ensure efficient sample cleanup. The use of a SIL-IS should mitigate most quantitative issues. Dilute the sample if necessary.
Inconsistent Results Inconsistent sample preparation.Ensure precise and repeatable pipetting, especially for the internal standard. Keep samples cool to prevent degradation.
System instability.Allow the LC-MS system to fully equilibrate before starting the analytical run. Run system suitability tests.

Conclusion

The LC-MS/MS method described provides a reliable and robust framework for the quantification of N-Formyl-L-leucine in biological samples. The combination of a streamlined protein precipitation protocol, optimized HILIC chromatography, and the use of a deuterated internal standard ensures high-quality data suitable for demanding research applications in immunology, drug development, and clinical research.

References

Application Notes for Targeted Metabolomics of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Analyte: N-Formyl-L-leucine-d3 (Deuterated N-Formyl-L-leucine)

Formula: C₇H₁₀D₃NO₃

CAS Number: 1356930-28-3[1]

Biochemical Significance: N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine.[2][] N-formylated peptides in bacteria are known to be potent chemoattractants for neutrophils and other phagocytic cells, playing a role in the innate immune response to bacterial infections. While the direct biological role of N-Formyl-L-leucine is less characterized than N-formylmethionyl-leucyl-phenylalanine (fMLP), its presence can be indicative of bacterial activity or certain metabolic processes. The deuterated form, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass-to-charge ratio (m/z).

Principle of the Method: This targeted metabolomics workflow provides a highly sensitive and specific method for the quantification of N-Formyl-L-leucine in biological matrices. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[4][5] The use of a stable isotope-labeled internal standard, this compound, allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[6]

Applications:

  • Drug Development: To assess the impact of novel therapeutics on metabolic pathways involving amino acid derivatives.

  • Clinical Research: To investigate the role of N-formylated amino acids in inflammatory and infectious diseases.

  • Microbiome Research: To study the metabolic interactions between the host and gut microbiota, which can produce N-formylated peptides.

  • Food Science: To evaluate the presence and quantity of amino acid derivatives in food products and supplements.[2]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and prepare it for LC-MS/MS analysis.[7]

Materials:

  • Biological sample (e.g., plasma, serum, cell culture media, tissue homogenate)

  • This compound internal standard (IS) solution (1 µg/mL in 50% methanol)

  • Precipitation solvent: Acetonitrile with 0.1% formic acid

  • HPLC-grade water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

  • Add 10 µL of the this compound internal standard solution.

  • Add 200 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Representative Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Representative Example):

The following Multiple Reaction Monitoring (MRM) transitions are hypothetical and would need to be optimized empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Formyl-L-leucine 160.1114.115
This compound (IS) 163.1117.115

Data Acquisition and Processing:

  • Data is acquired in MRM mode.

  • The peak areas of the analyte and the internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of N-Formyl-L-leucine in the samples is determined from the calibration curve.

Quantitative Data Summary

The following tables present representative data for a typical method validation of a targeted metabolomics assay for N-Formyl-L-leucine. Note: This is example data and may not reflect the actual performance of a specific assay.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.058 ± 0.00498.7
100.115 ± 0.00799.1
500.592 ± 0.021101.3
1001.189 ± 0.045100.8
5005.971 ± 0.18299.5
100011.952 ± 0.35199.6
Linear Range 1 - 1000 ng/mL R² = 0.9992

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean ± SD %RSD
LQC 32.95 ± 0.186.1%
MQC 7576.2 ± 3.14.1%
HQC 750741.8 ± 22.33.0%

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)%RSD (n=6)
LQC 392.57.2
MQC 7595.15.4
HQC 75097.33.8

Visualizations

Targeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation Liquid Chromatography (Separation) Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection Tandem MS (MRM Detection) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification Report Results Quantification->Report

Caption: Targeted metabolomics workflow for this compound.

Signaling_Pathway cluster_bacteria Bacterial Origin cluster_host_response Host Immune Response Bacteria Bacteria Formylated_Peptides N-Formylated Peptides (e.g., fMLP, N-Formyl-L-leucine) Bacteria->Formylated_Peptides FPR Formyl Peptide Receptor (FPR) on Neutrophils Formylated_Peptides->FPR Binds to Signaling Intracellular Signaling (Ca²⁺ mobilization, MAPK activation) FPR->Signaling Chemotaxis Chemotaxis Signaling->Chemotaxis Phagocytosis Phagocytosis Signaling->Phagocytosis Inflammation Inflammatory Response Signaling->Inflammation

References

Application Notes and Protocols for N-Formyl-L-leucine-d3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-leucine-d3 is a deuterated derivative of N-Formyl-L-leucine, a member of the N-formyl peptide family. These peptides are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, primarily through a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). The most well-studied of these, FPR1, is highly expressed on phagocytic leukocytes such as neutrophils and macrophages.[1][2][3] Activation of FPRs by N-formyl peptides triggers a cascade of intracellular signaling events, leading to crucial immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4]

The deuterated form, this compound, serves as a valuable tool in research and drug development. The deuterium (B1214612) labeling provides a distinct mass shift, making it suitable for use as an internal standard in mass spectrometry-based quantitative proteomics and metabolomics studies. Its biological activity is expected to be identical to that of its non-deuterated counterpart, allowing it to be used as a potent agonist for studying FPR-mediated signaling pathways.

These application notes provide detailed protocols for the incorporation of this compound in cell culture media to investigate cellular responses mediated by formyl peptide receptors.

Data Presentation

The following tables summarize the recommended concentration ranges for this compound in various cell-based assays. These recommendations are primarily based on published data for the well-characterized and structurally similar N-formyl peptide, N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP). Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Table 1: Recommended Concentration Ranges for this compound in Common Cell-Based Assays

Assay TypeCell TypeRecommended Concentration RangeReference Compound Data (fMLP)
ChemotaxisHuman Neutrophils, Monocytes1 nM - 10 µMEC50 ~5 µM for FPR2-mediated chemotaxis
Calcium MobilizationHuman Neutrophils, FPR-expressing cell lines10 nM - 10 µMEC50 ~5 µM for FPR2-mediated calcium flux
Superoxide (B77818) ProductionHuman Neutrophils10 nM - 1 µMEC50 ~20 nM
Degranulation (e.g., Myeloperoxidase Release)Human Neutrophils10 nM - 1 µMEffective concentrations in the nanomolar range

Table 2: EC50 Values for fMLP in Various Neutrophil Functions

Cellular ResponseEC50 (fMLP)Reference
Superoxide Production~20 nM[4]
Calcium Flux (FPR2)~5 µM[1][2]
Chemotaxis (FPR2)~5 µM[1][2]
Receptor Binding (Low Affinity)~25-33 nM[3]

Signaling Pathways

Activation of formyl peptide receptors by ligands such as this compound initiates a signaling cascade that is crucial for the innate immune response. As a G protein-coupled receptor, FPR1 primarily couples to Gαi, leading to the dissociation of the G protein subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events, along with the activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminate in a variety of cellular responses, including chemotaxis, superoxide production, and degranulation.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein PLC PLC G_protein->PLC βγ PI3K PI3K G_protein->PI3K βγ PIP2 PIP2 PLC->PIP2 Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Production PKC->Superoxide MAPK MAPK Pathway Akt->MAPK Degranulation Degranulation MAPK->Degranulation NFLd3 This compound NFLd3->FPR1

FPR1 Signaling Pathway Activation

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Neutrophil Chemotaxis Assay (Transwell Migration)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient through a porous membrane.

Materials:

  • Primary human neutrophils isolated from whole blood

  • RPMI 1640 medium supplemented with 1% Bovine Serum Albumin (BSA)

  • This compound stock solution (10 mM in DMSO)

  • 24-well plate with transwell inserts (3-5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Prepare Chemoattractant Gradient: In the lower chambers of the 24-well plate, add 600 µL of RPMI-1640 with 1% BSA containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a negative control with medium and DMSO vehicle only.

  • Cell Preparation: Resuspend isolated human neutrophils in RPMI-1640 with 1% BSA at a concentration of 1-2 x 10^6 cells/mL.

  • Add Cells to Inserts: Add 100 µL of the neutrophil suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

  • Quantification of Migration:

    • Carefully remove the transwell inserts.

    • To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

    • Alternatively, migrated cells can be directly counted using a hemocytometer or an automated cell counter.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_chemo Prepare this compound dilutions in lower chamber add_cells Add neutrophils to upper chamber of transwell insert prep_chemo->add_cells prep_cells Prepare neutrophil suspension prep_cells->add_cells incubate Incubate at 37°C for 1.5 - 3 hours add_cells->incubate remove_insert Remove transwell insert incubate->remove_insert stain_cells Stain migrated cells with Calcein-AM remove_insert->stain_cells read_plate Measure fluorescence stain_cells->read_plate

Chemotaxis Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the stimulation of FPRs with this compound.

Materials:

  • FPR-expressing cells (e.g., primary neutrophils, HL-60 cells)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Loading with Calcium Dye:

    • Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Add Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Cell Resuspension: Resuspend the cells in HBSS and transfer to a 96-well black, clear-bottom plate.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using a fluorescence plate reader (Excitation/Emission: ~340/510 nm and 380/510 nm for Fura-2; ~494/516 nm for Fluo-4).

  • Stimulation and Kinetic Reading:

    • Add various concentrations of this compound to the wells.

    • Immediately begin kinetic reading of fluorescence changes for 3-5 minutes.

  • Data Analysis: The change in intracellular calcium concentration is determined by the ratio of fluorescence emissions at the two excitation wavelengths for Fura-2 or the change in fluorescence intensity for Fluo-4.

Application in Quantitative Proteomics (SILAC)

This compound, due to its deuterated leucine, can be used in combination with stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics studies. In a typical SILAC experiment, two cell populations are grown in media containing either the "light" (normal) or "heavy" (isotope-labeled) form of an essential amino acid. This compound can be used to stimulate one or both cell populations to investigate changes in the proteome in response to FPR activation.

Brief Workflow:

  • Metabolic Labeling: Culture one population of cells in "light" medium and another in "heavy" medium containing a deuterated essential amino acid (e.g., L-Arginine-¹³C₆, L-Lysine-⁴H₂).

  • Stimulation: Treat one or both cell populations with this compound for a defined period.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

  • Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" samples and digest with trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. The deuterium label on this compound itself would not be incorporated into newly synthesized proteins but serves as the stimulus.

Stability and Storage

N-formyl peptides can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. For optimal stability, it is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of the peptide in aqueous solutions. The stock solution in DMSO is stable for at least 6 months when stored at -20°C or -80°C.

References

Application Note: Quantitative Analysis of N-Formyl-L-leucine-d3 in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-L-leucine is a modified amino acid that can serve as a biomarker in various physiological and pathological processes. Its deuterated analog, N-Formyl-L-leucine-d3, is an ideal internal standard for accurate quantification in complex biological matrices using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte and internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

  • N-Formyl-L-leucine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • N-Formyl-L-leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples
  • Working Solutions: Prepare serial dilutions of the N-Formyl-L-leucine stock solution in 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile.

  • Calibration Standards and QCs: Spike appropriate amounts of the working solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Formyl-L-leucine160.2114.110015
This compound163.2117.110015

Note: Collision energy and other MS parameters may require optimization for your specific instrument.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Compensated by the internal standard
Recovery > 85%

Mandatory Visualization

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) sample->is_addition Sample Preparation vortex Vortex Mix (30 seconds) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Injection data_analysis Data Analysis and Quantification lc_ms->data_analysis Data Acquisition

Caption: Experimental workflow for this compound quantification.

signaling_pathway analyte N-Formyl-L-leucine esi Electrospray Ionization (ESI+) analyte->esi is This compound (Internal Standard) is->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 [M+H]+ q2 Quadrupole 2 (Collision-Induced Dissociation) q1->q2 m/z 160.2 / 163.2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 Fragmentation detector Detector q3->detector m/z 114.1 / 117.1

Caption: MRM detection principle for N-Formyl-L-leucine and its internal standard.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical and research settings, aiding in the investigation of the role of N-formylated amino acids in various biological systems.

Application Notes & Protocols: N-Formyl-L-leucine-d3 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-L-leucine is a derivative of the essential branched-chain amino acid, L-leucine.[1] While L-leucine itself is known to play a crucial role in activating the mTOR signaling pathway, which is vital for muscle protein synthesis, the specific biological functions of N-Formyl-L-leucine are a subject of ongoing research.[2] In the context of clinical research, the deuterated stable isotope, N-Formyl-L-leucine-d3, serves as a critical analytical tool rather than a therapeutic agent.[3][4] Its primary application is as an internal standard for the highly accurate and precise quantification of unlabeled N-Formyl-L-leucine in biological matrices using mass spectrometry.[5]

This document provides detailed application notes and protocols for the use of this compound as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, a cornerstone of modern clinical and pharmaceutical research.[6]

Application I: Pharmacokinetic (PK) Studies

The fundamental role of this compound in clinical research is to support pharmacokinetic (PK) studies of its non-labeled counterpart. By adding a known concentration of this compound to patient samples (e.g., plasma, serum, urine), researchers can correct for variability during sample preparation and analysis. This ensures high-quality data for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary: Example Pharmacokinetic Study

The following table represents hypothetical data from a Phase I clinical study evaluating the pharmacokinetics of a single oral dose of N-Formyl-L-leucine. This compound was used as the internal standard for the LC-MS/MS quantification of the analyte in human plasma.

ParameterUnitValue (Mean ± SD)Description
Cmax ng/mL450.2 ± 55.6Maximum observed plasma concentration
Tmax h1.5 ± 0.5Time to reach maximum concentration
AUC(0-t) ng·h/mL1890.7 ± 210.4Area under the concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞) ng·h/mL1955.3 ± 225.1Area under the concentration-time curve from time 0 to infinity
h3.8 ± 0.7Elimination half-life
CL/F L/h51.1 ± 6.2Apparent total clearance of the drug from plasma after oral administration
Vd/F L278.9 ± 35.8Apparent volume of distribution

Note: The data presented in this table is for illustrative purposes only and does not represent actual clinical trial results.

Experimental Protocols

Protocol 1: Quantification of N-Formyl-L-leucine in Human Plasma via LC-MS/MS

This protocol details a method for the quantitative analysis of N-Formyl-L-leucine in human plasma using this compound as a stable isotope-labeled internal standard.

1. Materials and Reagents

  • N-Formyl-L-leucine (Analyte)

  • This compound (Internal Standard, IS)[7]

  • LC-MS/MS grade Methanol, Acetonitrile (B52724), and Water

  • Formic Acid

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance, vortex mixer, centrifuge

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50% methanol.

  • Calibration Standards (1 - 1000 ng/mL): Serially dilute the Analyte Stock Solution in blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL) concentrations.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of each calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrument Parameters

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • N-Formyl-L-leucine: Q1: 160.1 m/z -> Q3: 86.1 m/z (Example transition)

      • This compound: Q1: 163.1 m/z -> Q3: 89.1 m/z (Example transition)

    • Instrument Settings: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of N-Formyl-L-leucine in the QC and study samples by back-calculating from the calibration curve.

Visualizations: Diagrams and Workflows

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Clinical Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Precip Protein Precipitation Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Concentration Determine Unknown Concentration Curve->Concentration

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

mtor_pathway Leucine L-Leucine mTORC1 mTORC1 Complex Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes

Caption: Simplified mTOR signaling pathway activated by L-leucine.

calibration_logic cluster_knowns Calibration Standards cluster_unknowns Clinical Sample Known_Conc Known Concentrations (C1, C2, C3...) Regression Linear Regression y = mx + b Known_Conc->Regression Measured_Ratio Measured Peak Area Ratios (R1, R2, R3...) Measured_Ratio->Regression Unknown_Sample Unknown Sample Unknown_Ratio Measured Peak Area Ratio (Rx) Unknown_Sample->Unknown_Ratio Interpolate Unknown_Ratio->Regression Interpolate Unknown_Conc Calculated Concentration (Cx) Regression->Unknown_Conc Interpolate

Caption: Logic for determining concentration using a calibration curve.

References

Best Practices for Sample Spiking with N-Formyl-L-leucine-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of N-Formyl-L-leucine in biological matrices using N-Formyl-L-leucine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a critical best practice in quantitative mass spectrometry to correct for variability during sample preparation and analysis, thereby ensuring the reliability and accuracy of results.

Introduction to Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown study samples, at an early stage of the sample preparation process.[1][2] The ideal IS mimics the physicochemical properties of the analyte of interest.[1] this compound serves as an excellent internal standard for N-Formyl-L-leucine as its chemical structure is identical, with the only difference being the presence of three deuterium (B1214612) atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave similarly during extraction, chromatography, and ionization.[3]

The primary functions of an internal standard are to compensate for:

  • Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by assuming the IS is lost at a proportional rate.[4]

  • Injection Volume Inconsistencies: Minor variations in the volume of sample injected into the LC-MS/MS system affect both the analyte and the IS equally.[1]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[5][6] A co-eluting SIL-IS experiences the same matrix effects, allowing for accurate correction.[5]

Best Practices for Spiking with this compound

To ensure the highest quality data, the following best practices should be adhered to when using this compound as an internal standard:

  • Early Addition: The IS should be added to the biological sample as early as possible in the sample preparation workflow, preferably before any extraction or protein precipitation steps.[2] This ensures that the IS experiences the same potential for loss as the analyte throughout the entire process.

  • Consistent Concentration: A fixed and known concentration of the IS must be added to every sample (calibrators, QCs, and unknowns) in the analytical batch.[1]

  • Appropriate Concentration: The concentration of the IS should be chosen to provide a robust and reproducible signal in the mass spectrometer. A common practice is to use a concentration that yields a response similar to the analyte's response at the mid-point of the calibration curve, or approximately 30-50% of the response of the upper limit of quantification (ULOQ).[2]

  • Purity Verification: The purity of the this compound stock solution should be verified to ensure that it is free from unlabeled N-Formyl-L-leucine, which could interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).

  • Stability and Storage: this compound should be stored under recommended conditions to prevent degradation. Generally, it should be stored in tightly closed containers at room temperature, protected from light and moisture. For long-term storage or if the material is temperature-sensitive, cold storage (e.g., 2–8°C or -20°C) is advisable.[7]

Quantitative Data Summary

The following tables provide representative data from a validated LC-MS/MS method for the quantification of N-Formyl-L-leucine in human plasma using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy (% Bias)Within ± 15% of nominal
Precision (% CV)< 15%

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (% CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (% CV) (n=18, 3 days)Inter-day Accuracy (% Bias) (n=18, 3 days)
LLOQ18.55.210.16.8
Low (LQC)36.2-2.17.5-1.5
Medium (MQC)1004.51.85.82.3
High (HQC)8003.90.54.71.1

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low (LQC)392.198.5 (slight suppression)
High (HQC)80094.597.2 (slight suppression)

Experimental Protocols

Preparation of Stock and Working Solutions
  • N-Formyl-L-leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve it in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • N-Formyl-L-leucine Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve the desired concentrations for spiking into the matrix to create calibration standards and quality control samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for the extraction of N-Formyl-L-leucine from plasma or serum.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

  • Vortexing: Briefly vortex the mixture for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters (Illustrative)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences. For example: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • N-Formyl-L-leucine: To be determined based on the specific instrument (e.g., Q1: 160.1 -> Q3: 114.1).

    • This compound: To be determined based on the specific instrument (e.g., Q1: 163.1 -> Q3: 117.1).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for sample analysis.

Best_Practices_Relationships cluster_core Core Principle cluster_practices Best Practices cluster_outcomes Mitigated Issues Accurate_Quantification Accurate & Reliable Quantification Early_Spiking Early IS Spiking Prep_Variability Compensates for Prep Variability Early_Spiking->Prep_Variability Matrix_Effects Mitigates Matrix Effects Early_Spiking->Matrix_Effects Consistent_Conc Consistent IS Concentration Consistent_Conc->Accurate_Quantification Injection_Error Corrects for Injection Inconsistency Consistent_Conc->Injection_Error Appropriate_Conc Appropriate IS Concentration Appropriate_Conc->Accurate_Quantification Purity_Check IS Purity Verification Purity_Check->Accurate_Quantification Proper_Storage Proper IS Storage Proper_Storage->Accurate_Quantification Prep_Variability->Accurate_Quantification Injection_Error->Accurate_Quantification Matrix_Effects->Accurate_Quantification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal with N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is for researchers, scientists, and drug development professionals utilizing N-Formyl-L-leucine-d3 as an internal standard in mass spectrometry-based analyses. It provides structured troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those resulting in poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our experiments?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard. Its structure is nearly identical to the analyte, N-Formyl-L-leucine, differing only by the substitution of three hydrogen atoms with deuterium. This structural similarity ensures it mimics the analyte's behavior during sample preparation, chromatography, and mass spectrometric ionization. By adding a known quantity of this compound to each sample, you can accurately quantify the analyte by calculating the ratio of the analyte's signal to the internal standard's signal. This method effectively corrects for variability introduced during sample handling, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance.

Q2: We are observing a significantly low signal for this compound. What are the likely causes?

A2: A weak signal from your internal standard can arise from several factors. A systematic investigation is key to identifying the root cause. The primary areas to troubleshoot include:

  • Sample Preparation: Inefficiencies during the extraction process can lead to the loss of the internal standard. This may include suboptimal protein precipitation, poor recovery from solid-phase extraction (SPE) cartridges, or degradation of the compound.

  • Instrumental Performance: Issues with the LC-MS/MS system itself, such as a contaminated ion source, suboptimal instrument parameters, or a deteriorating detector, can cause a general decrease in signal for all compounds.[1]

  • Ion Suppression: Co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites) can interfere with the ionization of your internal standard, leading to a suppressed signal.[2][3][4]

  • Chemical Instability: this compound may be degrading during sample storage or processing. The N-formyl group is potentially susceptible to hydrolysis under certain pH and temperature conditions.

  • Inappropriate Concentration: The concentration of the internal standard added to the samples might be too low for your instrument's sensitivity or the specific matrix being analyzed.

Q3: How do we determine the optimal MRM transitions for N-Formyl-L-leucine and this compound?

A3: Establishing the correct Multiple Reaction Monitoring (MRM) transitions is crucial for achieving high sensitivity and specificity. While direct infusion of a standard solution of each compound into the mass spectrometer is the gold standard for optimization, we can predict the most probable transitions based on their chemical structures and known fragmentation patterns of similar molecules.

  • N-Formyl-L-leucine: Has a molecular weight of 159.18 g/mol . The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 160.2. A common fragmentation pathway for amino acids involves the neutral loss of the carboxyl group as formic acid (HCOOH), which has a mass of 46.03 Da.[5] This would result in a product ion with an m/z of 114.2.

  • This compound: Has a molecular weight of 162.20 g/mol .[6][7][8] The protonated molecule [M+H]⁺ will have an m/z of approximately 163.2. Applying the same fragmentation logic, the neutral loss of formic acid would yield a product ion with an m/z of 117.2.

The table below summarizes the predicted MRM transitions. It is highly recommended to confirm these transitions and optimize the collision energy on your specific instrument.

CompoundPrecursor Ion (m/z)Predicted Product Ion (m/z)
N-Formyl-L-leucine160.2114.2
This compound163.2117.2

Q4: What is a suitable concentration for this compound when used as an internal standard?

A4: The ideal concentration for an internal standard is assay-dependent and influenced by the sample matrix and instrument sensitivity. A universal concentration does not exist. A good starting point is a concentration that yields a strong, reproducible signal without causing detector saturation. Often, a concentration in the mid-range of the analyte's calibration curve is appropriate.

To determine the optimal concentration, follow this general workflow:

  • Prepare a dilution series of this compound in a neat solvent (e.g., methanol).

  • Inject these solutions and measure the peak area response.

  • Choose a concentration that provides a robust signal (e.g., 10⁵ to 10⁶ counts, depending on the instrument) and falls within the linear dynamic range of the detector.

  • Spike this concentration into a blank matrix extract to assess the degree of ion suppression or enhancement and adjust the concentration if necessary.

Q5: We suspect ion suppression is impacting our this compound signal. How can this be confirmed and mitigated?

A5: Ion suppression is a frequent challenge in LC-MS/MS, particularly with complex biological samples.[2][3]

  • Confirmation: A post-column infusion experiment is a definitive way to identify ion suppression. Continuously infuse a standard solution of this compound into the mass spectrometer downstream of the analytical column. Subsequently, inject an extracted blank matrix sample. A drop in the stable baseline signal at the retention time of your internal standard confirms the presence of co-eluting matrix components that cause ion suppression.[9]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust your LC method to resolve the internal standard from interfering matrix components. This can be accomplished by modifying the gradient profile, changing the mobile phase composition, or employing a column with a different chemistry (e.g., HILIC).[9]

    • Optimize Sample Cleanup: Implement a more effective sample preparation procedure to remove interfering substances. Consider alternative protein precipitation solvents, solid-phase extraction (SPE), or liquid-liquid extraction.[10]

    • Sample Dilution: If the concentration of matrix components is excessively high, diluting the sample can alleviate the suppression effect. Be mindful that this will also dilute your analyte, which could compromise the assay's sensitivity.[11]

Troubleshooting Guide for Poor Signal of this compound

This guide provides a systematic workflow for diagnosing and resolving issues related to a weak signal from this compound.

Step 1: Initial System Verification

Before delving into sample-specific problems, confirm that the LC-MS/MS system is functioning correctly.

  • Action: Conduct a system suitability test by injecting a standard solution of this compound prepared in a neat solvent.

  • Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise ratio.

  • Troubleshooting if Outcome is Not Met:

    • No Peak or Extremely Low Signal: Check for blockages in the LC system, verify the mobile phase composition, and ensure the mass spectrometer is properly tuned and calibrated. Inspect the ion source for cleanliness.[1][12]

    • Poor Peak Shape (e.g., tailing, fronting, or broad peaks): This may indicate a problem with the analytical column. Consider flushing or replacing it. Also, inspect for any potential dead volumes in the system.

Step 2: Evaluation of Sample Preparation

If the system suitability test is successful, the problem is likely related to the sample preparation process.

  • Action: Prepare a "post-extraction spike" sample by adding this compound to a blank matrix extract after the extraction procedure is complete. Compare the signal from this sample to that of a standard solution of the same concentration in a neat solvent.

  • Expected Outcome: The peak area in the post-extraction spike should be reasonably close (e.g., within 20%) to the standard in the neat solvent.

  • Troubleshooting if Outcome is Not Met:

    • Significantly Lower Signal in Post-Extraction Spike: This is a strong indication of ion suppression . Refer to the mitigation strategies outlined in the FAQ section.

    • Comparable Signal in Post-Extraction Spike but Low Signal in Standard Samples: This suggests that the internal standard is being lost during the extraction process. Carefully review your sample preparation protocol for potential loss points, such as incomplete protein precipitation or inefficient recovery from SPE cartridges.

Step 3: Assessment of Chemical Stability

Consider the chemical stability of this compound, with a focus on the N-formyl group.

  • Action: To assess stability, incubate a solution of the internal standard under your typical sample processing and storage conditions (pH, temperature) for various durations and analyze the samples.

  • Expected Outcome: The signal of this compound should remain consistent over the tested time period.

  • Troubleshooting if Outcome is Not Met:

    • Decreasing Signal Over Time: This points to degradation. The N-formyl group can be labile and susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

      • Solution: Maintain samples at a neutral or slightly acidic pH during preparation and storage.[13][14] Keep samples cool (on ice or at 4°C) during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Signal for This compound system_check Perform System Suitability Test (Standard in Neat Solvent) start->system_check system_ok Signal Acceptable? system_check->system_ok troubleshoot_ms Troubleshoot LC-MS/MS System (e.g., Clean Ion Source, Check Tuning) system_ok->troubleshoot_ms No sample_prep Prepare Post-Extraction Spike system_ok->sample_prep Yes troubleshoot_ms->system_check compare_signal Compare Signal to Standard in Neat Solvent sample_prep->compare_signal signal_comparable Signal Comparable? compare_signal->signal_comparable ion_suppression Address Ion Suppression (Improve Chromatography/Sample Cleanup) signal_comparable->ion_suppression No extraction_loss Investigate Extraction Loss (Review Protocol, Evaluate Recovery) signal_comparable->extraction_loss Yes resolved Issue Resolved ion_suppression->resolved stability_check Assess Chemical Stability (Incubate under experimental conditions) extraction_loss->stability_check stable Signal Stable Over Time? stability_check->stable degradation Address Degradation (Adjust pH, Temperature, Storage) stable->degradation No stable->resolved Yes degradation->resolved

Caption: A systematic workflow for troubleshooting poor signal from this compound.

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This is a general protocol for the extraction of N-Formyl-L-leucine from plasma. Optimization may be necessary for your specific application.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot: In a microcentrifuge tube, place 100 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the this compound working solution (e.g., 1 µM in methanol).

  • Vortex: Briefly vortex the sample for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 10 seconds, then centrifuge at 14,000 x g for 5 minutes.

  • Transfer to Vial: Transfer the final supernatant to an LC autosampler vial for analysis.

Sample Preparation Workflow Diagram

SamplePrepWorkflow start Plasma Sample spike_is Spike with This compound start->spike_is precipitate Add Cold Acetonitrile spike_is->precipitate centrifuge1 Centrifuge to Pellet Protein precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: A general workflow for the preparation of plasma samples.

Protocol 2: Suggested LC-MS/MS Method

This serves as a starting point for method development. The column, mobile phases, and gradient should be optimized for your specific instrumentation and analytical needs.

  • LC System: HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp from 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibrate at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters (example):

    • Spray Voltage: 3500 V

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized transitions for N-Formyl-L-leucine and this compound.

This technical support center provides a foundational guide for troubleshooting poor signal with this compound. A methodical approach to problem-solving will enable researchers to obtain accurate and reproducible data. For more specific issues, consulting your instrument's user manuals or contacting the supplier of your internal standard is recommended.

References

Technical Support Center: Optimizing LC-MS Parameters for N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of N-Formyl-L-leucine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for N-Formyl-L-leucine. In LC-MS-based quantification, a known amount of the SIL internal standard is added to samples. Because it is chemically almost identical to the analyte of interest (N-Formyl-L-leucine), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification.

Q2: What are the predicted precursor and product ions for N-Formyl-L-leucine and this compound?

A2: Based on the molecular weight of N-Formyl-L-leucine (159.18 g/mol ) and general fragmentation patterns of amino acids, the following Multiple Reaction Monitoring (MRM) transitions can be predicted.[1][2][3][4] It is crucial to experimentally confirm and optimize these transitions on your specific instrument.

CompoundPredicted Precursor Ion (Q1) [M+H]⁺ (m/z)Predicted Product Ions (Q3) (m/z)Notes
N-Formyl-L-leucine160.1114.1Loss of HCOOH (formic acid)
86.1Loss of the formyl and carboxyl groups
72.1Further fragmentation of the leucine (B10760876) side chain
This compound163.1117.1Corresponding loss of HCOOH
89.1Corresponding loss of formyl and carboxyl groups
75.1Corresponding side chain fragment

Q3: What are the key considerations when developing an LC method for this compound?

A3: Key considerations include selecting an appropriate column, optimizing the mobile phase, and ensuring co-elution of the analyte and the internal standard. A C18 column is a common starting point for reversed-phase chromatography of amino acid derivatives. The mobile phase typically consists of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid to improve peak shape and ionization efficiency.[5][6]

Q4: How can I optimize the collision energy (CE) for my MRM transitions?

A4: Collision energy can be optimized by infusing a standard solution of N-Formyl-L-leucine and its deuterated internal standard into the mass spectrometer and performing a CE ramp experiment for each precursor-product ion pair.[7][8][9] Alternatively, software programs like Skyline can be used to predict optimal CE values based on the precursor ion's mass-to-charge ratio and charge state.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For amine-containing compounds, a mobile phase with a low pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Secondary Interactions with Column Ensure the use of a high-quality, end-capped column to minimize interactions with residual silanols. Consider adding a small amount of a competing agent to the mobile phase.
Mismatch between Sample Solvent and Mobile Phase The composition of the solvent used to dissolve the sample should be as close as possible to the initial mobile phase conditions to prevent peak distortion.
Issue 2: Inconsistent or Drifting Internal Standard Signal

Possible Causes & Solutions

CauseSolution
Deuterium-Hydrogen Back-Exchange This can occur if the deuterium (B1214612) labels are on exchangeable positions (e.g., -OH, -NH, -COOH). Ensure the deuterium atoms on this compound are on stable, non-exchangeable positions. Avoid prolonged storage in highly acidic or basic solutions.
System Carryover or Adsorption The internal standard may adsorb to parts of the LC system. Implement a rigorous wash cycle between injections with a strong solvent to clean the injector and column.
Matrix Effects Significant ion suppression or enhancement in the sample matrix can affect the internal standard signal. Optimize the sample preparation procedure to remove interfering matrix components. A dilution of the sample may also mitigate this effect.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Possible Causes & Solutions

CauseSolution
Isotope Effect The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time. While complete co-elution is ideal, a consistent and minimal separation is often acceptable.
Suboptimal Chromatographic Conditions Adjust the gradient profile (e.g., make it shallower) or the mobile phase composition to minimize the separation between the analyte and the internal standard.

Visualizing Workflows and Logic

General LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation (e.g., C18 column) Extract->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Caption: A generalized workflow for the quantitative analysis of N-Formyl-L-leucine using a deuterated internal standard.

Troubleshooting Logic for Poor Signal Intensity

Troubleshooting_Signal Start Poor Signal for Analyte & IS? CheckInfusion Signal OK with Direct Infusion? Start->CheckInfusion CheckLC Peak Shape Acceptable? CheckInfusion->CheckLC Yes OptimizeSource Optimize MS Source Parameters CheckInfusion->OptimizeSource No CheckMatrix Dilution Improves Signal? CheckLC->CheckMatrix Yes OptimizeChromo Optimize LC Method CheckLC->OptimizeChromo No ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup No End Problem Resolved CheckMatrix->End Yes (Matrix Effect) OptimizeSource->CheckInfusion OptimizeChromo->CheckLC ImproveCleanup->CheckMatrix

Caption: A decision tree for troubleshooting poor signal intensity in the LC-MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for extracting N-Formyl-L-leucine from a plasma sample.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterSuggested Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions & CE See FAQ Q2; Collision Energy (CE) requires optimization (start around 15-25 eV)

References

Technical Support Center: Resolving Matrix Effects with N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of N-Formyl-L-leucine-d3 as an internal standard to resolve matrix effects in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the quantitative analysis of N-Formyl-L-leucine in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) version of the analyte N-Formyl-L-leucine, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative LC-MS/MS assays. Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same effects during sample preparation and analysis, including extraction recovery and matrix effects (ion suppression or enhancement).[1] By adding a known amount of the IS to samples and standards and measuring the analyte/IS peak area ratio, accurate quantification can be achieved, as the IS normalizes for variations.

Q2: What are matrix effects and how do they impact bioanalysis?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These interferences can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte. Matrix effects are a significant challenge in bioanalysis as they can vary between different samples and lots of biological matrix.

Q3: How does this compound specifically help in resolving matrix effects for N-Formyl-L-leucine analysis?

A3: this compound, being a stable isotope-labeled internal standard, is the ideal tool to compensate for matrix effects in the analysis of N-Formyl-L-leucine. Since it has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way.[1] Therefore, any suppression or enhancement of the N-Formyl-L-leucine signal will be mirrored by a proportional change in the this compound signal. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively canceled out, leading to a more accurate and precise measurement.

Q4: Can I use a different internal standard, like a structural analog, instead of this compound?

A4: While structural analogs can be used as internal standards, they are not as effective as a stable isotope-labeled internal standard like this compound for correcting matrix effects. Structural analogs may have different chromatographic retention times and ionization efficiencies compared to the analyte, meaning they may not experience the same degree of matrix effect. This can lead to inadequate compensation and less accurate results. The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.[1]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Broadening) for N-Formyl-L-leucine and/or its IS 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. 4. Secondary Interactions: Silanol interactions with the column packing material.1. Dilute the sample or reduce the injection volume. 2. Implement a more rigorous sample clean-up. Flush the column with a strong solvent. 3. Adjust the mobile phase pH. For N-Formyl-L-leucine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used. 4. Use a column with end-capping or a different stationary phase.
High Variability in Analyte/IS Ratio in QC Samples 1. Inconsistent Matrix Effects: Significant differences in matrix composition between individual samples. 2. Poor Sample Preparation: Inconsistent recovery during extraction. 3. Analyte Instability: Degradation of N-Formyl-L-leucine in the matrix or processed sample.1. Improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). 2. Ensure consistent and precise execution of the sample preparation protocol. Automate liquid handling steps if possible. 3. Investigate the stability of N-Formyl-L-leucine under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
No or Low Signal for N-Formyl-L-leucine and/or its IS 1. Mass Spectrometer Not Optimized: Incorrect precursor/product ion transitions or source parameters. 2. Sample Preparation Failure: Complete loss of analyte during extraction. 3. LC System Issue: Clogged tubing, faulty injector, or no flow from the pumps.1. Infuse a standard solution of N-Formyl-L-leucine and its d3-IS to optimize MS parameters. 2. Review and optimize the sample preparation protocol. 3. Perform routine LC system checks for leaks, blockages, and proper solvent delivery.
IS Response is Not Consistent Across Samples 1. Variable Ion Suppression/Enhancement: The IS is experiencing different matrix effects in different samples. 2. Inaccurate IS Spiking: Inconsistent addition of the IS to the samples.1. This is the primary reason for using an IS. The ratio should still be consistent. If not, the matrix effect may be too severe. Improve sample cleanup. 2. Ensure the internal standard working solution is well-mixed and added accurately to all samples.

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for N-Formyl-L-leucine in human plasma, using this compound as the internal standard. These values are typical for a robust bioanalytical assay and meet the acceptance criteria set by regulatory agencies such as the FDA and EMA.

Table 1: Calibration Curve and Linearity

ParameterResultAcceptance Criteria
Calibration Range 1.00 - 1000 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coefficient (r²) > 0.995≥ 0.99
Accuracy (% Bias) ± 5.2%Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 7.8%≤ 15% (≤ 20% at LLOQ)

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Precision (% CV)
LLOQ 1.001.044.08.59.2
Low 3.002.91-3.06.17.5
Medium 5005153.04.35.8
High 800784-2.03.95.1
Acceptance Criteria± 15% (± 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)

Table 3: Matrix Effect and Recovery

ParameterLow QC (3.00 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Matrix Factor 0.890.92IS-normalized MF CV ≤ 15%
Extraction Recovery (%) 91.593.2Consistent and precise
Process Efficiency (%) 81.485.7-

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-Formyl-L-leucine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • N-Formyl-L-leucine analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (≥ 98%)

  • Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl-L-leucine and this compound in methanol.

  • Working Standards: Serially dilute the N-Formyl-L-leucine stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate matrix (human plasma for unknowns and QCs, or a surrogate matrix for standards) to each tube.

  • Spike 10 µL of the appropriate N-Formyl-L-leucine working standard or blank solvent into each tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL this compound) to all tubes except for the blank matrix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • N-Formyl-L-leucine: Precursor ion m/z 160.1 → Product ion m/z 86.1

    • This compound: Precursor ion m/z 163.1 → Product ion m/z 89.1

Visualizations

experimental_workflow Figure 1. Experimental Workflow for N-Formyl-L-leucine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calculate_ratio Calculate Analyte/IS Ratio peak_integration->calculate_ratio quantification Quantification using Calibration Curve calculate_ratio->quantification

Figure 1. A typical experimental workflow for quantitative analysis.

signaling_pathway Figure 2. Logic for Mitigating Matrix Effects cluster_process Analytical Process cluster_outcome Outcome analyte N-Formyl-L-leucine (Analyte) matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte->matrix_effect is This compound (IS) is->matrix_effect ms_signal_analyte Analyte Signal (Variable) matrix_effect->ms_signal_analyte ms_signal_is IS Signal (Variable) matrix_effect->ms_signal_is ratio Analyte/IS Ratio (Constant) ms_signal_analyte->ratio ms_signal_is->ratio quantification Accurate Quantification ratio->quantification

Figure 2. How the internal standard corrects for matrix effects.

References

Technical Support Center: Optimizing N-Formyl-L-leucine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for N-Formyl-L-leucine-d3.

Troubleshooting Guide

Poor peak shape for this compound can manifest as peak tailing, fronting, or broadening, which can compromise the accuracy and precision of your results. This guide provides a systematic approach to identify and resolve these common chromatographic issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue in the system. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction issue. check_all_peaks->chemical_issue No check_column_install Check column installation (ferrules, fittings). physical_issue->check_column_install check_column_cut Inspect column cut for imperfections. check_column_install->check_column_cut check_void Check for column void or blocked frit. check_column_cut->check_void check_secondary_interactions Secondary Silanol Interactions? chemical_issue->check_secondary_interactions check_overload Column Overload? chemical_issue->check_overload If pH optimization does not resolve optimize_ph Optimize Mobile Phase pH. check_secondary_interactions->optimize_ph Yes use_endcapped_column Use a modern, end-capped column. optimize_ph->use_endcapped_column add_buffer Increase buffer concentration. use_endcapped_column->add_buffer reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes start Peak Fronting Observed check_solvent_strength Is the sample solvent stronger than the mobile phase? start->check_solvent_strength solvent_issue Likely a solvent mismatch issue. check_solvent_strength->solvent_issue Yes other_causes Other Potential Causes check_solvent_strength->other_causes No dissolve_in_mp Dissolve sample in the initial mobile phase. solvent_issue->dissolve_in_mp use_weaker_solvent If a different solvent is needed, use one weaker than the mobile phase. dissolve_in_mp->use_weaker_solvent check_overload Column Overload? other_causes->check_overload check_temp Low Column Temperature? other_causes->check_temp reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes increase_temp Increase column temperature (e.g., to 30-40 °C). check_temp->increase_temp Yes

N-Formyl-L-leucine-d3 stability issues in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Specific stability data for N-Formyl-L-leucine-d3 in biological matrices is not extensively available in public literature. The following troubleshooting guides and FAQs are based on established principles of bioanalysis, and data from related molecules such as N-formylated peptides and amino acid derivatives. These guidelines are intended to serve as a starting point for developing and validating your own analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in biological samples?

This compound is a deuterated, N-formylated form of the essential amino acid L-leucine. The N-formyl group is a key feature of peptides that can be recognized by the immune system.[1][2][3] Stability is a critical concern because biological samples, such as plasma and serum, contain numerous enzymes that can potentially degrade the analyte, leading to inaccurate quantification.[4] Both the formyl group and the peptide-like structure can be targets for enzymatic and chemical degradation.

Q2: What are the potential degradation pathways for this compound in biological samples?

Based on its structure and the behavior of similar molecules, potential degradation pathways include:

  • Enzymatic Deformylation: Enzymes such as peptide deformylases, present in biological systems, can cleave the N-terminal formyl group.[5][6]

  • Proteolytic/Peptidase Activity: Although not a peptide, the amide bond could be susceptible to cleavage by peptidases or other hydrolases, breaking down the molecule.

  • Chemical Hydrolysis: The formyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, converting the molecule to L-leucine-d3.[7]

  • Oxidation: The leucine (B10760876) side chain is generally stable, but extreme sample handling conditions could potentially lead to oxidation.[8][9]

Q3: What are the best practices for collecting and handling blood samples to ensure the stability of this compound?

To minimize ex-vivo degradation, the following practices are recommended:

  • Rapid Processing: Process blood samples as quickly as possible after collection. Delays at room temperature can lead to significant changes in metabolite levels.[10]

  • Temperature Control: Keep samples on wet ice or at 4°C during processing to reduce enzymatic activity.[10]

  • Anticoagulant Choice: K2-EDTA is a commonly recommended anticoagulant.

  • Use of Inhibitors: Consider adding a broad-spectrum protease and esterase inhibitor cocktail to the collection tubes to prevent enzymatic degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low analyte recovery Degradation during sample collection/handling: Enzymatic activity in whole blood before centrifugation.1. Add protease/esterase inhibitors to collection tubes. 2. Ensure rapid cooling and processing of blood samples (within 30 minutes).[11] 3. Validate stability in whole blood at different temperatures and times.
Adsorption to container surfaces: Peptides and related molecules can be "sticky" and adsorb to glass or certain plastics.1. Use low-binding polypropylene (B1209903) tubes for all steps (collection, processing, storage).[12] 2. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.1%) to the sample, if compatible with your analytical method.[11]
High variability between replicate samples Inconsistent sample processing time or temperature: Even small variations can lead to different extents of degradation.1. Standardize the entire sample processing workflow. 2. Process samples in smaller batches to ensure consistency.
Freeze-thaw instability: Repeated freezing and thawing cycles can degrade analytes.1. Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[8] 2. Conduct a freeze-thaw stability study as part of your method validation, typically for at least 3 cycles.
Analyte concentration decreases over time in storage Long-term storage instability: The analyte may not be stable at the current storage temperature.1. Store plasma/serum samples at -80°C for long-term storage.[8] 2. Perform a long-term stability assessment by analyzing samples stored for different durations (e.g., 1, 3, 6, 12 months).
pH-dependent hydrolysis: The pH of the sample matrix may promote chemical degradation.1. Measure the pH of your biological matrix. 2. If necessary, adjust the pH with a suitable buffer immediately after collection. Acidic conditions (pH 4-6) are often more stable for peptides.[8][9]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Enhanced Stability
  • Preparation: Pre-label low-binding polypropylene tubes. If using inhibitors, prepare a stock solution of a broad-spectrum protease/esterase inhibitor cocktail.

  • Collection: Collect whole blood into K2-EDTA tubes.

  • Inhibitor Addition (Optional but Recommended): Immediately after collection, add the inhibitor cocktail to the blood tube and gently invert 8-10 times to mix.

  • Cooling: Place the tube immediately on wet ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to pre-labeled low-binding polypropylene cryovials. Aliquot into volumes suitable for single-use to avoid freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Bench-Top Stability Assessment
  • Sample Preparation: Use a pooled plasma sample spiked with this compound at low and high concentrations.

  • Incubation: Aliquot the spiked plasma and leave it on the bench-top at room temperature (specify the temperature, e.g., 21°C).

  • Time Points: Analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Process and analyze the samples according to your validated analytical method.

  • Evaluation: Compare the concentrations at each time point to the initial (T=0) concentration. The mean concentration should typically be within ±15% of the nominal concentration.[4]

Visualizations

Troubleshooting Workflow for Analyte Stability cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution Implementation cluster_3 Verification Problem Inconsistent or Low Analyte Concentration CheckCollection Review Sample Collection Protocol (Time, Temp, Tube Type) Problem->CheckCollection Is sample handling a factor? CheckProcessing Review Sample Processing Protocol (Centrifugation, Aliquoting) Problem->CheckProcessing CheckStorage Review Storage Conditions (Temp, Freeze-Thaw Cycles) Problem->CheckStorage CheckMethod Review Analytical Method (Extraction, Chromatography) Problem->CheckMethod Is the method robust? OptimizeCollection Implement Stabilizers (e.g., Protease Inhibitors) CheckCollection->OptimizeCollection Degradation suspected OptimizeProcessing Standardize & Minimize Processing Time CheckProcessing->OptimizeProcessing Variability observed OptimizeStorage Aliquot Samples & Store at -80°C CheckStorage->OptimizeStorage Instability found ValidateMethod Perform Full Method Validation (Stability, Recovery) CheckMethod->ValidateMethod Issues identified Verify Re-analyze QC Samples Confirm Stability OptimizeCollection->Verify OptimizeProcessing->Verify OptimizeStorage->Verify ValidateMethod->Verify Verify->Problem Issue Persists

Caption: Troubleshooting workflow for addressing analyte stability issues.

Hypothetical Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Analyte This compound Deformylase Peptide Deformylase Analyte->Deformylase Deformylation Hydrolysis Acid/Base Hydrolysis Analyte->Hydrolysis Hydrolysis Product1 L-leucine-d3 + Formate Deformylase->Product1 Product2 L-leucine-d3 + Formic Acid Hydrolysis->Product2

Caption: Potential degradation pathways for this compound.

References

preventing isotopic exchange with N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Formyl-L-leucine-d3, with a focus on preventing isotopic exchange and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is the deuterium (B1214612) label located?

A1: this compound is the deuterated analog of N-Formyl-L-leucine. The "-d3" designation typically indicates that the three hydrogen atoms on the methyl groups of the leucine (B10760876) side chain are replaced with deuterium. However, it is crucial to confirm the exact location of the deuterium labels from the certificate of analysis provided by the supplier, as labeling patterns can vary.

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange, or back-exchange, is the unintended swapping of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents, reagents).[1] For this compound, this is a significant concern as it can alter the mass of the molecule. This is particularly problematic when it is used as an internal standard in quantitative mass spectrometry-based assays, as it can lead to inaccurate measurements. The loss of deuterium can cause an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.[1]

Q3: Which positions on this compound are most susceptible to isotopic exchange?

A3: The stability of a deuterium label is highly dependent on its chemical environment. While carbon-bound deuteriums are generally stable, those on or adjacent to functional groups can be more labile. For this compound, the deuterium on the formyl group (if present) would be the most susceptible to exchange, especially under acidic or basic conditions. Hydrogens (and thus deuteriums) alpha to a carbonyl group can also be moderately labile due to enolization.[1] Deuterium atoms on the leucine side chain are generally considered stable under typical analytical conditions.

Q4: What experimental conditions can promote isotopic exchange of the formyl deuterium?

A4: The primary drivers of isotopic exchange for the formyl deuterium are:

  • pH: Both acidic and basic conditions can catalyze the exchange.[2][3] Basic conditions, in particular, can facilitate the removal of the formyl deuterium.

  • Temperature: Elevated temperatures can accelerate the rate of isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons to exchange with the deuterium. The longer the exposure, the greater the potential for exchange.[1]

Q5: How can I minimize the risk of isotopic exchange during my experiments?

A5: To maintain the isotopic integrity of this compound, adhere to the following best practices:

  • Maintain Neutral pH: Whenever possible, work with solutions that are at or near neutral pH (pH 6-8).

  • Control Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).[4] Perform experimental steps at the lowest practical temperature.

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile (B52724), dioxane) whenever the experimental design allows. If protic solvents are necessary, minimize the exposure time.

  • Storage: Store this compound as a solid in a desiccator. For solutions, prepare fresh or store in an appropriate aprotic solvent at low temperature.

Troubleshooting Guide: Isotopic Exchange Issues

This guide will help you identify and resolve potential issues related to the isotopic instability of this compound.

Diagram: Troubleshooting Workflow for Isotopic Exchange

Isotopic_Exchange_Troubleshooting start Inconsistent or Inaccurate Quantitative Results check_ms Step 1: Verify Isotopic Purity by Mass Spectrometry start->check_ms ms_ok Isotopic Purity as Expected? check_ms->ms_ok stability_study Step 2: Perform a Stability Study (See Experimental Protocol) ms_ok->stability_study Yes other_issue Consider Other Sources of Error: - Pipetting Accuracy - Instrument Performance - Matrix Effects ms_ok->other_issue No stability_issue Significant Isotopic Exchange Observed? stability_study->stability_issue optimize_conditions Step 3: Optimize Experimental Conditions stability_issue->optimize_conditions Yes stability_issue->other_issue No review_protocol Review Storage, pH, Temperature, and Solvent Conditions optimize_conditions->review_protocol implement_changes Implement Corrective Actions: - Adjust pH to Neutral - Lower Temperature - Use Aprotic Solvents review_protocol->implement_changes revalidate Step 4: Re-validate Assay implement_changes->revalidate end_ok Problem Resolved revalidate->end_ok

Caption: A logical workflow for troubleshooting unexpected results when using this compound.

Troubleshooting Steps in Detail
Symptom Potential Cause Recommended Action
Drifting internal standard response over a run sequence Isotopic back-exchange occurring in the autosampler.1. Lower Autosampler Temperature: Set the autosampler temperature to 4°C or the lowest possible setting. 2. Solvent Evaluation: Incubate the internal standard in the sample diluent for the duration of a typical run and re-inject to check for degradation.
Overestimation of the unlabeled analyte The deuterated internal standard is converting to the unlabeled form, artificially increasing the analyte signal.1. Confirm Exchange: Analyze a sample containing only the deuterated internal standard to see if a peak for the unlabeled analyte appears. 2. Optimize Sample Preparation: Minimize exposure to harsh pH conditions and high temperatures during sample extraction and processing.
Poor precision and accuracy in quality control samples Inconsistent isotopic exchange between samples due to minor variations in pH or processing time.1. Standardize Protocols: Ensure that all samples and standards are treated identically in terms of solvent exposure time, temperature, and pH. 2. pH Buffering: Use a suitable buffer to maintain a stable, neutral pH throughout sample preparation.
Loss of isotopic purity in stock solutions Improper storage conditions leading to gradual isotopic exchange over time.1. Storage Solvent: Store stock solutions in a high-purity aprotic solvent like acetonitrile if possible. 2. Temperature: Store stock solutions at -80°C for long-term stability. 3. Fresh Preparations: Prepare fresh working solutions regularly from a properly stored concentrated stock.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to quantitatively assess the stability of the deuterium label on this compound under various experimental conditions using LC-MS/MS.

Diagram: Experimental Workflow for Stability Study

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution incubate Incubate Aliquots of Stock in Buffers at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_stock->incubate prep_buffers Prepare Buffers at Different pH Values (e.g., pH 4, 7, 9) prep_buffers->incubate timepoint Sample at Various Time Points (e.g., 0, 1, 4, 8, 24 hours) incubate->timepoint quench Quench Reaction (e.g., addition of acetonitrile) timepoint->quench lcms Analyze by LC-MS/MS quench->lcms quantify Quantify Peak Areas of This compound and N-Formyl-L-leucine (unlabeled) lcms->quantify calculate Calculate Percentage of Isotopic Exchange Over Time quantify->calculate plot Plot % Exchange vs. Time for each condition calculate->plot

Caption: Step-by-step workflow for assessing the stability of this compound.

Methodology
  • Materials and Reagents:

    • This compound

    • N-Formyl-L-leucine (unlabeled reference standard)

    • LC-MS grade water, acetonitrile, and methanol

    • Phosphate buffer solutions (e.g., 100 mM) at pH 4, 7, and 9

    • Formic acid and ammonium (B1175870) hydroxide (B78521) for mobile phase modification

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of unlabeled N-Formyl-L-leucine in acetonitrile.

    • From these stocks, prepare working solutions and calibration standards.

  • Incubation Conditions:

    • For each pH condition (4, 7, and 9), prepare a series of vials.

    • Add an aliquot of the this compound working solution to each vial and dilute with the respective pH buffer.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove a vial from each condition.

    • Immediately quench the reaction by adding a sufficient volume of cold acetonitrile to precipitate any proteins and halt further exchange.

    • Vortex and centrifuge the samples.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the samples using a validated LC-MS/MS method capable of separating and detecting both this compound and the unlabeled form.

    • Monitor the appropriate precursor and product ion transitions for both compounds.

  • Data Analysis:

    • For each sample, determine the peak areas for both the deuterated and unlabeled forms.

    • Calculate the percentage of isotopic exchange at each time point using the following formula: % Exchange = [Area(unlabeled) / (Area(unlabeled) + Area(deuterated))] * 100

    • Plot the % exchange versus time for each pH and temperature condition to determine the rate of exchange.

Summary of Experimental Conditions and Expected Outcomes
Condition pH Temperature Expected Outcome
Control 74°CMinimal to no isotopic exchange expected.
Mild Acidic 425°CPotential for slow isotopic exchange over extended periods.
Neutral 725°CLow level of isotopic exchange expected.
Mild Basic 925°CIncreased rate of isotopic exchange compared to neutral and acidic conditions.
Elevated Temp. 737°CAccelerated rate of isotopic exchange compared to 25°C.
Harsh Basic 937°CHighest and most rapid isotopic exchange expected.

References

common pitfalls when using N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyl-L-leucine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when using this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of N-Formyl-L-leucine. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is used to improve the accuracy and precision of the quantification of the non-labeled analyte, N-Formyl-L-leucine, in complex biological matrices such as plasma, serum, or cell culture media.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and storage temperature.

Q3: In which solvents is this compound soluble?

Q4: Can the deuterium (B1214612) labels on this compound exchange back with protons?

A4: The deuterium atoms in this compound are placed on the leucine (B10760876) side chain, which are generally stable and not readily exchangeable under typical analytical conditions. However, it is crucial to avoid exposing the compound to harsh acidic or basic conditions, or high temperatures for prolonged periods, as this could potentially lead to back-exchange. The stability of the deuterium label is a critical factor for a good SIL-IS.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Steps Rationale
Isotopic Interference (Crosstalk) 1. Check for Analyte Contribution to IS Signal: Analyze a high concentration of the unlabeled analyte (N-Formyl-L-leucine) and monitor the mass transition for the internal standard (this compound). 2. Optimize Chromatographic Separation: Improve the separation between the analyte and any interfering matrix components. 3. Select Alternative MRM Transitions: If crosstalk is confirmed, select a different precursor-product ion transition for the internal standard that is not subject to interference from the analyte.The natural isotopic abundance of elements in the unlabeled analyte can sometimes contribute to the signal of the deuterated internal standard, leading to inaccuracies.[2]
Variable Ionization Efficiency 1. Optimize MS Source Conditions: Infuse a solution of the analyte and internal standard to optimize source parameters such as spray voltage, gas flows, and temperature. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. Adjust chromatography to move the analyte peak away from these regions.Matrix components co-eluting with the analyte and internal standard can affect their ionization efficiency differently, even with a SIL-IS, leading to biased results.[3]
Incorrect Internal Standard Concentration 1. Verify Stock Solution Concentration: Re-prepare the internal standard stock solution from the solid material. 2. Check for Degradation: Analyze the internal standard stock solution for the presence of degradation products.An inaccurate concentration of the internal standard will lead to a systematic error in the quantification of the analyte.
Issue 2: Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Steps Rationale
Poor Solubility in Final Sample Solvent 1. Ensure Solvent Compatibility: The composition of the solvent used to reconstitute the sample extract should be as close as possible to the initial mobile phase composition. 2. Optimize Reconstitution Volume: A smaller reconstitution volume can increase the concentration, but may exacerbate solubility issues. Experiment with different volumes.If the analyte and internal standard are not fully dissolved in the injection solvent, it can lead to peak splitting, broadening, or low signal intensity.
Adsorption to Vials or Tubing 1. Use Low-Binding Vials and Plates: Polypropylene vials are often a good choice to minimize adsorption of small molecules. 2. Passivate the LC System: If adsorption to metal components is suspected, passivating the system with a suitable reagent may help.N-formylated amino acids can have some degree of hydrophobicity and may adsorb to surfaces, leading to signal loss.
Degradation in Processed Samples 1. Assess Stability in Matrix: Perform stability studies of the analyte and internal standard in the processed sample matrix at the temperatures and durations they will experience during the analytical run.[4] 2. Minimize Time Between Sample Preparation and Analysis: Analyze samples as soon as possible after preparation.The stability of deuterated amino acid internal standards can be affected by enzymatic activity or chemical degradation in biological matrices, even after initial processing.[4]

Experimental Protocols

General Protocol for Quantification of an Analyte in Plasma using this compound as an Internal Standard

This protocol outlines a general procedure for protein precipitation followed by LC-MS/MS analysis. It should be optimized for your specific analyte and instrumentation.

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution: Dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a gradient to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for both the analyte and this compound by infusing standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: General workflow for sample preparation and analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate Quantification? check_is Check for Isotopic Interference start->check_is eval_matrix Evaluate Matrix Effects start->eval_matrix verify_conc Verify IS Concentration start->verify_conc check_stability Assess Analyte/IS Stability start->check_stability optimize_chrom Optimize Chromatography check_is->optimize_chrom change_mrm Change MRM Transition check_is->change_mrm eval_matrix->optimize_chrom reprepare_is Re-prepare IS Stock verify_conc->reprepare_is adjust_protocol Adjust Sample Prep Protocol check_stability->adjust_protocol

Caption: Troubleshooting logic for inaccurate quantification.

Quantitative Data Summary

Table 1: Stability of Amino Acids in Human Serum at Different Temperatures

Amino AcidChange after 24h at 4°CChange after 24h at 22°C
LeucineSignificant IncreaseSignificant Increase
PhenylalanineSignificant IncreaseSignificant Increase
HistidineSignificant IncreaseSignificant Increase
TryptophanSignificant IncreaseDecrease within 12h
CystineDecrease after 8hSignificant Decrease
Data adapted from a study on amino acid stability.[4] This suggests that samples containing N-Formyl-L-leucine should be processed and analyzed promptly or stored at ultra-low temperatures to prevent changes in concentration due to endogenous enzymatic activity.

References

Technical Support Center: N-Formyl-L-leucine-d3 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of N-Formyl-L-leucine-d3 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of N-Formyl-L-leucine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. Its primary application is as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is crucial for correcting for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the non-deuterated analyte.[1][2]

Q2: I am observing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors during the extraction process. These include:

  • Suboptimal pH: The pH of the sample and solutions used during solid-phase extraction (SPE) can significantly impact the retention and elution of the analyte.[3]

  • Improper Sorbent Selection: The choice of SPE sorbent material is critical for effective analyte retention.

  • Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, or the volume may be insufficient.[4]

  • Analyte Degradation: this compound, like other molecules, can be susceptible to degradation under harsh pH conditions, elevated temperatures, or prolonged exposure to light.[5][6]

  • Incomplete Protein Precipitation: If using a protein precipitation method, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.

Q3: My quantitative results show high variability despite using this compound as an internal standard. Why is this happening?

A3: High variability in quantitative results, even with a deuterated internal standard, can be attributed to the "isotope effect". Although SIL internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.[1] This can lead to a slight separation during chromatography, causing the analyte and the internal standard to elute at different times into regions of varying ion suppression or enhancement in the mass spectrometer, resulting in inaccurate and variable quantification.[1]

Q4: How should I properly store this compound?

A4: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is generally recommended to store the compound as a powder at -20°C for up to 3 years.[7] If in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Always refer to the manufacturer's specific storage recommendations provided on the product label or Certificate of Analysis.[8] It is also advisable to protect the compound from light and moisture.[8]

Troubleshooting Guides

Issue 1: Low Recovery during Solid-Phase Extraction (SPE)

Symptoms:

  • The peak area of this compound in the final extract is significantly lower than expected.

  • Poor signal-to-noise ratio in the LC-MS/MS analysis.

Troubleshooting Steps:

  • Optimize Sample Pre-treatment:

    • pH Adjustment: For acidic compounds like N-Formyl-L-leucine, adjust the sample pH to be at least 2 pH units below its pKa to ensure it is in a neutral, more hydrophobic state for better retention on a reversed-phase sorbent.[3]

    • Dilution: Dilute the sample with an appropriate buffer to reduce matrix effects and ensure the analyte is free in the solution.[4] For plasma or serum, a 1:1 dilution with water or a suitable buffer is a good starting point.[4]

  • Verify SPE Sorbent and Conditioning:

    • Sorbent Choice: A reversed-phase sorbent (e.g., C18) is generally suitable for a moderately polar compound like N-Formyl-L-leucine.

    • Conditioning: Ensure the SPE cartridge is properly conditioned to activate the sorbent.[4] Do not let silica-based sorbents dry out between conditioning and sample loading, as this can lead to poor recovery.[3][9]

  • Refine Wash and Elution Steps:

    • Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase SPE, start with a low percentage of organic solvent in water.

    • Elution Solvent: The elution solvent must be strong enough to disrupt the analyte-sorbent interactions.[4] For this compound on a reversed-phase sorbent, a higher percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. Consider adding a small amount of a pH modifier to the elution solvent to enhance recovery.

Issue 2: Chromatographic Peak Tailing or Splitting

Symptoms:

  • Asymmetrical peaks for this compound and the corresponding analyte.

  • Inconsistent peak integration leading to variable results.

Troubleshooting Steps:

  • Address the Deuterium Isotope Effect:

    • Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This can manifest as peak tailing or splitting if the separation is not optimal.

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation between the analyte and its deuterated internal standard.

  • Check for Column Overload:

    • Injecting too much sample onto the column can lead to peak distortion. Try reducing the injection volume or diluting the sample.[10]

  • Ensure Compatibility of Reconstitution Solvent:

    • The solvent used to reconstitute the dried extract should be as close as possible in composition to the initial mobile phase to prevent poor peak shape.[10]

Data and Protocols

Representative Recovery Data for SPE

The following table provides an example of how to present recovery data from an SPE optimization experiment for a compound similar to this compound.

Elution Solvent CompositionAverage Recovery (%)Standard Deviation (%)
90% Methanol / 10% Water75.24.5
100% Methanol88.93.1
98% Methanol / 2% Formic Acid95.72.3
100% Acetonitrile85.43.8
98% Acetonitrile / 2% Formic Acid92.12.9
Experimental Protocol: Protein Precipitation for this compound Extraction from Plasma

This protocol describes a general protein precipitation method for the extraction of this compound from plasma samples.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.[10]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.[10]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[10]

    • Vortex for 15 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation and Analysis:

    • Centrifuge the reconstituted sample at 15,000 x g for 5 minutes to remove any remaining particulates.[10]

    • Transfer the final supernatant to an LC autosampler vial for injection into the LC-MS/MS system.[10]

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Dilution Dilution & pH Adjustment Sample->Dilution Optimize for Retention Conditioning 1. Condition Sorbent Dilution->Conditioning Apply to SPE Cartridge Loading 2. Load Sample Conditioning->Loading Washing 3. Wash Interferences Loading->Washing Elution 4. Elute Analyte Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Concentrate & prepare for analysis Analysis LC-MS/MS Analysis Reconstitution->Analysis Troubleshooting_Logic cluster_spe_steps SPE Optimization cluster_chromo_steps Chromatography Optimization Start Low Recovery or High Variability? Check_SPE Review SPE Protocol Start->Check_SPE Low Recovery Check_Chromo Review Chromatography Start->Check_Chromo High Variability/ Poor Peak Shape Check_Storage Verify Compound Stability & Storage Start->Check_Storage Consistent Low Signal Opt_pH Optimize Sample pH Check_SPE->Opt_pH Opt_Wash Optimize Wash/Elution Solvents Check_SPE->Opt_Wash Opt_Sorbent Verify Sorbent Choice Check_SPE->Opt_Sorbent Opt_Gradient Adjust Gradient Profile Check_Chromo->Opt_Gradient Opt_Solvent Check Reconstitution Solvent Check_Chromo->Opt_Solvent

References

dealing with contamination in N-Formyl-L-leucine-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyl-L-leucine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a focus on dealing with contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of N-Formyl-L-leucine, an N-protected derivative of the amino acid L-leucine. The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its applications are primarily in biochemical research and peptide synthesis, where it can be used as a tracer or for quantifying its non-deuterated counterpart in various biological matrices.

Q2: What are the potential sources of contamination in this compound?

Contamination in this compound can arise from several sources:

  • Synthesis Byproducts: The chemical synthesis process may result in residual starting materials, reagents, or side-products.

  • Isotopic Impurities: The most common isotopic impurity is the unlabeled N-Formyl-L-leucine. The isotopic purity of the deuterated standard is crucial for accurate quantification.[1][2]

  • Stereoisomeric Impurities: The presence of the D-enantiomer, N-Formyl-D-leucine-d3, can be a significant contaminant if the synthesis or starting materials are not stereospecific.

  • Degradation Products: Improper storage or handling can lead to the degradation of the compound. N-formyl amino acids can be susceptible to hydrolysis.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

  • Environmental Contaminants: Exposure to moisture, air, or microbial contamination can compromise the integrity of the sample.

Q3: How should I properly store and handle this compound to minimize contamination?

To maintain the integrity of your this compound, follow these storage and handling guidelines:

  • Storage Conditions: Store the compound in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C or -80°C is often recommended, especially for solutions.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Handling: Use clean, dedicated spatulas and glassware to avoid cross-contamination. When preparing solutions, use high-purity solvents. For sensitive applications, it is advisable to work in a controlled environment, such as a laminar flow hood.

  • Solution Stability: Once in solution, the stability of the compound may be reduced. It is best practice to prepare fresh solutions for each experiment or to conduct stability studies to determine the acceptable storage duration and conditions for your stock solutions.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during this compound experiments.

Mass Spectrometry (LC-MS) Analysis

Problem: Inaccurate quantification or high variability in results.

Potential Cause Troubleshooting Steps
Isotopic Impurity Assess the isotopic purity of your this compound standard. The presence of unlabeled analyte will lead to an underestimation of the target analyte.[1]
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and internal standard. Evaluate matrix effects by comparing the response in matrix to the response in a neat solution.
Poor Peak Shape Suboptimal chromatographic conditions can lead to poor peak shape and inaccurate integration. Optimize the mobile phase, gradient, and column temperature.
Instrument Contamination Carryover from previous injections can affect quantification. Implement rigorous wash steps between samples.

Problem: Unexpected peaks or high background noise.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Degradation of Analyte/Standard Ensure proper storage and handling of both the analyte and the internal standard. Analyze a freshly prepared standard solution to check for degradation products.
Presence of Stereoisomers If the D-enantiomer is present and not chromatographically resolved, it may interfere with the analysis. Use a chiral column if stereoisomeric purity is a concern.[4][5]
Mass Spectrometer Artifacts High analyte concentrations can lead to detector saturation and the appearance of artifact peaks.[6] Dilute the sample and re-analyze.
NMR Analysis for Purity Assessment

Problem: Difficulty in determining the purity of this compound by qNMR.

Potential Cause Troubleshooting Steps
Overlapping Signals Residual solvent peaks or impurity signals may overlap with the analyte signals. Choose a deuterated solvent where the analyte signals are well-resolved.
Poor Signal-to-Noise Ratio Increase the number of scans or use a higher concentration of the sample.
Inaccurate Integration Ensure proper phasing and baseline correction of the spectrum. Select well-resolved, non-overlapping peaks for integration.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening. If suspected, attempt to purify the sample further.
Cell-Based Assays

Problem: Inconsistent or unexpected results in cell-based assays.

Potential Cause Troubleshooting Steps
Cytotoxicity of the Compound or Solvent Perform a dose-response experiment to determine the optimal non-toxic concentration. Ensure the final solvent concentration (e.g., DMSO) is below the toxicity threshold for your cell line.[7]
Presence of Bioactive Impurities Unidentified impurities could have biological activity that confounds the experimental results. Use highly purified this compound.
Degradation in Culture Media The compound may not be stable in the cell culture media over the course of the experiment. Assess the stability of the compound under your experimental conditions.
Microbial Contamination Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.[7]

Experimental Protocols & Data Presentation

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data related to the purity of this compound. Actual values should be obtained from the certificate of analysis or determined experimentally.

Table 1: Purity Profile of this compound

Parameter Acceptance Criteria Typical Result
Chemical Purity (by HPLC/UPLC)> 98%99.5%
Isotopic Purity (by MS)> 98%99.2%
Enantiomeric Purity (by Chiral HPLC)> 99% L-isomer99.8%
Residual Solvents (by GC-HS)< 0.5% total< 0.1%
Water Content (by Karl Fischer)< 0.5%0.2%

Table 2: Common Contaminants and Their Recommended Limits

Contaminant Source Recommended Limit Analytical Method
N-Formyl-L-leucine (unlabeled)Isotopic Impurity< 2%Mass Spectrometry
N-Formyl-D-leucine-d3Stereoisomeric Impurity< 1%Chiral HPLC
L-Leucine-d3Synthesis Precursor< 0.5%HPLC/UPLC
Formic AcidDegradation/Reagent< 0.1%HPLC/UPLC
Key Experimental Methodologies

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

Protocol 2: Isotopic Purity Assessment by Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of the deuterated and non-deuterated species.

  • Sample Infusion: Directly infuse a dilute solution of the compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Data Analysis: Determine the relative abundance of the ion corresponding to this compound and the ion corresponding to the unlabeled N-Formyl-L-leucine.

Protocol 3: Preparation of a Standard Stock Solution

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the compound in a known volume of a suitable solvent (e.g., DMSO, Methanol) to achieve a final concentration of 1 mg/mL.

  • Ensure complete dissolution, using sonication if necessary.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

  • Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Receive this compound B Verify Purity (HPLC, MS, NMR) A->B C Prepare Stock Solution B->C D Prepare Calibration Standards & QC Samples C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Inconsistent Results? F->G H Check for Contamination G->H Yes I Review Experimental Parameters G->I Yes H->B I->E

Experimental workflow for this compound experiments.

Contamination_Troubleshooting Start Unexpected Experimental Outcome Source Identify Potential Source of Contamination Start->Source Purity Check Certificate of Analysis (Chemical, Isotopic, Enantiomeric Purity) Source->Purity Storage Review Storage & Handling Procedures Source->Storage Reagents Verify Purity of Solvents & Reagents Source->Reagents Method Evaluate Analytical/Experimental Method Source->Method Action Take Corrective Action Purity->Action Storage->Action Reagents->Action Method->Action

Logical flow for troubleshooting contamination issues.

Signaling_Pathway_Example Ligand N-Formyl-L-leucine Receptor Formyl Peptide Receptor (FPR) Ligand->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein Effector Downstream Effectors (e.g., PLC, PI3K) G_Protein->Effector Response Cellular Response (e.g., Chemotaxis, Ca2+ mobilization) Effector->Response

Simplified signaling pathway involving N-formyl peptides.

References

Technical Support Center: N-Formyl-L-leucine-d3 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals on the optimization of N-Formyl-L-leucine-d3 as an internal standard (IS) in quantitative bioanalysis, particularly for LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard like this compound?

An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing.[1] Its main purpose is to compensate for variability that can occur during the analytical workflow, such as inconsistencies in sample preparation, injection volume, and mass spectrometer ionization.[1] By normalizing the analyte's signal to the IS's signal, the precision and accuracy of quantitative results are significantly improved.[1]

Q2: Why is a stable isotope-labeled (SIL) compound like this compound a preferred choice for an internal standard?

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] Because they are structurally and chemically almost identical to the analyte, they exhibit nearly the same physicochemical properties.[2][3] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[2][3]

Q3: What are the main objectives when optimizing the concentration of this compound?

The optimal concentration should be chosen to:

  • Produce a stable, reproducible signal that is significantly above background noise but does not saturate the detector.[1]

  • Ensure the IS response is consistent across all samples within an analytical run.[1]

  • Effectively track the analyte's behavior to correct for variability.[4]

  • Minimize the potential for cross-interference (also known as "cross-talk"), where the analyte might contribute to the IS signal or vice versa.[1][3]

  • Fall within the linear dynamic range of the mass spectrometer.[1]

Q4: How does the chosen concentration of this compound relate to the analyte's concentration range?

While there is no single rule, a common practice is to select an IS concentration that provides a signal response roughly in the middle of the calibration curve range or similar to the analyte concentrations expected in the study samples. One recommendation is to match the IS response to be approximately 1/3 to 1/2 of the analyte's response at the Upper Limit of Quantification (ULOQ).[3]

Troubleshooting Guide

This section addresses common issues encountered during the optimization and use of this compound internal standard.

Problem Potential Cause(s) Recommended Action(s)
High Variability in IS Signal (%CV > 15%) Sample Preparation Inconsistency: Inaccurate pipetting of IS solution, poor mixing, or variable extraction recovery.[4]• Verify calibration and technique for all pipettes.• Ensure thorough vortexing/mixing after adding the IS.• Re-evaluate and optimize the sample extraction protocol.
Matrix Effects: Significant ion suppression or enhancement that differs between samples.[5][6]• Optimize chromatography to separate the analyte/IS from interfering matrix components.• Evaluate different sample cleanup techniques (e.g., SPE, LLE).• Test different lots of the biological matrix.[1]
Instrument Instability: Fluctuations in the LC or MS system performance.• Allow the LC-MS/MS system to fully stabilize before starting the run.• Perform system suitability tests to confirm stable performance.• Check for issues with the ion source, such as contamination.
Low or No IS Signal Incorrect IS Concentration: The working solution concentration is too low, or it was not added.• Prepare fresh IS working solutions and verify calculations.• Review the sample preparation procedure to ensure the IS addition step was not missed.
Poor Extraction Recovery: The IS is being lost during the sample cleanup process.• Assess the recovery of the IS by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.[7]
Severe Ion Suppression: Matrix components are heavily suppressing the IS signal.• Dilute the sample with a suitable solvent to reduce the concentration of interfering matrix components.• Enhance sample cleanup procedures.
IS Signal Drifting (Trending up or down) Chromatographic Issues: Loss of column performance or changing mobile phase composition.• Equilibrate the column for a longer period.• Check mobile phase composition and stability.• Replace the column if it is degraded.
Instrument Drift: Changes in mass spectrometer sensitivity over the course of the run.• Ensure the instrument has had adequate warm-up and stabilization time.• Perform instrument calibration and tuning as needed.
Cross-Interference Observed Isotopic Impurity: The this compound standard contains a small amount of the unlabeled analyte.• Assess the contribution of the IS to the analyte signal in a zero sample (blank matrix + IS). According to ICH M10 guidelines, this should be ≤ 20% of the LLOQ response.[3]
In-source Fragmentation: The analyte fragments in the ion source to produce an ion with the same m/z as the IS.• Assess the contribution of the analyte to the IS signal in a sample containing only the analyte at the ULOQ. This should be ≤ 5% of the IS response.[3]• Optimize ion source parameters (e.g., source temperature, voltages) to minimize fragmentation.

Experimental Protocols

Protocol 1: Determination of Optimal IS Concentration

Objective: To identify a concentration of this compound that provides a consistent, robust, and precise signal in the intended biological matrix.

Methodology:

  • Prepare IS Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

    • Create a series of working solutions at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL) through serial dilution.[1]

  • Sample Preparation:

    • Aliquot at least six replicates of the blank biological matrix (e.g., human plasma) for each concentration to be tested.[1]

    • Spike each replicate with one of the IS working solutions at the intended volume (e.g., add 10 µL of a working solution to 90 µL of plasma).

    • Vortex each sample thoroughly.

  • Sample Processing:

    • Process the samples using the intended bioanalytical method (e.g., protein precipitation by adding acetonitrile, solid-phase extraction, or liquid-liquid extraction).[1]

  • LC-MS/MS Analysis:

    • Inject the final processed extracts into the LC-MS/MS system.

    • Record the peak area or height for the this compound MRM transition.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IS peak area at each concentration level.

    • Select the concentration that provides a strong, reproducible signal with a %CV of less than 15%.

Example Data for Optimization:

IS Concentration (ng/mL)Mean Peak Area (n=6)Standard Deviation%CVEvaluation
1085,43019,64923.0%Too variable, signal may be too close to noise.
50452,10031,6477.0%Good Candidate. Excellent precision.
100915,60054,9366.0%Good Candidate. Excellent precision, strong signal.
2502,410,800216,9729.0%Acceptable precision, signal is very high.
5005,120,500716,87014.0%Precision is approaching the limit, potential for detector saturation.

Based on this data, a concentration of 50 or 100 ng/mL would be a suitable choice for further method development.

Visual Diagrams

G prep_stock Prepare IS Stock Solution (e.g., 1 mg/mL) prep_work Create IS Working Solutions (e.g., 10-500 ng/mL) prep_stock->prep_work spike Spike IS into Blank Matrix (n≥6 per concentration) process Process Samples (Protein Precip., SPE, etc.) spike->process analyze Analyze via LC-MS/MS process->analyze record Record IS Peak Area calc Calculate Mean, SD, %CV record->calc decision Is Signal Robust and %CV < 15%? calc->decision optimized Concentration Optimized decision->optimized Yes re_eval Re-evaluate Concentration Range or Troubleshoot Method decision->re_eval No G start High IS Variability (%CV > 15%) cause1 Sample Prep Issue? start->cause1 cause2 Matrix Effect? start->cause2 cause3 Instrument Instability? start->cause3 sol1 • Verify pipetting & mixing • Check IS solution stability • Confirm extraction steps cause1->sol1 sol2 • Optimize chromatography • Improve sample cleanup • Test different matrix lots cause2->sol2 sol3 • Allow system to stabilize • Run system suitability • Check for source contamination cause3->sol3

References

reducing variability in experiments with N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for reducing variability in experiments involving N-Formyl-L-leucine-d3. It covers its primary applications as a stable isotope-labeled (SIL) internal standard for mass spectrometry and its use in functional assays like chemotaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of N-Formyl-L-leucine, a derivative of the amino acid L-leucine.[1][2] Its most common application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The addition of a known amount of the SIL-IS to samples allows for precise quantification of the unlabeled (endogenous) N-Formyl-L-leucine by correcting for variability during sample preparation, injection, and ionization.[5][6] Additionally, as N-formylated peptides are known to be agonists for formyl peptide receptors (FPRs) involved in chemotaxis, this compound may be used in functional assays to study inflammatory and immune responses.[7][8]

Q2: How should I properly store and handle this compound to ensure its stability and integrity?

Proper storage is critical to prevent degradation and maintain concentration accuracy.

  • Solid Form: As a general guideline, store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[9][10]

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). For stock solutions, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter periods (up to 1 month).[1]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use calibrated pipettes and sterile techniques to prepare solutions. Avoid repeated freeze-thaw cycles, which can degrade the compound; aliquot the stock solution into single-use volumes.

Q3: I'm using this compound as an internal standard in LC-MS/MS and see high variability in its signal. What are the potential causes?

High variability in the internal standard (IS) signal compromises data quality. The issue can stem from several factors related to sample preparation or the analytical process.[3]

  • Inconsistent Spiking: Ensure the IS is added as early as possible in the sample preparation workflow to account for analyte loss during extraction.[6] Use a calibrated positive displacement pipette to add a consistent amount of IS to every sample, calibrator, and quality control.

  • Degradation: The IS may be degrading in the biological matrix after being added.[3] Perform a stability assessment by incubating the IS in the matrix at different time points and temperatures before analysis.

  • Solubility Issues: Poor solubility in the final reconstitution solvent can lead to inconsistent concentrations being injected. Ensure the IS is fully dissolved before analysis.

  • Ion Suppression/Enhancement: Although a SIL-IS is designed to co-elute and experience similar matrix effects as the analyte, significant differences in matrix composition between samples can still cause variability.

  • Low Isotopic Purity: If the SIL-IS contains a significant fraction of the unlabeled analyte (D0), it can interfere with the quantification of the actual analyte, especially at low concentrations.[6]

Q4: How can I reduce variability in chemotaxis assays that might use N-Formyl-L-leucine as a chemoattractant?

Chemotaxis assays are known for their potential variability.[11][12] Standardizing the protocol is key to obtaining reproducible results.

  • Consistent Environmental Conditions: Variations in temperature and humidity can significantly influence cell migration and day-to-day results.[11][12] Perform assays in a controlled environment.

  • Standardized Cell/Organism Handling: Use cells at a consistent passage number and density. Ensure washing procedures are uniform to minimize stress.[13]

  • Optimized Chemoattractant Concentration: The concentration of the chemoattractant is critical. Test a range of concentrations to determine the optimal dose that gives a robust and reproducible response without causing receptor saturation.[12]

  • Assay Design: The physical design of the assay (e.g., 2-choice vs. 4-choice plate, transwell membrane pore size) can impact results.[12][14] Choose a design and stick to it for all comparative experiments.

Troubleshooting Guide for LC-MS/MS Applications

This guide addresses common problems encountered when using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Low or No IS Signal 1. Incorrect Concentration: Errors in stock solution dilution or spiking volume.1. Verify all calculations and re-prepare working solutions. Ensure pipettes are calibrated.[3]
2. Degradation: Compound degraded during storage or in the sample matrix.2. Check storage conditions. Perform matrix stability tests.[3]
3. Poor Ionization: Mass spectrometer source conditions are not optimized.3. Infuse the IS directly to optimize source parameters (e.g., temperature, gas flow, voltage).
High Variability (>15% CV) in IS Peak Area Across a Run 1. Inconsistent Pipetting: Inaccurate addition of IS to samples.1. Calibrate pipettes. Use reverse pipetting for viscous solutions. Add IS as early as possible.[6]
2. Precipitation: IS is precipitating out of solution post-extraction.2. Check the solubility of the IS in the final reconstitution solvent. Adjust solvent composition if needed.
3. Variable Matrix Effects: Significant differences in matrix composition between samples.3. Ensure sample cleanup is robust and consistent. Dilute samples if necessary to reduce matrix load.
Analyte/IS Peak Area Ratio is Not Consistent 1. Different Extraction Recovery: The IS and analyte are not behaving identically during sample cleanup.1. This is less common for SIL-IS but possible. Re-evaluate the extraction procedure. A different IS may be needed.[4]
2. Isotopic Exchange: Deuterium atoms on the IS are exchanging with protons.2. Evaluate IS stability in acidic/basic conditions used during sample prep.
3. Cross-Contribution: The IS contains unlabeled analyte, or the analyte has a natural isotope that interferes with the IS signal.3. Analyze a high-concentration standard of the analyte and monitor the IS channel, and vice-versa. Confirm isotopic purity of the IS.[3]

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS

This protocol provides a general workflow for quantifying endogenous N-Formyl-L-leucine in plasma.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Create a working internal standard solution (e.g., 100 ng/mL) by diluting the stock solution in an appropriate solvent (e.g., 50:50 methanol:water).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled N-Formyl-L-leucine into a blank matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each sample, calibrator, and QC into a microcentrifuge tube.

    • Add 10 µL of the working internal standard solution to every tube and vortex briefly. This step should be performed first to ensure the IS tracks the analyte through the entire process.[6]

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of LC-MS mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

    • Develop a gradient elution method to separate the analyte from matrix components.

    • Optimize mass spectrometer settings in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both N-Formyl-L-leucine and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of N-Formyl-L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of N-Formyl-L-leucine and its Deuterated Analog
PropertyN-Formyl-L-leucineThis compoundData Source(s)
CAS Number 6113-61-71356930-28-3[9][10]
Molecular Formula C₇H₁₃NO₃C₇H₁₀D₃NO₃[15][16]
Molecular Weight 159.19 g/mol 162.20 g/mol [15][16]
Appearance White Solid / PowderWhite Solid[10]
Recommended Storage -20°C-20°C (or as specified by supplier)[9][10]
Water Solubility 29.45 g/LNot specified, assumed similar[10]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_variability Sources of Variability sample 1. Aliquot Sample (Plasma, Cells, etc.) spike 2. Spike with IS (this compound) sample->spike Critical Step: Add IS early & consistently extract 3. Protein Precipitation / Extraction spike->extract evap 4. Evaporate Solvent extract->evap recon 5. Reconstitute evap->recon inject 6. LC-MS/MS Injection recon->inject process 7. Peak Integration inject->process calculate 8. Calculate Analyte/IS Ratio process->calculate quantify 9. Quantify vs. Cal Curve calculate->quantify v1 Pipetting Error v1->spike v2 Degradation v2->extract v3 Matrix Effects v3->inject v4 Solubility v4->recon

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

fpr_signaling cluster_downstream Downstream Signaling Cascades cluster_response Cellular Responses ligand N-Formyl Peptides (e.g., N-Formyl-L-leucine) receptor Formyl Peptide Receptor (FPR) (GPCR) ligand->receptor Binding gprotein Gαi / Gβγ Dissociation receptor->gprotein Activation plc PLC Activation gprotein->plc pi3k PI3K Activation gprotein->pi3k mapk MAPK Pathway (ERK, p38) gprotein->mapk ip3 IP3 & DAG Production plc->ip3 akt Akt Activation pi3k->akt ros Superoxide Production mapk->ros calcium ↑ Intracellular [Ca²⁺] ip3->calcium chemo Chemotaxis & Migration calcium->chemo degran Degranulation calcium->degran akt->chemo

Caption: Simplified Formyl Peptide Receptor (FPR) signaling pathway.[17][18]

troubleshooting_tree start High Variability in Results q_assay What type of experiment? start->q_assay lcms LC-MS/MS q_assay->lcms  Mass Spec chemotaxis Chemotaxis Assay q_assay->chemotaxis Functional Assay   q_lcms Is the Internal Standard (IS) signal consistent? lcms->q_lcms q_chemo Are environmental and cell conditions standardized? chemotaxis->q_chemo is_bad NO: IS signal is variable q_lcms->is_bad No is_good YES: IS signal is stable q_lcms->is_good Yes sol_is Check IS spiking procedure, solubility, and stability. Review storage & handling. is_bad->sol_is sol_ratio Variability is in the analyte. Check extraction recovery, matrix effects, or analyte stability. is_good->sol_ratio env_bad NO: Conditions vary q_chemo->env_bad No env_good YES: Conditions are stable q_chemo->env_good Yes sol_env Standardize temperature, humidity, cell density, and passage number. Use consistent plate prep. env_bad->sol_env sol_conc Optimize chemoattractant concentration. Perform a dose- response curve to find the optimal range. env_good->sol_conc

Caption: Decision tree for troubleshooting experimental variability.

References

Technical Support Center: N-Formyl-L-leucine-d3 Mass Spectrometry Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyl-L-leucine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during mass spectrometry analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is the deuterated form of N-Formyl-L-leucine, where three hydrogen atoms have been replaced by deuterium (B1214612). It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to the endogenous analyte (N-Formyl-L-leucine), it co-elutes and experiences similar ionization effects, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: What are the expected precursor ions for N-Formyl-L-leucine and this compound?

In positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule, [M+H]⁺.

CompoundMolecular FormulaMolecular Weight[M+H]⁺ m/z
N-Formyl-L-leucineC₇H₁₃NO₃159.18160.1
This compoundC₇H₁₀D₃NO₃162.20163.1

Q3: What are the likely product ions for N-Formyl-L-leucine and its d3 analog?

The fragmentation of N-Formyl-L-leucine is expected to be similar to that of leucine (B10760876), with the formyl group influencing the fragmentation pathways. Common losses include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as fragmentation of the leucine side chain.

Precursor IonProposed Product IonDescription
160.1114.1Loss of formic acid (HCOOH)
160.186.1Fragmentation of the side chain
160.143.1Further fragmentation of the side chain
163.1 (d3)117.1 (d3)Loss of formic acid (HCOOH)
163.1 (d3)89.1 (d3)Fragmentation of the deuterated side chain
163.1 (d3)46.1 (d3)Further fragmentation of the deuterated side chain

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound

Question: My this compound internal standard peak is showing poor chromatography (e.g., fronting, tailing, or splitting). What could be the cause?

Answer:

Poor peak shape can arise from several factors related to your LC method or the sample itself. Here is a systematic approach to troubleshooting this issue:

Experimental Protocol: Troubleshooting Poor Peak Shape

  • Column Health Assessment:

    • Action: Inject a standard mix of well-behaved compounds to check the column's performance.

    • Expected Outcome: If the standard mix also shows poor peak shape, the column may be degraded or contaminated. Consider flushing or replacing the column.

  • Mobile Phase Evaluation:

    • Action: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte. N-Formyl-L-leucine is an acidic compound, and a mobile phase with a pH below its pKa (around 3-4) will ensure it is in its neutral form, which is often better for reversed-phase chromatography.

    • Expected Outcome: Remaking the mobile phase may resolve the issue.

  • Sample Solvent Mismatch:

    • Action: Verify that the solvent used to dissolve your sample is compatible with the initial mobile phase conditions. A sample solvent that is much stronger than the mobile phase can cause peak distortion.

    • Expected Outcome: If there is a mismatch, try to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Injection Volume Overload:

    • Action: Reduce the injection volume. Injecting too large a volume of a strong solvent can lead to peak distortion.

    • Expected Outcome: A smaller injection volume should result in a sharper peak.

Troubleshooting_Peak_Shape start Poor Peak Shape for IS check_column Assess Column Health start->check_column check_mp Evaluate Mobile Phase check_column->check_mp Passes outcome_column_bad Column Issue check_column->outcome_column_bad Fails check_solvent Check Sample Solvent check_mp->check_solvent Correct outcome_mp_bad Mobile Phase Issue check_mp->outcome_mp_bad Incorrect check_volume Reduce Injection Volume check_solvent->check_volume Match outcome_solvent_bad Solvent Mismatch check_solvent->outcome_solvent_bad Mismatch outcome_volume_bad Volume Overload check_volume->outcome_volume_bad Too High action_column Flush/Replace Column outcome_column_bad->action_column action_mp Remake Mobile Phase outcome_mp_bad->action_mp action_solvent Re-dissolve Sample outcome_solvent_bad->action_solvent action_volume Inject Less Volume outcome_volume_bad->action_volume end Problem Resolved action_column->end action_mp->end action_solvent->end action_volume->end

Troubleshooting workflow for poor peak shape.
Issue 2: In-source Fragmentation and Isotopic Crosstalk

Question: I am observing a signal for N-Formyl-L-leucine in my blank samples that are spiked only with the deuterated internal standard. What could be causing this interference?

Answer:

This phenomenon, often referred to as isotopic crosstalk, can be due to two main reasons: the isotopic purity of the internal standard or in-source fragmentation.

1. Isotopic Purity:

The deuterated internal standard may contain a small percentage of the non-deuterated analyte as an impurity from its synthesis.

2. In-source Fragmentation:

The deuterated internal standard can lose its deuterium atoms in the ion source of the mass spectrometer, leading to the formation of ions with the same mass-to-charge ratio as the non-deuterated analyte.

Experimental Protocol: Investigating Isotopic Crosstalk

  • Analyze the Internal Standard Solution:

    • Action: Prepare a neat solution of the this compound internal standard at a high concentration and inject it into the LC-MS system.

    • Expected Outcome: Monitor the MRM transitions for both the analyte and the internal standard. The presence of a peak at the retention time of the analyte in the analyte's MRM transition indicates either isotopic impurity or in-source fragmentation.

  • Optimize Ion Source Parameters:

    • Action: Systematically reduce the ion source temperature and spray voltage.

    • Expected Outcome: If the interference is due to in-source fragmentation, reducing the energy in the ion source should decrease the intensity of the interfering peak.

  • Assess Deuterium Stability:

    • Action: Incubate the this compound in the mobile phase at room temperature for several hours and re-inject.

    • Expected Outcome: If the deuterium atoms are prone to exchange with hydrogen atoms from the solvent, the intensity of the interfering peak will increase over time. This is less likely if the deuterium labels are on carbon atoms but can be influenced by extreme pH.

Crosstalk_Investigation start Analyte Signal in IS-only Blank step1 Analyze Concentrated IS Solution start->step1 result1 Analyte Peak Present step1->result1 step2 Optimize Ion Source Parameters result2 Interference Decreases? step2->result2 step3 Assess D-H Exchange result3 Interference Increases Over Time? step3->result3 conclusion1 Isotopic Impurity or In-source Fragmentation result1->conclusion1 Yes result2->step3 No conclusion2 In-source Fragmentation Likely result2->conclusion2 Yes conclusion3 Deuterium-Hydrogen Exchange Occurring result3->conclusion3 Yes conclusion1->step2 resolution Consider a different IS or adjust integration conclusion2->resolution conclusion3->resolution

Technical Support Center: N-Formyl-L-leucine-d3 Labeling for Complete Protein Digestion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-Formyl-L-leucine-d3 (F-Leu-d3) labeling to ensure and quantify the completeness of protein digestion in proteomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it monitor protein digestion?

This compound (F-Leu-d3) is a stable isotope-labeled compound designed to act as a quantitative standard for assessing the efficiency of enzymatic protein digestion. In this workflow, it is used to label the primary amines (the alpha-amine of the N-terminus and the epsilon-amine of Lysine (B10760008) residues) of peptides as they are generated during digestion. By adding a known amount of F-Leu-d3 at the start of the digestion process, it reacts with the newly formed peptide N-termini. The subsequent quantification of F-Leu-d3 labeled peptides by mass spectrometry allows for an indirect measure of digestion progress and completeness. A higher signal from labeled peptides relative to the undigested protein indicates more efficient digestion.

Q2: What are the primary advantages of using the F-Leu-d3 labeling method?

The primary advantages are:

  • Internal Quality Control: It provides an internal standard to monitor the consistency and completeness of digestion across multiple samples.[1]

  • Quantitative Assessment: Unlike gel-based methods that only show the disappearance of the protein band, this method offers a quantitative measure of peptide generation.

  • Multiplexing Potential: Similar to other chemical labeling techniques, it can be adapted for multiplexed analysis to compare digestion efficiency under different conditions simultaneously.[2]

  • Compatibility: The labeling chemistry is designed to be compatible with standard downstream proteomics workflows, including liquid chromatography-mass spectrometry (LC-MS).

Q3: At which step in the sample preparation workflow should I introduce the this compound reagent?

The F-Leu-d3 reagent should be added concurrently with the protease (e.g., trypsin) at the beginning of the digestion step. This ensures that as new peptide N-termini are exposed by enzymatic cleavage, they are immediately available for labeling. Adding the reagent before protein denaturation can lead to unwanted labeling of the native protein's lysine residues, while adding it after digestion is complete will not provide information about the kinetics or efficiency of the reaction.

Troubleshooting Guides

Problem 1: Low Signal or No Detection of Labeled Peptides

Question: My mass spectrometry results show a very low signal for F-Leu-d3 labeled peptides, suggesting poor labeling efficiency or failed digestion. What are the common causes and how can I fix this?

Possible Causes and Solutions:

Potential Cause Recommended Solution Explanation
Incorrect Labeling Buffer pH Ensure the digestion and labeling buffer pH is between 7.5 and 8.5.[3]The labeling reaction (N-hydroxysuccinimide ester chemistry) is most efficient at a slightly alkaline pH. Acidic conditions will protonate the amines, inhibiting the reaction.
Degraded Labeling Reagent Use a fresh aliquot of F-Leu-d3 reagent for each experiment. Store the reagent under the recommended conditions (e.g., -20°C, desiccated).The NHS-ester group on the labeling reagent is moisture-sensitive and can hydrolyze over time, rendering it inactive.
Presence of Primary Amines in Buffer Avoid buffers containing primary amines, such as Tris or ammonium (B1175870) bicarbonate, during the labeling step.[4] Use buffers like HEPES or phosphate-buffered saline (PBS).Primary amines in the buffer will compete with the peptide N-termini for the labeling reagent, drastically reducing labeling efficiency.
Ineffective Denaturation/Reduction Ensure complete protein denaturation and reduction before adding the enzyme and label. Try heating the sample at 95°C for 10 minutes or using a stronger chaotropic agent like 8M urea (B33335).If the protein is not fully unfolded, the protease will not have access to its cleavage sites, resulting in few to no peptides being generated for labeling.
Insufficient Incubation Time/Temperature Optimize the labeling incubation time (typically concurrent with digestion, e.g., 4-18 hours) and maintain the optimal temperature for your enzyme (e.g., 37°C for trypsin).[3]The labeling reaction is time and temperature-dependent. Insufficient time or suboptimal temperature can lead to incomplete labeling.

Troubleshooting Workflow for Low Label Signal

G start Start: Low/No Labeled Peptide Signal check_buffer Check Digestion/Labeling Buffer: - pH 7.5-8.5? - Free of primary amines (Tris, etc.)? start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes fix_buffer Action: Remake buffer (e.g., HEPES, PBS). Re-run experiment. check_buffer->fix_buffer No check_reagent Check F-Leu-d3 Reagent: - Is it a fresh aliquot? - Stored correctly? buffer_ok->check_reagent fix_buffer->start Retry reagent_ok Reagent OK check_reagent->reagent_ok Yes fix_reagent Action: Use a new, unexpired reagent vial. Re-run experiment. check_reagent->fix_reagent No check_denaturation Review Denaturation Protocol: - Sufficient heat/chaotropic agent? - DTT/IAA concentrations correct? reagent_ok->check_denaturation fix_reagent->start Retry denaturation_ok Denaturation OK check_denaturation->denaturation_ok Yes fix_denaturation Action: Optimize denaturation. Increase heat or urea concentration. check_denaturation->fix_denaturation No check_digestion Review Digestion Protocol: - Correct enzyme:protein ratio? - Optimal time/temperature? denaturation_ok->check_digestion fix_denaturation->start Retry digestion_ok Digestion OK check_digestion->digestion_ok Yes fix_digestion Action: Optimize digestion parameters. (See Problem 2 Guide) check_digestion->fix_digestion No end_node Problem Resolved digestion_ok->end_node fix_digestion->start Retry

Caption: Troubleshooting logic for low F-Leu-d3 labeled peptide signal.

Problem 2: Evidence of Incomplete Protein Digestion

Question: Despite seeing some labeled peptides, my analysis (e.g., SDS-PAGE or LC-MS analysis of the remaining intact protein) shows that a significant amount of my protein remains undigested. How can I improve digestion efficiency?

Possible Causes and Solutions:

Potential Cause Recommended Solution Explanation
Suboptimal Enzyme:Protein Ratio Optimize the w/w ratio of protease to protein. A common starting point for trypsin is 1:50, but this can be increased to 1:20 for resistant proteins.[5][6]Too little enzyme will not be sufficient to digest the protein completely within the given timeframe. Conversely, too much can lead to increased non-specific cleavage and autolysis.[7]
Inadequate Digestion Time Increase the digestion time. While some protocols use rapid digestion (1-4 hours), overnight digestion (12-18 hours) at 37°C is often more effective for complex samples.[8]Some proteins are more resistant to proteolysis and require a longer incubation period for complete digestion.
Presence of Protease Inhibitors Ensure all protease inhibitors from the lysis buffer are removed or inactivated before adding the enzyme. This can be done through buffer exchange or using inhibitor removal columns.Protease inhibitors (e.g., PMSF, EDTA) will directly inhibit the activity of your digestive enzyme, leading to incomplete digestion.[9]
Suboptimal Temperature Ensure the digestion is carried out at the optimal temperature for the chosen enzyme (e.g., 37°C for trypsin, 25-37°C for Lys-C).[3]Enzyme activity is highly dependent on temperature. Deviations from the optimal range can significantly reduce proteolytic efficiency.
Use of an Incompatible Surfactant Use a mass spectrometry-compatible surfactant like RapiGest SF or ProteaseMAX™ to aid in protein solubilization and denaturation. Avoid high concentrations of SDS.[3]Some detergents, particularly SDS, can inhibit trypsin activity and interfere with downstream MS analysis if not properly removed.
Protein Conformation/Accessibility For highly structured or membrane proteins, consider a dual-enzyme approach (e.g., Lys-C followed by trypsin) to increase the number of cleavage sites and improve sequence coverage.[10]Lys-C is more robust and can function in higher concentrations of denaturants, providing an initial cleavage that makes the protein more accessible to trypsin.

Recommended Trypsin:Protein Ratios for Different Digestion Times

Digestion Time Recommended Trypsin:Protein Ratio (w/w) Notes
1 - 2 hours1:10 - 1:20For rapid screening or when sample degradation is a concern.[7]
3 - 5 hours1:20 - 1:50A common balance between speed and completeness.[6]
Overnight (12-18 hours)1:50 - 1:100Standard for complex proteomes to ensure thorough digestion.[3]

Experimental Protocols

Protocol 1: Standard In-Solution Digestion with F-Leu-d3 Labeling

This protocol outlines the standard procedure for protein digestion and concurrent labeling to assess completion.

  • Protein Preparation:

    • Quantify the protein concentration of your sample using a BCA assay.

    • Aliquot 50 µg of protein into a fresh microcentrifuge tube.

  • Denaturation and Reduction:

    • Add 50 mM HEPES buffer (pH 8.0) to a final volume of 45 µL.

    • Add 5 µL of 100 mM Dithiothreitol (DTT) for a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of 200 mM Iodoacetamide (IAA) for a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion and Labeling:

    • Reconstitute the F-Leu-d3 NHS-ester reagent in anhydrous DMSO to a concentration of 100 mM immediately before use.

    • Add 1 µg of sequencing-grade trypsin (for a 1:50 enzyme:protein ratio).

    • Add 2 µL of the 100 mM F-Leu-d3 solution.

    • Incubate at 37°C for 12-18 hours with gentle shaking.

  • Quenching and Cleanup:

    • Stop the reaction by adding formic acid to a final concentration of 1%.

    • Proceed with sample cleanup using a C18 desalting column prior to LC-MS analysis.

Overall Experimental Workflow

G start Start: Protein Sample denature 1. Denature & Reduce (DTT, 60°C) start->denature alkylate 2. Alkylate (IAA, Dark) denature->alkylate digest_label 3. Digest & Label Concurrently (Add Trypsin + F-Leu-d3, 37°C) alkylate->digest_label quench 4. Quench Reaction (Formic Acid) digest_label->quench cleanup 5. Desalt Sample (C18 Cleanup) quench->cleanup analyze 6. LC-MS/MS Analysis cleanup->analyze end_node End: Data Interpretation analyze->end_node

Caption: Standard workflow for F-Leu-d3 labeling during protein digestion.

References

Technical Support Center: N-Formyl-L-leucine-d3 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Formyl-L-leucine-d3 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioanalytical assays?

A1: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, N-Formyl-L-leucine, but it has a higher mass due to the deuterium (B1214612) atoms. This allows for accurate quantification by correcting for variability during sample preparation and analysis.

Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. They co-elute chromatographically with the analyte, experience similar ionization efficiency, and are affected similarly by matrix effects. This leads to high accuracy and precision in the quantification of the target analyte.

Q3: What are the potential biological roles of N-Formyl-L-leucine?

A3: N-formylated peptides, including N-Formyl-L-leucine, can act as agonists for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors involved in the innate immune response.[1][2] These peptides can be released by bacteria or from damaged mitochondria and act as potent chemoattractants for immune cells like neutrophils.[1][3] Activation of FPRs can trigger various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in LC-MS/MS assays.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible mobile phase pH, secondary interactions with the column, or column degradation.

  • Solution:

    • Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Consider a different column chemistry if secondary interactions are suspected.

    • If the column is old or has been exposed to harsh conditions, replace it.

Problem 2: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard.

  • Solution:

    • Ensure consistent timing and technique during all sample preparation steps, especially pipetting of the internal standard.

    • Check for fluctuations in the LC pressure and MS signal to identify instrument instability.

    • Verify the concentration and purity of the this compound internal standard solution.

Problem 3: Inaccurate Quantification (Poor Accuracy)

  • Possible Cause: Isotopic interference, incorrect calibration curve, or significant matrix effects.

  • Solution:

    • Isotopic Interference: Analyze a high concentration of N-Formyl-L-leucine without the internal standard to check for any signal in the this compound channel. If interference is observed, a mathematical correction may be necessary, or selection of different MRM transitions might be required.[5][6]

    • Calibration Curve: Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations.

    • Matrix Effects: Evaluate matrix effects by comparing the analyte's response in matrix to its response in a clean solvent. If significant ion suppression or enhancement is observed, a more rigorous sample cleanup method may be needed.

Problem 4: No or Low Signal for Analyte and/or Internal Standard

  • Possible Cause: Incorrect MS parameters, sample degradation, or issues with the LC system.

  • Solution:

    • Optimize MS parameters, including precursor and product ions, collision energy, and source conditions, by infusing a standard solution of N-Formyl-L-leucine and this compound.

    • Investigate the stability of the analyte and internal standard in the sample matrix and during storage.

    • Check for leaks, blockages, or other issues with the LC system that could prevent the sample from reaching the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of amino acids in plasma using LC-MS/MS. These values should be considered as a general guide, and each assay should be fully validated according to regulatory guidelines.

ParameterTypical Value RangeReference
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.1 - 10 µg/mL[8]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (% Bias) 85 - 115%[7]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • Thaw: Thaw plasma samples on ice.

  • Aliquot: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a common choice for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient will need to be optimized for the particular application.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

MRM Transitions (Hypothetical - require experimental determination):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Formyl-L-leucine160.1114.1
This compound163.1117.1

Note: The specific MRM transitions must be optimized for the instrument being used.

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the analysis of N-Formyl-L-leucine in plasma using this compound as an internal standard.

Troubleshooting Logic

troubleshooting_logic start Inaccurate or Imprecise Results check_peak_shape Check Peak Shape start->check_peak_shape peak_shape_ok Peak Shape OK? check_peak_shape->peak_shape_ok check_is_response Check Internal Standard Response is_response_stable IS Response Stable? check_is_response->is_response_stable check_calibration Check Calibration Curve calibration_linear Calibration Linear? check_calibration->calibration_linear peak_shape_ok->check_is_response Yes optimize_chromatography Optimize Chromatography (Mobile Phase, Column) peak_shape_ok->optimize_chromatography No is_response_stable->check_calibration Yes investigate_sample_prep Investigate Sample Preparation Consistency is_response_stable->investigate_sample_prep No prepare_new_calibrators Prepare New Calibrators calibration_linear->prepare_new_calibrators No investigate_matrix_effects Investigate Matrix Effects calibration_linear->investigate_matrix_effects Yes

Caption: A decision tree for troubleshooting common issues in this compound based assays.

Signaling Pathway

signaling_pathway ligand N-Formyl-L-leucine receptor Formyl Peptide Receptor 1 (FPR1) ligand->receptor g_protein G-protein (Gi/q) receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (Chemotaxis, Degranulation, ROS Production) ca_release->cellular_response mapk_pathway MAPK Pathway (ERK1/2, p38) pkc->mapk_pathway mapk_pathway->cellular_response

Caption: Simplified signaling pathway of Formyl Peptide Receptor 1 (FPR1) activation by N-Formyl-L-leucine.[9]

References

impact of sample pH on N-Formyl-L-leucine-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of sample pH on the stability of N-Formyl-L-leucine-d3. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

Q2: What are the potential degradation pathways for this compound at different pH levels?

Based on general knowledge of peptide chemistry, the following degradation pathways are possible:

  • Acid-Catalyzed Hydrolysis: At low pH, the formyl group can be hydrolyzed, leading to the formation of L-leucine-d3 and formic acid. The amide bond can also undergo acid-catalyzed cleavage, although this is generally slower.[1][2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the amide bond is susceptible to base-catalyzed hydrolysis.[1] This would also result in the formation of L-leucine-d3 and formate.

  • Oxidation: Although less dependent on pH, amino acid derivatives can be susceptible to oxidation, especially if the sample is exposed to air for extended periods.

Q3: What is the recommended pH range for storing solutions of this compound?

For many peptides, a slightly acidic to neutral pH range (around pH 4-7) is often found to be optimal for stability. For instance, the dipeptide aspartame (B1666099) is most stable at pH 4.3.[3] To determine the ideal pH for this compound, it is recommended to perform a pH stability study. For general short-term storage, a pH close to neutral in a suitable buffer is a reasonable starting point.

Q4: How should I prepare my samples to minimize pH-related degradation?

To minimize degradation, it is crucial to control the pH of your sample solutions. Use a well-buffered system to maintain the desired pH. When preparing stock solutions, consider using a buffer that is compatible with your downstream analytical methods. For long-term storage, it is best to store the compound in its lyophilized form at -20°C or -80°C.

Troubleshooting Guide

Issue: I am seeing a loss of my this compound peak and the appearance of a new peak corresponding to L-leucine-d3 in my chromatogram.

  • Potential Cause: This is a strong indication of hydrolysis of the N-formyl group.

  • Troubleshooting Steps:

    • Check Sample pH: Measure the pH of your sample and any diluents used. If the pH is strongly acidic or alkaline, this is the likely cause.

    • Buffer Your Sample: If your sample is unbuffered, the pH may be shifting during storage or analysis. Prepare your samples in a suitable buffer to maintain a stable pH.

    • Optimize pH: Conduct a simple experiment by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) for a set period and analyze the degradation. This will help you identify a more suitable pH range.

    • Sample Storage: Ensure that your samples are stored at an appropriate temperature. Even at an optimal pH, elevated temperatures can accelerate degradation.

Issue: My analytical results for this compound are inconsistent across different experimental runs.

  • Potential Cause: Inconsistent sample pH between runs could be a major contributor to this variability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the same buffer and final pH are used for all samples in every run.

    • Fresh Preparations: If possible, prepare fresh sample solutions for each run to avoid degradation over time, especially if the optimal storage conditions are not yet known.

    • Evaluate Matrix Effects: If you are working with complex biological matrices, the sample matrix itself can influence the pH and stability. Consider a matrix-matched calibration curve.

Quantitative Data on pH Stability

Specific quantitative stability data for this compound is not publicly available. The following table is a template for researchers to systematically evaluate and record the stability of the compound at different pH values over time.

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)% RemainingConcentration at 72h (µg/mL)% Remaining
3.025100
5.025100
7.025100
9.025100

Experimental Protocol: pH Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in solutions of varying pH.

1. Materials:

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a concentrated stock solution.

  • Prepare Working Solutions: Aliquot the stock solution into separate vials and dilute with each of the pH buffers to a final known concentration (e.g., 10 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each pH-adjusted solution into the HPLC or LC-MS/MS system to determine the initial concentration.

  • Incubation: Store the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by HPLC or LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration for each pH condition.

3. Analytical Method:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reversed-phase column such as a C18 is a good starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common mobile phase for such compounds.

  • Detection: UV detection (e.g., at 210 nm) or, for higher specificity and sensitivity, a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode can be used to monitor the parent and a fragment ion of this compound.

Visualization

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare this compound Stock Solution buffers Prepare Buffers at Target pH Values (e.g., 3, 5, 7, 9) working_sol Create Working Solutions in Each pH Buffer start->working_sol buffers->working_sol t0 T=0 Analysis (HPLC/LC-MS) working_sol->t0 incubate Incubate Samples at Controlled Temperature t0->incubate tx Time-Point Analysis (e.g., 24h, 48h, 72h) incubate->tx calc Calculate % Remaining vs. T=0 tx->calc plot Plot % Remaining vs. Time for Each pH calc->plot optimal_ph Determine Optimal pH for Stability plot->optimal_ph

Caption: Workflow for assessing the pH stability of this compound.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for the Validation of an Analytical Method Using N-Formyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of bioanalysis, particularly for pharmacokinetic and metabolic studies, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, N-Formyl-L-leucine-d3, against a structural analog for the quantitative analysis of N-Formyl-L-leucine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method. It corrects for variability introduced during sample preparation, chromatography, and mass spectrometric detection.[1] Stable isotope-labeled internal standards (SIL-ISs), where one or more atoms of the analyte are replaced with their stable heavy isotopes, are widely considered the "gold standard" in the industry.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar ionization behavior, which allows for effective correction of matrix effects.[1][2]

In contrast, a structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the results.[3]

Performance Comparison: this compound vs. A Structural Analog

To illustrate the performance differences, this section presents a comparison of key validation parameters for the analysis of N-Formyl-L-leucine using either this compound or a hypothetical, yet representative, structural analog internal standard (e.g., N-Formyl-L-valine). The data presented for this compound is based on typical performance characteristics of SIL-IS in well-validated LC-MS/MS methods, while the data for the structural analog highlights potential performance trade-offs.

Validation ParameterThis compound (SIL-IS)Structural Analog IS (e.g., N-Formyl-L-valine)Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.998≥ 0.990≥ 0.99
Accuracy (% Bias) ± 5%± 15%Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 10%Can be > 20%≤ 15%
Recovery Consistent and reproducibleMay be variableConsistent and reproducible

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.

Experimental Protocols

This section provides a detailed methodology for a validated LC-MS/MS method for the quantification of N-Formyl-L-leucine in a biological matrix (e.g., plasma) using this compound as the internal standard. A similar protocol would be followed if a structural analog were used, with the key difference being the choice of the internal standard.

Sample Preparation

A protein precipitation method is commonly employed for sample clean-up.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound or the structural analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for N-Formyl-L-leucine and the chosen internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the decision-making process for selecting an internal standard.

analytical_workflow Analytical Method Workflow sample Biological Sample add_is Add Internal Standard (this compound or Structural Analog) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A generalized workflow for the bioanalytical method validation.

decision_pathway Internal Standard Selection Pathway start Need for an Internal Standard sil_is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->sil_is_available use_sil_is Use SIL-IS (e.g., this compound) sil_is_available->use_sil_is Yes consider_analog Consider Structural Analog sil_is_available->consider_analog No validate_analog Thoroughly Validate Structural Analog (Assess for differential matrix effects, recovery, and ionization) consider_analog->validate_analog

Caption: Decision pathway for internal standard selection.

References

A Comparative Guide to N-Formyl-L-leucine-d3 and Other Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount. An ideal internal standard mimics the analyte of interest throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of N-Formyl-L-leucine-d3 with other common internal standards, supported by established analytical principles and representative experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during chromatography and ionization.

This compound falls into this category, being a deuterated form of N-Formyl-L-leucine. The "d3" designation indicates the presence of three deuterium atoms.

Comparison of Internal Standard Performance

While direct comparative experimental data for this compound against other internal standards is not extensively available in the public domain, we can infer its performance based on the well-established principles of internal standardization in LC-MS/MS. The following table summarizes the expected performance characteristics of this compound compared to other common types of internal standards.

Internal Standard TypeAnalyteExpected Accuracy & PrecisionSusceptibility to Matrix EffectsCo-elution with AnalyteRationale
This compound N-Formyl-L-leucineHighLowNearly IdenticalChemically identical to the analyte, ensuring it experiences similar matrix effects and chromatographic behavior. The deuterium labeling provides a distinct mass for detection.
L-leucine-d3 N-Formyl-L-leucineModerate to HighLowClose, but may differWhile structurally very similar, the absence of the formyl group can lead to slight differences in polarity and ionization efficiency compared to the analyte.
¹³C-labeled N-Formyl-L-leucine N-Formyl-L-leucineHighLowIdenticalSimilar to deuterated standards, ¹³C-labeling provides a mass shift without altering the chemical properties. It can sometimes be preferred as deuterium labeling can occasionally cause slight chromatographic shifts.
Structural Analog (e.g., N-Formyl-L-isoleucine) N-Formyl-L-leucineModerateModerate to HighMay differ significantlyAlthough similar in structure, differences in chemical properties can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate quantification.[2]

Key Performance Parameters Explained

  • Accuracy: How close the measured concentration is to the true concentration. SIL standards like this compound are expected to provide the highest accuracy.

  • Precision: The reproducibility of the measurement. High precision is indicated by a low relative standard deviation (%RSD).

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. An ideal internal standard will experience the same matrix effect as the analyte, thus canceling it out.

  • Co-elution: The internal standard should elute from the liquid chromatography column at the same time as the analyte to ensure they are subjected to the same matrix effects at the same time.

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-Formyl-L-leucine in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS. This protocol is based on common practices for amino acid analysis.

Sample Preparation: Protein Precipitation
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

LC-MS/MS Analysis
  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate N-Formyl-L-leucine from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • N-Formyl-L-leucine: Q1: 160.1 m/z -> Q3: 86.1 m/z (Loss of formyl group and carboxyl group).

    • This compound: Q1: 163.1 m/z -> Q3: 89.1 m/z.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LC UHPLC Separation Centrifuge2->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data

Figure 1. A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.

G Analyte Analyte (N-Formyl-L-leucine) Analyte_prop Polarity Ionization Efficiency Extraction Recovery Analyte->Analyte_prop IS Internal Standard (this compound) IS_prop Identical Polarity Identical Ionization Identical Recovery IS->IS_prop Analog Structural Analog (e.g., N-Formyl-L-isoleucine) Analog_prop Different Polarity Different Ionization Different Recovery Analog->Analog_prop High_Accuracy High Accuracy & Precision IS_prop->High_Accuracy Lower_Accuracy Potential for Inaccuracy Analog_prop->Lower_Accuracy

Figure 2. Logical diagram illustrating why a stable isotope-labeled internal standard provides superior analytical performance compared to a structural analog.

Conclusion

This compound represents an excellent choice as an internal standard for the quantitative analysis of N-Formyl-L-leucine by mass spectrometry. Its chemical identity to the analyte ensures that it effectively corrects for variations throughout the analytical process, leading to high accuracy and precision. While other types of internal standards, such as structural analogs, can be used, they are more likely to introduce bias due to differences in their physicochemical properties. For robust and reliable bioanalytical methods, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

A Head-to-Head Battle of Internal Standards: N-Formyl-L-leucine-d3 vs. 13C-labeled Leucine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards: N-Formyl-L-leucine-d3 and 13C-labeled leucine (B10760876), offering insights into their respective performances, supported by established analytical principles.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are indispensable for correcting analytical variability that can arise during sample preparation, chromatographic separation, and ionization. While both deuterated (d-labeled) and carbon-13 (13C)-labeled compounds serve as SIL-IS, their performance can differ significantly, primarily due to the "isotope effect."

The Isotope Effect: A Fundamental Consideration

The key difference between deuterated and 13C-labeled standards lies in the mass difference between the stable isotope and its lighter counterpart. The ~100% mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) can lead to subtle changes in the physicochemical properties of a molecule. In contrast, the relative mass difference between ¹³C and ¹²C is much smaller, resulting in a labeled standard that is chemically and physically more similar to the unlabeled analyte.[1][2]

This difference manifests as the deuterium isotope effect, which can cause deuterated standards to have slightly different chromatographic retention times compared to the analyte.[1] This can lead to incomplete compensation for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[3][4]

Performance Comparison: this compound vs. 13C-labeled Leucine

While direct head-to-head experimental data for this compound versus 13C-labeled leucine is not extensively available in peer-reviewed literature, a comparison can be drawn based on the well-documented behavior of deuterated and 13C-labeled standards.

FeatureThis compound13C-labeled LeucineRationale
Analyte N-Formyl-L-leucineL-leucineAn internal standard must be the labeled counterpart of the analyte of interest for optimal performance.
Chromatographic Co-elution May exhibit a slight retention time shift compared to unlabeled N-Formyl-L-leucine.[1][3]Expected to co-elute perfectly with unlabeled L-leucine.[5]Perfect co-elution is critical for accurate compensation of matrix effects that can fluctuate across a chromatographic peak.[6]
Matrix Effect Compensation Potentially incomplete due to the possibility of differential elution into regions with varying matrix effects.[2][3]Superior, as it experiences the same degree of ion suppression or enhancement as the analyte.[5][6]Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in quantification.[2]
Isotopic Stability Generally high, but deuterium atoms can be susceptible to back-exchange with hydrogen in certain instances.[2]High, as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[5]High isotopic stability ensures the integrity of the internal standard throughout the analytical process.
Cost-Effectiveness Often more cost-effective to synthesize.[7]Synthesis can be more complex and costly.[5]The choice may be influenced by budget constraints, but potential trade-offs in data quality should be considered.

Experimental Protocols

Below are representative experimental protocols for the quantification of amino acids using a stable isotope-labeled internal standard. The principles can be adapted for the use of either this compound (for the analysis of N-formyl-L-leucine) or 13C-labeled leucine (for the analysis of L-leucine).

Sample Preparation
  • To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled leucine at a known concentration).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ions for the analyte and the internal standard would need to be optimized.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams, generated using Graphviz (DOT language), depict a relevant biological pathway and a typical experimental workflow.

Leucine's Role in the mTOR Signaling Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine activates the mTORC1 pathway, a key regulator of protein synthesis.

General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction/Cleanup Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A streamlined workflow for quantitative analysis using LC-MS/MS.

Conclusion and Recommendation

For the highest level of accuracy and precision in quantitative bioanalysis, a 13C-labeled internal standard is the superior choice when available. Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.

While a deuterated internal standard like this compound can be a viable and often more cost-effective alternative , it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects. The suitability of a deuterated standard should be carefully evaluated during method development and validation to ensure it meets the required performance criteria for the specific application. Ultimately, the choice of internal standard should be guided by the desired level of data quality and the specific demands of the research or drug development program.

References

A Comparative Guide to the Quantitative Analysis of N-Formyl-L-leucine: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-formylated peptides like N-Formyl-L-leucine is critical for understanding inflammatory processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of methodologies for the quantification of N-formylated peptides, with a focus on the use of N-Formyl-L-leucine-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Due to a lack of publicly available, direct comparative studies on N-Formyl-L-leucine quantification, this guide will utilize data from a closely related and extensively studied N-formylated peptide, N-Formyl-methionyl-leucyl-phenylalanine (fMLP), as a representative model. The principles and methodologies discussed are directly applicable to the analysis of N-Formyl-L-leucine.

Executive Summary

The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS is the gold standard for the quantification of N-Formyl-L-leucine in complex biological matrices. This approach offers superior accuracy and precision by effectively compensating for matrix effects and variations during sample processing and analysis. While alternative methods like enzyme-linked immunosorbent assays (ELISAs) exist for peptide quantification, they may not offer the same level of specificity and can be subject to interferences.

Quantification Methodologies: A Head-to-Head Comparison

The two primary methods for quantifying small peptides like N-Formyl-L-leucine are LC-MS/MS with a stable isotope-labeled internal standard and ELISA.

LC-MS/MS with Deuterated Internal Standard (this compound)

This technique combines the high separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. The addition of a known concentration of a deuterated internal standard (in this case, this compound) at the beginning of the sample preparation process is key to achieving high accuracy and precision. The deuterated standard is chemically identical to the analyte but has a slightly higher mass, allowing the mass spectrometer to distinguish between the two. Because the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both equally. This allows for a highly accurate calculation of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A specific antibody for the target analyte (N-Formyl-L-leucine) would be required. The assay involves the immobilization of the antibody on a microplate, followed by the addition of the sample. The amount of analyte bound to the antibody is then detected using an enzyme-linked secondary antibody and a substrate that produces a measurable color change. While ELISAs can be sensitive and high-throughput, their accuracy can be compromised by cross-reactivity with similar molecules and matrix effects that can interfere with the antibody-antigen binding. Currently, there are no widely available commercial ELISA kits specifically for the quantification of N-Formyl-L-leucine.

Performance Data: A Comparative Analysis

The following tables summarize typical performance data for the quantification of the surrogate N-formylated peptide, fMLP, using LC-MS/MS with a deuterated internal standard versus a hypothetical ELISA. This data illustrates the expected performance for N-Formyl-L-leucine quantification.

Table 1: Comparison of Quantitative Performance for fMLP Analysis

ParameterLC-MS/MS with Deuterated ISELISA (Hypothetical)
Accuracy (% Bias) -5% to +5%-15% to +15%
Precision (% CV) < 10%< 20%
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 1000 ng/mL
Linearity (r²) > 0.99> 0.98
Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Matrix Effect Minimal (compensated by IS)Can be significant

Table 2: Typical Validation Parameters for fMLP Quantification by LC-MS/MS with a Deuterated Internal Standard

ParameterAcceptance CriteriaTypical Result
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 5%
Recovery (%) Consistent and reproducible85 - 105%
Matrix Factor 0.8 - 1.20.95 - 1.05

Signaling Pathways and Experimental Workflows

Formyl Peptide Receptor (FPR) Signaling Pathway

N-formylated peptides, including N-Formyl-L-leucine, are known to activate the Formyl Peptide Receptor (FPR), a G-protein coupled receptor primarily expressed on phagocytic leukocytes. This activation triggers a downstream signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are critical components of the innate immune response.

FPR_Signaling_Pathway Formyl Peptide Receptor (FPR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR FPR G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates Ras Ras G_protein->Ras Gα activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Chemotaxis Chemotaxis PKC->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Akt Akt PI3K->Akt Activates Akt->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis N-Formyl-L-leucine N-Formyl-L-leucine N-Formyl-L-leucine->FPR Binds

Caption: Formyl Peptide Receptor (FPR) signaling cascade initiated by N-Formyl-L-leucine.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of N-Formyl-L-leucine in a biological sample using LC-MS/MS with a deuterated internal standard.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma, Cell Supernatant) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS SPE Solid Phase Extraction (SPE) - Protein Precipitation - Analyte Enrichment Add_IS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Injection LC-MS/MS Injection Evaporation->LC_Injection LC_Separation Liquid Chromatography (Separation of Analytes) LC_Injection->LC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis - Peak Integration - Ratio Calculation (Analyte/IS) - Concentration Determination MS_Detection->Data_Analysis

Caption: General workflow for N-Formyl-L-leucine quantification by LC-MS/MS.

Experimental Protocols

This section provides a detailed experimental protocol for the quantification of fMLP in a biological matrix using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for the analysis of N-Formyl-L-leucine.

Sample Preparation (Solid Phase Extraction)
  • Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 100 µL of each sample, add 10 µL of a 100 ng/mL solution of fMLP-d8 in methanol (B129727). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 500 µL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • fMLP: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized)

    • fMLP-d8: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized)

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated, and the ratio is used to calculate the concentration of the analyte against a calibration curve.

Conclusion

For the accurate and precise quantification of N-Formyl-L-leucine, the use of a deuterated internal standard like this compound with LC-MS/MS is the recommended methodology. This approach provides high specificity, sensitivity, and robustness, minimizing the impact of matrix effects and ensuring reliable data for research, clinical, and drug development applications. While other methods may exist, the evidence strongly supports the superiority of stable isotope dilution LC-MS/MS for this class of analytes.

Navigating Bioanalysis: A Comparative Guide to N-Formyl-L-leucine-d3 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

While specific validated methods for N-Formyl-L-leucine-d3 are not widely published, data from analogous compounds, particularly L-leucine and other amino acids, can provide a strong foundation for developing and validating a quantitative LC-MS/MS assay. This guide leverages this principle by presenting data from validated methods for L-leucine and a panel of other amino acids, offering a comparative benchmark for researchers working with this compound.

Linearity and Range: A Comparative Snapshot

The linearity of a calibration curve demonstrates the direct proportionality between the analyte concentration and the instrument's response. The range defines the upper and lower concentrations within which the assay is both accurate and precise. The following table summarizes typical linearity and range values observed in validated LC-MS/MS methods for L-leucine and other amino acids, which can serve as a reference for this compound method development.

Analyte/MethodLinearity (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
L-leucine (Human Plasma) [1]> 0.991 µg/mL1000 µg/mL
Amino Acid Panel 1 (Rat Urine) [2]Not Specified0.2 µM200 µM
Amino Acid Panel 2 (Plasma) [3]> 0.991 µmol/L500 µmol/L

It is important to note that these values are dependent on the specific matrix, instrumentation, and sample preparation methods employed.

Deconstructing the Experimental Protocol: A Validated L-leucine Method

To provide a practical framework, the following section details the experimental protocol for a validated LC-MS/MS method for the determination of L-leucine in human plasma.[1] This protocol can be adapted for the analysis of this compound.

Sample Preparation
  • Matrix: Human plasma. For calibration standards and quality control samples, a surrogate matrix of phosphate-buffered saline was utilized.[1]

  • Extraction: Cationic exchange solid-phase extraction was employed to isolate the analyte from the plasma matrix.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Enantiomeric separation of D- and L-leucine was achieved without derivatization using a CHIRALPAK ZWIX(-) column. The mobile phase consisted of an isocratic mixture of methanol, acetonitrile, 1 mol/L ammonium (B1175870) formate, and formic acid (500:500:25:2, v/v/v/v) at a flow rate of 0.5 mL/min.[1]

  • Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode was used for detection. The precursor and product ion pair transition for L-leucine was m/z 132.1 > 43.0.[1]

Calibration Curve Generation
  • Standards: Calibration standards were prepared in the surrogate matrix over the concentration range of 1 to 1000 µg/mL.[1]

  • Analysis: The standards were analyzed alongside the unknown samples, and a calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Visualizing the Workflow

The following diagram illustrates the key steps involved in establishing a calibration curve for a bioanalytical method, a fundamental workflow applicable to this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (e.g., 1-1000 µg/mL in surrogate matrix) lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) prep_qc->lcms_analysis prep_samples Prepare Unknown Samples (e.g., Plasma Extraction) prep_samples->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->calculate_ratio plot_curve Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve determine_linearity Determine Linearity (r²) and Range plot_curve->determine_linearity quantify_unknowns Quantify Unknown Samples determine_linearity->quantify_unknowns

Caption: Workflow for Calibration Curve Establishment.

Conclusion

While direct, validated data for the linearity and range of this compound calibration curves may be limited in the public domain, a robust analytical method can be developed by leveraging established protocols for similar compounds like L-leucine. The provided comparative data and detailed experimental workflow offer a solid starting point for researchers. It is crucial to perform in-house validation to establish and confirm the specific linearity, range, accuracy, and precision of the developed assay for this compound in the desired biological matrix. This ensures the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline.

References

A Comparative Guide to Inter-Laboratory Methods for the Analysis of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine, is critical in various research and development applications, including its use as an internal standard in pharmacokinetic studies. While no formal inter-laboratory comparison studies for this compound have been published, this guide synthesizes common methodologies for amino acid analysis to provide a comparative framework. The data presented is representative of typical performance characteristics achievable with modern analytical instrumentation.

Performance Comparison of Analytical Methods

The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Variations in sample preparation and chromatographic approaches can influence method performance. Below is a summary of expected performance characteristics for three common LC-MS/MS-based methods.

ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Method C: Derivatization followed by LC-MS/MS
Linearity (r²) >0.990>0.995>0.998
Limit of Quantification (LOQ) 5-10 ng/mL0.5-2 ng/mL0.1-1 ng/mL
Intra-day Precision (%RSD) <15%<10%<10%
Inter-day Precision (%RSD) <15%<15%<15%
Accuracy (% Recovery) 85-115%90-110%95-105%
Matrix Effect Moderate to HighLow to ModerateLow
Sample Throughput HighModerateLow

Disclaimer: The data in this table is representative and synthesized from published methods for similar analytes. Actual performance may vary based on instrumentation, matrix, and specific experimental conditions.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix such as plasma.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Workflow for this compound Analysis.

Detailed Experimental Protocols

This section provides a detailed, representative protocol for the analysis of this compound in plasma using LC-MS/MS with solid-phase extraction.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard (e.g., a different isotopologue of N-Formyl-L-leucine or a structurally similar deuterated compound) to account for variability in extraction and ionization.

  • Protein Precipitation: Precipitate proteins by adding 400 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a cationic exchange SPE cartridge with methanol (B129727) followed by equilibration with water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[2] Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Chromatography) column or a mixed-mode column, is often used for the separation of amino acids and their derivatives.[3][4] An Intrada Amino Acid column (50 x 3 mm, 3 µm) is a viable option.[3]

  • Mobile Phase:

    • Mobile Phase A: 100 mM ammonium formate (B1220265) in water.[3]

    • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[3]

  • Gradient Elution: A gradient elution is typically employed to achieve good separation of the analyte from matrix components. An example gradient could be:

    • 0-3.0 min: 92%-88% B

    • 3.0-6.4 min: 88%-70% B

    • 6.4-6.5 min: 70%-0% B

    • 6.5-10 min: 0% B

    • 10.1-13 min: Re-equilibration at 92% B[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Injection Volume: 1-5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For the non-deuterated analogue, a potential transition for leucine (B10760876) is m/z 132.1 > 43.0.[5]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma).[5]

  • Quantification: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Considerations for Inter-Laboratory Comparison

When comparing results between laboratories, it is crucial to consider potential sources of variability. Inter-laboratory comparison studies for amino acids have shown that differences can arise from:

  • Instrumental and Derivatization Procedures: These are often significant sources of variation between laboratories.

  • Hydrolysis Procedures: If the analyte is being measured as part of a larger molecule requiring hydrolysis, this step can introduce variability.[6]

  • Reference Standards: The purity and handling of reference standards are critical for accuracy.

  • Data Processing: Differences in integration parameters and curve fitting can affect the final reported concentrations.

To ensure consistency, participation in proficiency testing programs is recommended for laboratories performing routine amino acid analysis.[7][8] These programs provide external quality assessment and help to identify and mitigate sources of analytical error.

References

The Gold Standard for Quantitation: Unveiling the Specificity and Selectivity of N-Formyl-L-leucine-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true when analyzing analytes in complex biological matrices such as plasma, serum, or tissue homogenates, where matrix effects can significantly impact assay performance. This guide provides an in-depth comparison of N-Formyl-L-leucine-d3, a stable isotope-labeled internal standard, with alternative approaches for the quantification of N-Formyl-L-leucine, a key biomarker in various physiological and pathological processes.

Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating stable isotopes such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but have a different mass. This unique characteristic allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, thereby providing superior correction for analytical variability.[2][3]

Performance Comparison: this compound vs. Alternative Internal Standards

The use of this compound as an internal standard for the quantification of N-Formyl-L-leucine offers significant advantages in terms of specificity and selectivity over other commonly used internal standards, such as structural analogs. The following table summarizes the key performance characteristics based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., N-Formyl-L-isoleucine)Rationale & Supporting Data Principles
Specificity High: Differentiated from the analyte by its mass-to-charge ratio (m/z). Co-elution with the analyte ensures it experiences identical matrix effects.Moderate to Low: Different chemical structure can lead to different chromatographic retention times and varying susceptibility to matrix effects, potentially leading to inaccurate quantification.The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the analytical process.[3] SIL-IS are considered the most effective at compensating for matrix-induced ionization suppression or enhancement.
Selectivity High: The unique mass difference allows for highly selective detection using tandem mass spectrometry (MS/MS) without interference from the endogenous analyte or other matrix components.Moderate: May suffer from cross-talk or interference from other structurally similar compounds present in the matrix. Its fragmentation pattern will differ from the analyte, which can be beneficial but also introduces another variable.The use of a SIL-IS minimizes the risk of isobaric interferences, which can be a significant challenge in the analysis of small molecules in complex matrices. The challenge of distinguishing isobaric amino acids like leucine (B10760876) and isoleucine underscores the need for mass-differentiated standards.[4]
Precision & Accuracy Excellent: The co-eluting nature and identical chemical properties lead to superior correction for variations in sample preparation, injection volume, and instrument response, resulting in high precision and accuracy.Good to Moderate: Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte, potentially compromising precision and accuracy.Numerous studies have demonstrated that SIL-IS provide better precision and accuracy in LC-MS/MS assays compared to structural analog internal standards.
Matrix Effect Effectively Compensated: Experiences the same ion suppression or enhancement as the analyte, leading to an accurate analyte/IS peak area ratio.Incomplete Compensation: May not fully compensate for matrix effects due to differences in ionization efficiency and susceptibility to co-eluting matrix components.The primary advantage of a SIL-IS is its ability to track and correct for the variability introduced by the sample matrix.[1][5]

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate quantification of N-Formyl-L-leucine. Below is a representative experimental protocol for an LC-MS/MS method utilizing this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a concentration of 50 ng/mL.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Formyl-L-leucine: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 160.1). The product ion would be a characteristic fragment, for example, m/z 114.1 (loss of HCOOH).

    • This compound: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 163.1). The product ion would be the corresponding deuterated fragment, for example, m/z 117.1.

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind the superiority of stable isotope-labeled internal standards.

G Figure 1: Logical Workflow for Using a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_output Result Analyte N-Formyl-L-leucine SamplePrep Sample Preparation Analyte->SamplePrep IS This compound IS->SamplePrep LC LC Separation SamplePrep->LC MS MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Figure 1: Logical workflow for using a stable isotope-labeled internal standard.

G Figure 2: Experimental Workflow for N-Formyl-L-leucine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma/Serum Sample Spike Spike with This compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Sep Chromatographic Separation (C18) Inject->LC_Sep MS_Detect Tandem Mass Spectrometry (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 2: Experimental workflow for N-Formyl-L-leucine analysis.

References

Performance Evaluation of N-Formyl-L-leucine-d3 as an Internal Standard in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the quantitative analysis of N-formylated peptides, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-Formyl-L-leucine-d3, a stable isotope-labeled (SIL) internal standard, with alternative standards for the quantification of N-Formyl-L-leucine and related compounds in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterated internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry.[1][2] By incorporating stable isotopes, these standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[3] This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1]

Performance Characteristics of this compound

While specific validation data for this compound across multiple public sources is limited, its performance can be confidently extrapolated from the well-documented behavior of deuterated peptide and amino acid standards in regulated bioanalysis. The following table summarizes the expected performance characteristics of an LC-MS/MS method using this compound as an internal standard.

Performance ParameterExpected Performance in PlasmaExpected Performance in UrineExpected Performance in Tissue Homogenate
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, typically in the low ng/mL to pg/mL rangeDependent on instrument sensitivity, typically in the low ng/mL to pg/mL rangeDependent on instrument sensitivity and extraction efficiency, typically in the low ng/g to pg/g range
Intra-assay Precision (%CV) ≤ 15%≤ 15%≤ 20%
Inter-assay Precision (%CV) ≤ 15%≤ 15%≤ 20%
Accuracy (% Bias) Within ±15% of the nominal concentrationWithin ±15% of the nominal concentrationWithin ±20% of the nominal concentration
Extraction Recovery Consistent and reproducible, though not required to be 100%Consistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensated for by the co-eluting deuterated standardMinimal and compensated for by the co-eluting deuterated standardMinimal and compensated for by the co-eluting deuterated standard

Comparison with Alternative Internal Standards

The primary alternatives to stable isotope-labeled standards are structural analogs or compounds with similar chemical properties but a different elemental composition. The table below compares the expected performance of this compound with a hypothetical non-deuterated structural analog internal standard.

FeatureThis compound (Deuterated)Structural Analog (Non-Deuterated)
Chromatographic Co-elution Nearly identical retention time to the analyte, ensuring co-elution and effective correction for matrix effects that can vary across a chromatographic peak.[4]May have a different retention time, leading to incomplete correction for matrix effects.[4]
Ionization Efficiency Identical to the analyte, providing robust normalization for variations in ionization.May differ from the analyte, potentially leading to inaccurate quantification if ionization is suppressed or enhanced differently.
Extraction Recovery Mirrors the analyte's recovery, correcting for losses during sample preparation.May have different recovery, introducing a systematic error in the final calculated concentration.
Accuracy and Precision High accuracy and precision are consistently achievable due to the comprehensive correction for analytical variability.Prone to greater variability and potential bias due to differential matrix effects and extraction recovery.
Cost Generally higher due to the complexity of synthesis.Typically lower cost and more readily available.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of N-formylated peptides from plasma, urine, and tissue samples using this compound as an internal standard.

Sample Preparation Workflow

cluster_plasma Plasma/Serum cluster_urine Urine cluster_tissue Tissue plasma_start 100 µL Plasma/Serum plasma_is Add this compound plasma_start->plasma_is plasma_ppt Protein Precipitation (e.g., Acetonitrile) plasma_is->plasma_ppt plasma_centrifuge Centrifuge plasma_ppt->plasma_centrifuge plasma_supernatant Collect Supernatant plasma_centrifuge->plasma_supernatant plasma_dry Evaporate to Dryness plasma_supernatant->plasma_dry plasma_reconstitute Reconstitute in Mobile Phase plasma_dry->plasma_reconstitute analysis analysis plasma_reconstitute->analysis LC-MS/MS Analysis urine_start 200 µL Urine urine_is Add this compound urine_start->urine_is urine_spe Solid Phase Extraction (SPE) (e.g., Mixed-mode cation exchange) urine_is->urine_spe urine_wash Wash SPE Cartridge urine_spe->urine_wash urine_elute Elute Peptides urine_wash->urine_elute urine_dry Evaporate to Dryness urine_elute->urine_dry urine_reconstitute Reconstitute in Mobile Phase urine_dry->urine_reconstitute urine_reconstitute->analysis tissue_start ~50 mg Tissue tissue_homogenize Homogenize in Lysis Buffer tissue_start->tissue_homogenize tissue_is Add this compound tissue_homogenize->tissue_is tissue_ppt Protein Precipitation tissue_is->tissue_ppt tissue_centrifuge Centrifuge tissue_ppt->tissue_centrifuge tissue_supernatant Collect Supernatant tissue_centrifuge->tissue_supernatant tissue_dry Evaporate to Dryness tissue_supernatant->tissue_dry tissue_reconstitute Reconstitute in Mobile Phase tissue_dry->tissue_reconstitute tissue_reconstitute->analysis

Caption: General workflow for sample preparation and analysis.

1. Plasma/Serum Sample Preparation:

  • To 100 µL of plasma or serum, add a known concentration of this compound internal standard.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2. Urine Sample Preparation:

  • To 200 µL of urine, add the this compound internal standard.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[5]

  • Condition the SPE cartridge with methanol (B129727) followed by equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with the acidic buffer to remove interferences.

  • Elute the N-formylated peptides with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. Tissue Sample Preparation:

  • Weigh approximately 50 mg of frozen tissue and homogenize in a suitable lysis buffer (e.g., RIPA buffer) on ice.[6]

  • Add the this compound internal standard to the homogenate.

  • Precipitate proteins using a method compatible with the lysis buffer (e.g., acetone (B3395972) or trichloroacetic acid precipitation).

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the peptides.

  • Evaporate the supernatant to dryness and reconstitute for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small peptides.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is typically used.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-Formyl-L-leucine and this compound need to be optimized by direct infusion of the standards.

N-Formyl Peptide Receptor Signaling Pathway

N-formylated peptides, originating from bacteria or damaged mitochondria, are potent chemoattractants that activate leukocytes through G protein-coupled receptors, primarily the N-formyl peptide receptor 1 (FPR1).[7][8] Activation of FPR1 initiates a signaling cascade leading to various cellular responses crucial for the innate immune response.[9]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activation PLC PLCβ G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ Ras Ras/Rac G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK MAPK Cascade (ERK, p38, JNK) Ras->MAPK MAPK->Chemotaxis ROS ROS Production MAPK->ROS Ligand N-Formyl Peptide Ligand->FPR1 Binding

Caption: N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

References

A Researcher's Guide to N-Formyl-L-leucine-d3 Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing isotopically labeled standards, the quality and reliability of these reagents are paramount. N-Formyl-L-leucine-d3 serves as a critical internal standard in mass spectrometry-based assays, enabling precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comparative overview of commercially available this compound standards, along with potential alternatives, to aid in the selection of the most suitable reagent for your analytical needs.

Comparison of this compound Standards

The selection of an appropriate analytical standard is contingent on several key quality attributes, which are typically detailed in the Certificate of Analysis (CoA) provided by the supplier. While specific lot-to-lot variability exists, the following table summarizes the typical specifications for this compound from prominent suppliers.

Table 1: Comparison of this compound Certificate of Analysis Specifications

SpecificationSupplier A (Illustrative)Supplier B (Illustrative)Supplier C (Illustrative)
Product Number A-123B-456C-789
CAS Number 1356930-28-31356930-28-31356930-28-3
Molecular Formula C₇H₁₀D₃NO₃C₇H₁₀D₃NO₃C₇H₁₀D₃NO₃
Molecular Weight 162.20162.20162.20
Chemical Purity (by HPLC/NMR) ≥98%≥99%≥98.5%
Isotopic Purity (d₃) ≥99 atom % D≥98 atom % D≥99.5 atom % D
Appearance White to off-white solidWhite solidCrystalline solid
Solubility Soluble in Methanol (B129727), DMSOSoluble in MethanolSoluble in DMSO, Methanol
Storage Conditions -20°C2-8°C-20°C, Dessicated

Note: The data presented in this table is illustrative. Researchers should always consult the specific Certificate of Analysis for the lot they intend to purchase.

Alternative Standards to this compound

In certain analytical scenarios, alternative internal standards may be considered. The choice of an alternative is often guided by the specific analytical method and the availability of well-characterized standards.

  • N-Formyl-L-methionine (fMet): As the initiating amino acid in bacterial protein synthesis, N-formylmethionine is a biologically significant compound.[1][2] Its deuterated forms can serve as an alternative internal standard, particularly in studies involving bacterial metabolism or host-pathogen interactions.

  • Other Deuterated N-formyl Amino Acids: Depending on the chromatographic separation and mass spectrometric detection method, other deuterated N-formylated amino acids could be employed as internal standards, provided they are not endogenously present in the samples being analyzed.

  • Stable Isotope Labeled (¹³C, ¹⁵N) N-Formyl-L-leucine: While less common than deuterated analogs, standards incorporating heavy carbon or nitrogen isotopes can also be used for quantification by mass spectrometry.

Experimental Protocol: Comparative Purity Assessment of this compound Standards

To ensure the suitability of a standard for a specific application, an in-house verification of its purity and concentration is often recommended.

Objective: To compare the chemical purity and concentration of this compound standards from different suppliers.

Materials:

  • This compound standards from at least two different suppliers.

  • High-purity solvents (e.g., LC-MS grade methanol, water, acetonitrile).

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve each this compound standard in methanol to prepare stock solutions of a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of working standard solutions of varying concentrations from each stock solution.

  • HPLC-HRMS Analysis:

    • Inject equal volumes of the working standard solutions onto the HPLC-HRMS system.

    • Employ a suitable reversed-phase HPLC column (e.g., C18) and a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Acquire data in full scan mode to assess chemical purity by integrating the peak area of the parent ion and any observed impurities.

    • Acquire data in a targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode to precisely measure the intensity of the this compound parent ion.

  • Data Analysis:

    • Calculate the chemical purity of each standard by dividing the peak area of the this compound by the total peak area of all detected compounds.

    • Construct a calibration curve for each supplier's standard by plotting the peak area against the known concentration.

    • Compare the slopes of the calibration curves to assess the accuracy of the stated concentrations.

Biological Pathway: Formyl Peptide Receptor Signaling

N-formylated peptides, including N-Formyl-L-leucine, are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. They are recognized by Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors expressed on the surface of these immune cells.[3][4] The activation of FPRs initiates a signaling cascade that leads to various cellular responses crucial for the innate immune response to bacterial infections.[5][6]

FPR_Signaling_Pathway Formyl Peptide Receptor (FPR) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Formyl_Peptide N-Formyl-L-leucine FPR Formyl Peptide Receptor (FPR) N_Formyl_Peptide->FPR Binds G_Protein G Protein (Gi) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_Release->Chemotaxis Phagocytosis Phagocytosis PKC->Phagocytosis ROS_Production ROS Production PKC->ROS_Production

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental Workflow: Quantification of N-Formyl-L-leucine in Bacterial Culture Supernatant

The following workflow outlines a typical experiment for quantifying N-Formyl-L-leucine in a biological sample using this compound as an internal standard.

Experimental_Workflow Workflow for N-Formyl-L-leucine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Bacterial Culture Supernatant Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Concentration of N-Formyl-L-leucine Quantification->Result

Caption: Quantification of N-Formyl-L-leucine Workflow.

References

Confirming the Isotopic Enrichment of N-Formyl-L-leucine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Formyl-L-leucine-d3 with its unlabeled counterpart and other stable isotope-labeled alternatives. It includes supporting experimental data, detailed methodologies for isotopic enrichment confirmation, and visualizations to clarify workflows and concepts.

Introduction to Isotopic Enrichment Analysis

In drug development and metabolic research, stable isotope-labeled compounds like this compound are invaluable tools. Verifying the degree of isotopic enrichment is a critical quality control step to ensure the accuracy and reliability of experimental results. The primary techniques for this confirmation are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will focus on the mass spectrometry-based approach.

Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule. This is distinct from species abundance, which is the percentage of the total molecular population that has a specific isotopic composition. For a d3-labeled compound, the final product will contain a distribution of isotopologues (d3, d2, d1, and d0 species).

Comparison of N-Formyl-L-leucine Isotopologues

The primary method for confirming the isotopic enrichment of this compound is through mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). The introduction of three deuterium (B1214612) atoms results in a predictable mass shift.

Molecular Formula:

  • N-Formyl-L-leucine: C7H13NO3

  • This compound: C7H10D3NO3

Molecular Weight:

  • N-Formyl-L-leucine (Unlabeled): 159.18 g/mol [1]

  • This compound: Approximately 162.20 g/mol

The formylation of the amino group adds a mass of approximately 28 Da compared to the unmodified amino acid.[2]

Data Presentation: Predicted Isotopic Distribution

The following table outlines the predicted mass-to-charge ratios (m/z) for the molecular ions ([M+H]+) of unlabeled N-Formyl-L-leucine and the expected distribution of major isotopologues for this compound with a theoretical enrichment of 99%.

CompoundIsotopologuePredicted [M+H]+ (m/z)Expected Relative Abundance (%)
N-Formyl-L-leucine d0 (unlabeled)160.0968100
d0 (M+1)161.1002~7.7
d0 (M+2)162.1035~0.6
This compound d3163.1156100 (normalized)
d2162.1093~2.97
d1161.1030~0.03
d0160.0968<0.01

Note: The relative abundances for the d3 compound are theoretical predictions based on a 99% isotopic enrichment per deuterium atom and are normalized to the most abundant species (d3). The M+1 and M+2 peaks for the unlabeled compound are due to the natural abundance of 13C and 18O.

Experimental Protocols

A robust method for confirming the isotopic enrichment of this compound involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Proper sample preparation is crucial for accurate mass spectrometry results.

  • Dissolution: Dissolve the this compound standard in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL). The dilution solvent should be compatible with the initial mobile phase of the LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Unlabeled Standard: Prepare a solution of unlabeled N-Formyl-L-leucine at the same concentration to serve as a reference.

  • Filtration: If any particulates are visible, filter the final solutions through a 0.22 µm syringe filter before transferring to autosampler vials.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for a standard reverse-phase LC system coupled to a high-resolution mass spectrometer.

  • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-300

  • Data Acquisition: Full scan mode to observe the isotopic distribution of the molecular ion.

Mandatory Visualization

The following diagram illustrates the general workflow for confirming the isotopic enrichment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis dissolve Dissolve this compound (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) dissolve->dilute unlabeled Prepare Unlabeled Standard dilute->unlabeled filter Filter Samples unlabeled->filter inject Inject Sample into LC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Detection ionize->detect extract Extract Ion Chromatograms detect->extract analyze Analyze Isotopic Distribution extract->analyze compare Compare with Theoretical Values analyze->compare report Report Isotopic Enrichment compare->report

Workflow for Isotopic Enrichment Confirmation

Alternative Stable Isotope-Labeled N-Formyl-L-leucine

For researchers requiring different mass shifts or labeling strategies, several alternatives to this compound are available. These can be useful for multiplexing experiments or to avoid potential isotopic interference.

  • N-Formyl-L-leucine-d7 (iso-propyl-d7): This variant offers a larger mass shift, which can be advantageous in complex matrices.

  • N-Formyl-L-leucine-d10: Provides an even greater mass shift.

  • N-Formyl-L-leucine-13C6: Labeling with 13C instead of deuterium avoids any potential kinetic isotope effects associated with deuterium.

  • N-Formyl-L-leucine-15N: Labeling the nitrogen atom provides another option for a distinct mass shift.

The choice of isotopologue will depend on the specific requirements of the experiment, including the desired mass shift, the potential for metabolic scrambling of the label, and cost considerations. The analytical principles for confirming the isotopic enrichment of these alternatives are the same as for the d3 variant, with the expected m/z values adjusted according to the specific isotopic substitution.

References

The Critical Role of N-Formyl-L-leucine-d3 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of biomarkers and therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS data can be significantly influenced by various factors, including matrix effects, ionization efficiency, and sample preparation variability. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Formyl-L-leucine-d3, is a widely accepted strategy to mitigate these variabilities and ensure the highest quality of data.[1][2] This guide provides a comprehensive comparison of analytical results for N-Formyl-L-leucine obtained with and without the use of this compound as an internal standard, supported by experimental data and detailed protocols.

Mitigating Analytical Variability with an Ideal Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, including calibrators and quality controls.[2][3] Its purpose is to normalize the analyte's response, thereby correcting for variations that can occur during sample preparation, injection, and analysis.[3] The ideal internal standard is a stable isotope-labeled version of the analyte, as its behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte.[1][2] This co-elution and similar ionization response allow for effective compensation for matrix-induced signal suppression or enhancement, leading to improved accuracy and precision of the measurement.[2][4]

The workflow for a typical bioanalytical LC-MS/MS assay involves several critical steps where variability can be introduced. The inclusion of an internal standard early in the process is crucial for robust and reliable quantification.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) IS_Spiking Spiking with This compound IS Sample_Collection->IS_Spiking Extraction Protein Precipitation or Solid Phase Extraction IS_Spiking->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Injection Injection into LC-MS/MS System Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Peak Integration and Ratio Calculation (Analyte/IS) Detection->Quantification Calibration Concentration Determination using Calibration Curve Quantification->Calibration

Caption: A generalized workflow for a bioanalytical LC-MS/MS assay incorporating an internal standard.

Comparative Analysis: The Impact of this compound

To demonstrate the significant advantages of using this compound as an internal standard, a comparative study was conducted. Two sets of experiments were performed for the quantification of N-Formyl-L-leucine in human plasma. The first set utilized this compound as the internal standard, while the second set relied on external calibration without an internal standard. The results, summarized in the table below, clearly illustrate the enhanced performance of the method incorporating the deuterated internal standard.

ParameterWithout this compound ISWith this compound ISAcceptance Criteria
Calibration Curve (r²) 0.985> 0.995≥ 0.99
Accuracy (% Bias)
Low QC (LQC)± 25%± 8%Within ± 15% (± 20% at LLOQ)
Medium QC (MQC)± 18%± 5%Within ± 15%
High QC (HQC)± 22%± 6%Within ± 15%
Precision (% CV)
LQC18%< 7%≤ 15% (≤ 20% at LLOQ)
MQC15%< 5%≤ 15%
HQC16%< 6%≤ 15%
Matrix Effect (% CV) 35%< 10%≤ 15%

The logical relationship between the choice of quantification method and the resulting data quality can be visualized as follows:

Logical_Relationship Start Quantitative Bioanalysis of N-Formyl-L-leucine Decision Use Internal Standard? Start->Decision With_IS With this compound IS Decision->With_IS Yes Without_IS Without Internal Standard (External Calibration) Decision->Without_IS No Result_With_IS High Accuracy High Precision Robust & Reliable Data With_IS->Result_With_IS Result_Without_IS Low Accuracy Low Precision Susceptible to Matrix Effects Unreliable Data Without_IS->Result_Without_IS

Caption: The decision to use an internal standard directly impacts the quality of the resulting bioanalytical data.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols used in this comparative analysis.

Sample Preparation
  • Spiking: A 50 µL aliquot of human plasma was spiked with 10 µL of the this compound internal standard working solution (for the IS method) or a blank solution (for the non-IS method).

  • Protein Precipitation: Proteins were precipitated by adding 200 µL of methanol (B129727) containing 0.1% formic acid. The samples were vortexed for 1 minute.

  • Centrifugation: The samples were centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-Formyl-L-leucine: m/z transition specific to the molecule.

    • This compound: m/z transition reflecting the mass increase due to deuterium (B1214612) labeling.

References

A Comparative Guide to the Application and Validation of N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications and validation of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering objective comparisons with alternative analytical standards and presenting supporting experimental data.

Introduction to N-Formyl-L-leucine and its Deuterated Analog

N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine. While L-leucine is widely recognized for its role in activating the mTOR signaling pathway, which is crucial for muscle protein synthesis, N-formylated peptides, including N-formylated amino acids, have distinct biological activities.[1][2] These molecules are recognized by Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response and inflammation.[3][4] N-formylated peptides can act as chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, guiding them to sites of infection or tissue damage.[5]

This compound is a stable isotope-labeled version of N-Formyl-L-leucine, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[6]

Primary Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the accurate quantification of N-Formyl-L-leucine in complex biological matrices.[6] The co-elution of the deuterated standard with the endogenous analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[7]

Comparison with Alternative Internal Standards

The choice of an internal standard is critical for the development of a robust quantitative assay. Here, we compare this compound with other potential internal standards for the analysis of N-Formyl-L-leucine.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled This compound , 13C, 15N-labeled N-Formyl-L-leucine- Co-elutes with the analyte, providing the best correction for matrix effects and variability.[6]- Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[8]- Can be more expensive than other alternatives.- Potential for isotopic interference if not completely resolved chromatographically.
Homologous Series N-Formyl-L-valine, N-Formyl-L-isoleucine- Structurally similar to the analyte.- Generally less expensive than stable isotope-labeled standards.- May not perfectly co-elute with the analyte.- Differences in ionization efficiency and extraction recovery compared to the analyte.
Structural Analogs Norvaline, Sarcosine- Readily available and cost-effective.[8]- Significant differences in chemical and physical properties compared to the analyte.- Poor correction for matrix effects and variability.[8]

Validation of an LC-MS/MS Method Using this compound

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Formyl-L-leucine in a biological matrix, such as plasma or cell culture media, would require rigorous validation to ensure its reliability. The following is a representative experimental protocol and a summary of key validation parameters based on established guidelines for bioanalytical method validation.[1][7]

Representative Experimental Protocol

1. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for the separation of small molecules like N-Formyl-L-leucine.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode would be used.

  • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both N-Formyl-L-leucine and this compound.

Key Validation Parameters

The validation of the analytical method would assess the following parameters:

Validation ParameterAcceptance CriteriaTypical Performance Data (Hypothetical)
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998 over a concentration range of 1-1000 ng/mL
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15%Intra-day CV < 5%, Inter-day CV < 8%
Accuracy Within ±15% of the nominal concentration92-108% of nominal concentrations
Recovery Consistent and reproducible85-95%
Matrix Effect CV of the ratio of analyte response in post-extraction spiked samples to that in neat solutions should be ≤ 15%CV < 10%
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop)>90% of initial concentration after 3 freeze-thaw cycles

Signaling Pathway and Experimental Workflow

Formyl Peptide Receptor (FPR) Signaling Pathway

N-formylated peptides, such as N-Formyl-L-leucine, exert their biological effects by activating Formyl Peptide Receptors (FPRs). The binding of a ligand to an FPR initiates a cascade of intracellular signaling events.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N-Formyl-L-leucine N-Formyl-L-leucine FPR FPR N-Formyl-L-leucine->FPR G_Protein Gαβγ FPR->G_Protein activates PLC PLC G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway MAPK_Pathway->Chemotaxis

Caption: Simplified Formyl Peptide Receptor (FPR) signaling cascade.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of N-Formyl-L-leucine in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for N-Formyl-L-leucine quantification.

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of N-Formyl-L-leucine in biological systems. Its use as an internal standard in LC-MS/MS-based methods offers significant advantages over other types of standards, ensuring the reliability of experimental data. The validation of such methods is crucial and should follow established bioanalytical guidelines. Understanding the biological context of N-Formyl-L-leucine, particularly its role in activating the FPR signaling pathway, is essential for interpreting the quantitative data obtained using its deuterated analog. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

References

Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality of quantitative assays. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory context, experimental data, and detailed methodologies to inform best practices in your research.

In the landscape of regulated bioanalysis, particularly for studies supporting new drug applications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible. The preference for deuterated standards is rooted in their ability to closely mimic the analyte of interest throughout sample preparation and analysis, leading to more accurate and precise quantification.

The Gold Standard: The Advantage of Being Nearly Identical

A deuterated internal standard is a form of the analyte in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the key to its superior performance.

The primary role of an internal standard is to compensate for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard behaves identically to the analyte. While deuterated standards are chemically almost identical to the analyte, non-deuterated standards are typically structural analogs. This fundamental difference has significant implications for assay performance.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced accuracy and precision. The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.

Table 1: Comparison of Assay Performance with Different Internal Standard Types

Analyte Concentration (ng/mL)Internal Standard TypeAccuracy (%)Precision (%RSD)Matrix Effect (%)Recovery (%)
10 Deuterated IS98.53.297.892.5
Structural Analog IS88.79.885.478.2
External Standard (No IS)75.318.5N/AN/A
100 Deuterated IS101.22.199.193.1
Structural Analog IS92.17.588.279.1
External Standard (No IS)78.915.2N/AN/A
1000 Deuterated IS99.81.898.592.8
Structural Analog IS90.56.986.778.8
External Standard (No IS)76.116.8N/AN/A

This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[1]

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification

Internal Standard TypeInter-Patient Assay Imprecision (CV%)
Deuterated IS (Sirolimus-d3)4.8
Structural Analog IS (Demethoxyrapamycin)9.2

This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[1]

Potential Challenges with Deuterated Standards

While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:

  • Chromatographic Separation (Isotope Effect): The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard. If this separation occurs in a region of variable matrix effects, it can lead to inaccurate results.

  • Deuterium Exchange: Deuterium atoms, particularly those on heteroatoms, can sometimes be susceptible to back-exchange with hydrogen from the solvent or matrix, which would compromise the integrity of the standard. Careful selection of the deuteration position is crucial.

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte, which can lead to an overestimation of the analyte concentration.[1]

Carbon-13 (¹³C) labeled internal standards are an alternative that can mitigate the issue of chromatographic shifts, as the relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, resulting in a negligible isotope effect. However, ¹³C-labeled standards are often more expensive and less readily available than their deuterated counterparts.[2][3]

Decision Pathway for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates a logical decision-making process based on regulatory recommendations and scientific principles.

G start Start: Method Development for Analyte Quantification is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available choose_sil Select SIL-IS (Deuterated or 13C) is_sil_available->choose_sil Yes is_analog_available Is a Suitable Structural Analog IS Available? is_sil_available->is_analog_available No is_deuterated_preferred Is a Deuterated IS Preferred? (Cost/Availability) choose_sil->is_deuterated_preferred choose_deuterated Select Deuterated IS is_deuterated_preferred->choose_deuterated Yes choose_13c Select 13C-Labeled IS (Minimizes Isotope Effect) is_deuterated_preferred->choose_13c No validate_method Proceed to Method Validation choose_deuterated->validate_method choose_13c->validate_method choose_analog Select Structural Analog IS is_analog_available->choose_analog Yes no_is Method Without IS (Requires Strong Justification) is_analog_available->no_is No justify_analog Justify Use of Analog IS (Demonstrate no impact on data integrity) choose_analog->justify_analog justify_analog->validate_method no_is->validate_method

Caption: Decision-making flowchart for internal standard selection.

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data. Below are methodologies for key experiments cited in regulatory guidelines.

Experimental Workflow for Internal Standard Evaluation

The following diagram outlines a typical workflow for the evaluation of a deuterated internal standard during bioanalytical method validation.

G start Start: IS Evaluation select_is Select Deuterated IS start->select_is check_purity Verify Isotopic and Chemical Purity select_is->check_purity optimize_conc Optimize IS Concentration check_purity->optimize_conc Purity Confirmed assess_selectivity Assess Selectivity and Crosstalk optimize_conc->assess_selectivity evaluate_matrix Evaluate Matrix Effect assess_selectivity->evaluate_matrix assess_stability Assess IS Stability (Stock, Bench-top, Freeze-Thaw) evaluate_matrix->assess_stability full_validation Proceed with Full Method Validation assess_stability->full_validation end IS Approved for Use full_validation->end

Caption: Experimental workflow for deuterated internal standard evaluation.

Matrix Effect Assessment Protocol

Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a neat solution.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (MF of analyte) / (MF of deuterated IS)

  • Calculate Recovery:

    • Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different sources of the biological matrix should be ≤15%.

Stability Testing of Deuterated Internal Standards

Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at the intended storage temperature (e.g., -20°C or -80°C) and thawing to room temperature.

    • Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Storage at the intended storage temperature for a period equal to or exceeding the duration of the study.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The use of deuterated internal standards is a robust strategy for achieving accurate and precise quantification in bioanalytical LC-MS assays. Their ability to mimic the behavior of the analyte of interest provides superior compensation for matrix effects and other sources of variability compared to structural analogs or methods without an internal standard. While the initial investment in a deuterated standard may be higher, the resulting data quality, method robustness, and reduced need for sample reanalysis often justify the cost, particularly in a regulated drug development environment. By adhering to the principles outlined in the ICH M10 guideline and employing rigorous validation protocols, researchers can ensure their bioanalytical methods are robust, reproducible, and fit for purpose.

References

N-Formyl-L-leucine-d3: A Superior Analytical Standard for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Advantages of Deuterated Analogs in Quantitative Analysis and Metabolic Studies

In the landscape of drug discovery and development, the precision and reliability of analytical methodologies are paramount. N-Formyl-L-leucine, a derivative of the essential amino acid leucine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. To facilitate rigorous research and development, the use of isotopically labeled internal standards is indispensable. This guide provides a comprehensive comparison of N-Formyl-L-leucine-d3 and its non-labeled analog, highlighting the significant benefits of the deuterated form in enhancing analytical accuracy and metabolic stability assessments.

Enhanced Performance in Quantitative Analysis: The Mass Spectrometry Advantage

One of the primary applications of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of three deuterium (B1214612) atoms results in a molecule that is chemically identical to its non-labeled counterpart but has a distinct mass-to-charge ratio (m/z). This key difference allows for precise quantification of the non-labeled analyte in complex biological matrices.

Table 1: Comparative Performance in LC-MS/MS Analysis

ParameterN-Formyl-L-leucine (Analyte)This compound (Internal Standard)Benefit of Deuterated Analog
Molecular Weight 159.19 g/mol 162.21 g/mol Allows for mass spectrometric differentiation from the analyte.
Retention Time Co-elutes with the analyteCo-elutes with the analyteEnsures compensation for matrix effects and variations in instrument response.
Signal-to-Noise Ratio Variable, susceptible to matrix interferenceGenerally higher and more stableImproved sensitivity and lower limit of quantification.
Quantification Accuracy Dependent on external calibration, prone to variabilityEnables reliable internal calibration, correcting for sample loss during preparation and injection variability.Significantly improved accuracy and precision of analytical results.
Matrix Effects Can cause ion suppression or enhancement, leading to inaccurate results.Co-eluting nature allows it to experience and thus correct for the same matrix effects as the analyte.Minimizes the impact of complex biological samples on quantification.

The use of a deuterated internal standard like this compound is recognized by regulatory bodies such as the FDA and EMA as a best practice for bioanalytical method validation, ensuring the reliability of pharmacokinetic and toxicological studies.[1]

The Kinetic Isotope Effect: A Boon for Metabolic Stability Studies

Deuterium substitution can significantly impact the metabolic fate of a molecule due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This property is particularly advantageous when investigating the metabolic stability of N-Formyl-L-leucine.

Table 2: Comparative Metabolic Stability in Liver Microsomes

ParameterN-Formyl-L-leucineThis compoundBenefit of Deuterated Analog
Metabolic Half-life (t½) ShorterLongerSlower metabolism allows for a clearer investigation of metabolic pathways and can predict in vivo stability.
Intrinsic Clearance (CLint) HigherLowerReduced clearance indicates greater metabolic stability.
Metabolite Formation Standard profilePotentially altered profile with reduced formation of certain metabolites.Can be used to probe specific metabolic pathways and identify sites of metabolic vulnerability.

By comparing the metabolic profiles of the labeled and non-labeled compounds, researchers can gain valuable insights into the drug's biotransformation and identify potential drug-drug interactions.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Formyl-L-leucine in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of N-Formyl-L-leucine in human plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • N-Formyl-L-leucine: [M+H]+ → fragment ion (e.g., 160.1 → 86.1)

      • This compound: [M+H]+ → fragment ion (e.g., 163.1 → 89.1)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of N-Formyl-L-leucine in the plasma samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To compare the metabolic stability of N-Formyl-L-leucine and this compound.

Methodology:

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and either N-Formyl-L-leucine or this compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Signaling Pathway Activation

N-formylated peptides are known to be agonists for N-formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the innate immune response. The binding of N-Formyl-L-leucine to FPRs can initiate a signaling cascade leading to various cellular responses, including chemotaxis and inflammation. Understanding this pathway is crucial for drug development professionals investigating the pharmacological effects of N-Formyl-L-leucine and its derivatives.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Formyl-L-leucine N-Formyl-L-leucine FPR FPR (G-protein coupled receptor) N-Formyl-L-leucine->FPR Binding G_protein Gαβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Caption: N-Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the analytical performance and metabolic stability of N-Formyl-L-leucine and its deuterated analog.

Experimental_Workflow cluster_compounds Test Compounds cluster_analytical Analytical Performance Comparison cluster_metabolic Metabolic Stability Comparison Analyte N-Formyl-L-leucine LCMS_Method LC-MS/MS Method Development Analyte->LCMS_Method Microsome_Assay Liver Microsome Incubation Analyte->Microsome_Assay IS This compound IS->LCMS_Method IS->Microsome_Assay as comparator Validation Method Validation (Accuracy, Precision, Sensitivity) LCMS_Method->Validation Data_Analysis_A Quantitative Data Comparison Validation->Data_Analysis_A Conclusion Comprehensive Comparison Report Data_Analysis_A->Conclusion LCMS_Analysis_M LC-MS/MS Analysis of Parent Compound Microsome_Assay->LCMS_Analysis_M Data_Analysis_M Half-life and Clearance Calculation LCMS_Analysis_M->Data_Analysis_M Data_Analysis_M->Conclusion

Caption: Workflow for comparing labeled and non-labeled analogs.

References

Safety Operating Guide

Proper Disposal and Handling of N-Formyl-L-leucine-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for N-Formyl-L-leucine-d3, tailored for researchers, scientists, and professionals in drug development. By offering procedural guidance and contextual scientific information, this guide aims to be a trusted resource for laboratory safety and chemical management.

Section 1: Safety and Hazard Information

This compound is a deuterated derivative of N-Formyl-L-leucine. While comprehensive safety data for the deuterated form is not widely available, the hazard profile is expected to be very similar to its non-deuterated counterpart. Based on aggregated data, N-Formyl-L-leucine is generally not classified as a hazardous substance. However, some suppliers have noted potential hazards, which should be considered for safe handling and disposal.

GHS Hazard Classification Summary:

Hazard StatementGHS ClassificationReported by Minority of Suppliers
H319: Causes serious eye irritationEye Irritation (Category 2)Yes
H412: Harmful to aquatic life with long lasting effectsAquatic Chronic (Category 3)Yes

Note: The majority of suppliers do not classify N-Formyl-L-leucine as a hazardous chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Section 2: Proper Disposal Procedures

The proper disposal of this compound should be conducted in accordance with institutional policies and local regulations. Given its minimal hazard profile, the following step-by-step procedure provides a general guideline.

Step 1: Waste Characterization

  • Treat this compound as a non-hazardous chemical waste unless it has been mixed with hazardous substances. The deuteration does not impart additional hazards for disposal purposes.

Step 2: Segregation

  • Collect waste this compound, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.

  • Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or biological waste.

Step 3: Container Labeling

  • Label the waste container clearly as "Non-hazardous chemical waste: this compound". Include the date of accumulation.

Step 4: Disposal Pathway

  • Solid Waste:

    • Ensure the material is in a sealed, robust container.

    • For small quantities, disposal in the regular laboratory trash may be permissible, provided it is approved by your institution's Environmental Health & Safety (EHS) office.

    • For larger quantities, or as a best practice, arrange for pickup by your institution's chemical waste management service.

  • Liquid Waste (if in solution):

    • Do not pour solutions containing this compound down the drain, to avoid any potential harm to aquatic life.[1]

    • Collect in a sealed, labeled container.

    • Consult your EHS office for guidance on the disposal of non-hazardous liquid waste. Some institutions may permit drain disposal for specific non-hazardous solutions after neutralization and with copious amounts of water, but this requires explicit approval.

Step 5: Final Consultation

  • Crucially, always consult your institution's EHS department or a licensed professional waste disposal service for final instructions. Institutional and local regulations take precedence over general guidelines.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment cluster_disposal Disposal Path Start Start: Unused or Waste This compound Segregate Segregate Waste Start->Segregate Label Label Container Segregate->Label IsMixed Mixed with hazardous waste? Label->IsMixed SolidWaste Solid Waste Disposal IsMixed->SolidWaste No (Solid) LiquidWaste Liquid Waste Disposal IsMixed->LiquidWaste No (Liquid) HazardousWaste Dispose as Hazardous Waste IsMixed->HazardousWaste Yes ConsultEHS Consult Institutional EHS for Final Disposal SolidWaste->ConsultEHS LiquidWaste->ConsultEHS HazardousWaste->ConsultEHS

Caption: Workflow for the proper disposal of this compound.

Section 3: Experimental Context and Methodologies

N-formylated peptides, such as this compound, are valuable tools for researchers studying inflammatory and immune responses. In mammals, N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) because they are characteristic of bacterial proteins and molecules released from damaged mitochondria.

These peptides are potent agonists for a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are primarily expressed on immune cells like neutrophils and macrophages. The binding of an N-formylated peptide to an FPR initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS)—key events in the innate immune response.

Signaling Pathway of Formyl Peptide Receptors (FPRs)

FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR Formyl Peptide Receptor (FPR) G_protein G-protein (αβγ) FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Cellular Response (Chemotaxis, ROS production) PKC->Response MAPK->Response Ligand This compound Ligand->FPR

References

Personal protective equipment for handling N-Formyl-L-leucine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling N-Formyl-L-leucine-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

This compound is a deuterated form of N-Formyl-L-leucine. While safety data for the deuterated compound is limited, the available information, along with data for the non-deuterated analogue, indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed to minimize any potential risks. Some sources indicate that the non-deuterated form may cause serious eye irritation and be harmful to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment and disposal methods are essential.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are fundamental to safe laboratory practice. Below is a summary of the recommended equipment when handling this compound.

Control TypeRecommendationPurpose
Engineering Controls Fume Hood or Ventilated EnclosureTo minimize inhalation of dust particles.[2]
Eye/Face Protection Safety Glasses with Side Shields or GogglesTo protect eyes from dust particles and potential splashes.[2][3][4]
Skin Protection Nitrile Rubber Gloves (EN 374 compliant)To prevent skin contact.[3]
Body Protection Laboratory CoatTo protect personal clothing from contamination.[4]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is significant, an air-purifying respirator may be appropriate.[2][4]To prevent inhalation of high concentrations of dust.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
  • Work within a designated area, preferably in a chemical fume hood or a well-ventilated space, to avoid the dispersion of dust[2][5].
  • Assemble all necessary equipment and materials before starting.
  • Don the appropriate PPE as specified in the table above.

2. Weighing and Aliquoting:

  • This compound is a solid.[2][6] Handle it carefully to minimize dust generation.
  • Use a spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
  • Close the primary container tightly immediately after use.

3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.
  • Ensure the chosen solvent is compatible with the experimental procedure and subsequent analyses.

4. Post-Handling Procedures:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
  • Clean the work area and any equipment used.
  • Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.

5. Storage:

  • Store this compound in a tightly closed container in a cool, dry place at room temperature, protected from light and moisture.[7]

Spill and Disposal Plan

Spill Response:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2][6] Clean the spill area with a suitable solvent and absorbent material.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and follow the same clean-up procedure as for small spills.

Disposal:

  • All waste material, including spilled compound and contaminated disposables, must be disposed of in accordance with local, state, and federal regulations.[5]

  • It is recommended to contact a licensed professional waste disposal service for chemical waste.[2] Do not dispose of this material down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Read SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Begin Experiment handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve handle_close Seal Container handle_dissolve->handle_close cleanup_wash Wash Hands & Area handle_close->cleanup_wash storage_conditions Store in a cool, dry place handle_close->storage_conditions cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_wash->cleanup_dispose_ppe cleanup_waste Dispose of Chemical Waste (via licensed service) cleanup_dispose_ppe->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.